molecular formula C9H9N3O2 B031665 3-Benzotriazol-1-yl-propionic acid CAS No. 654-15-9

3-Benzotriazol-1-yl-propionic acid

Cat. No.: B031665
CAS No.: 654-15-9
M. Wt: 191.19 g/mol
InChI Key: NZNPMUUOXMZCBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzotriazol-1-yl-propionic acid is a specialized carboxylic acid derivative incorporating a benzotriazole group, widely recognized for its role as an efficient activating agent in organic synthesis. This compound functions by forming active ester intermediates with carboxylic acids, thereby enhancing their reactivity toward nucleophiles such as amines in amide coupling reactions. Its mechanism involves the benzotriazole moiety acting as a superior leaving group, which promotes high-yield bond formation under mild conditions while minimizing racemization—a critical advantage in peptide synthesis and the preparation of stereochemically sensitive compounds. Researchers value this reagent for its applications in drug discovery, bioconjugation, and the construction of complex molecules, where it ensures reliable performance in challenging synthetic pathways. Additionally, its structural properties contribute to improved solubility and handling in various solvent systems, facilitating use in high-throughput screening and combinatorial chemistry. This product is provided exclusively for research purposes and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(benzotriazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c13-9(14)5-6-12-8-4-2-1-3-7(8)10-11-12/h1-4H,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZNPMUUOXMZCBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90340280
Record name 3-(1H-Benzotriazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90340280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

14.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24780140
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

654-15-9
Record name 1H-Benzotriazole-1-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=654-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1H-Benzotriazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90340280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 654-15-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-Benzotriazol-1-yl-propionic acid synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3-Benzotriazol-1-yl-propionic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive overview and a detailed protocol for the synthesis of 3-(1H-benzotriazol-1-yl)propanoic acid, a valuable heterocyclic building block in pharmaceutical and materials science research. The synthesis primarily relies on the aza-Michael addition reaction, a robust and efficient method for forming carbon-nitrogen bonds. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices to ensure reproducible and high-yield outcomes.

Introduction and Significance

3-(1H-benzotriazol-1-yl)propanoic acid belongs to the family of N-substituted benzotriazoles. The benzotriazole moiety is a prominent scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antifungal, antibacterial, and antiviral properties.[1] Furthermore, its derivatives are extensively used as corrosion inhibitors and as precursors in peptide synthesis.[1] The propanoic acid side chain provides a versatile carboxylic acid handle, enabling further functionalization, such as amide bond formation or esterification, making it a crucial intermediate for constructing more complex molecules.

The primary synthetic route to this compound is the conjugate addition (Michael addition) of 1H-benzotriazole to an acrylic acid derivative. This reaction is favored for its atom economy and straightforward execution.

The Core Chemistry: Aza-Michael Addition

The synthesis hinges on the nucleophilic character of the nitrogen atoms in the benzotriazole ring. 1H-Benzotriazole exists as a mixture of two tautomers, 1H and 2H, with the 1H-tautomer generally being more stable and predominant in solution.[1]

The reaction proceeds via an aza-Michael addition mechanism. The nitrogen atom of benzotriazole acts as a nucleophile, attacking the electron-deficient β-carbon of acrylic acid. While the reaction can be performed thermally, the choice of solvent and temperature plays a critical role in influencing the reaction rate and the regioselectivity of the N-alkylation.

Regioselectivity: The N-1 vs. N-2 Challenge

A key consideration in the alkylation of benzotriazole is the formation of two possible regioisomers: the N-1 and N-2 substituted products.

  • 1-(3-carboxyethyl)-1H-benzotriazole (N-1 isomer): The desired product, generally more thermodynamically stable.

  • 2-(3-carboxyethyl)-2H-benzotriazole (N-2 isomer): A common byproduct.

The ratio of these isomers is influenced by factors such as the solvent, temperature, and the presence of catalysts. For this specific synthesis, the N-1 isomer is typically the major product.[2][3] Purification by recrystallization is essential to isolate the desired N-1 isomer in high purity.

The reaction mechanism is depicted below:

Reaction_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Protonation BTA 1H-Benzotriazole Product 3-(1H-Benzotriazol-1-yl)propanoic acid (N-1 Isomer) Byproduct 3-(2H-Benzotriazol-2-yl)propanoic acid (N-2 Isomer) BTA->Byproduct Side Reaction BTA_Anion Benzotriazolide Anion (Nucleophile) BTA->BTA_Anion Base or Heat AA Acrylic Acid Enolate Enolate Intermediate AA->Enolate BTA_Anion->Enolate Michael Addition Enolate->Product Proton Source

Caption: Aza-Michael addition of benzotriazole to acrylic acid.

Field-Proven Synthesis Protocol

This protocol is synthesized from established methodologies and provides a reliable path to obtaining the target compound with a good yield.[4]

Materials and Equipment
  • Reagents:

    • 1H-Benzotriazole (99%)

    • Acrylic acid (99%)

    • Dimethylformamide (DMF), anhydrous

    • Ethanol (95%)

    • Deionized water

  • Equipment:

    • 250 mL three-neck round-bottom flask

    • Reflux condenser

    • Thermometer or thermocouple

    • Magnetic stirrer with heating mantle

    • Büchner funnel and filter flask

    • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: Assemble the three-neck flask with the reflux condenser, thermometer, and a stopper. Place a magnetic stir bar in the flask. Ensure all glassware is dry.

  • Reagent Addition: To the flask, add 1H-benzotriazole (e.g., 11.9 g, 0.1 mol) and anhydrous dimethylformamide (DMF, 100 mL). Stir the mixture at room temperature until the benzotriazole is fully dissolved.

  • Initiating the Reaction: Slowly add acrylic acid (e.g., 7.2 g, 0.1 mol) to the stirring solution. A slight exotherm may be observed.

  • Heating: Heat the reaction mixture to 80-90 °C using the heating mantle. Maintain this temperature and continue stirring for 12-16 hours.

    • Expert Insight: The use of a polar aprotic solvent like DMF facilitates the reaction by effectively solvating the reactants. The elevated temperature provides the necessary activation energy for the conjugate addition to occur without the need for a strong base.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (e.g., 1:1 v/v). The disappearance of the starting material (benzotriazole) indicates the reaction's completion.

  • Product Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture slowly into a beaker containing 500 mL of cold deionized water while stirring vigorously. A white precipitate of the crude product will form.

    • Continue stirring the suspension in the cold water for 30 minutes to ensure complete precipitation.

  • Purification:

    • Collect the crude solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with deionized water (3 x 50 mL) to remove residual DMF and unreacted acrylic acid.

    • Recrystallize the crude product from an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

    • Trustworthiness: Recrystallization is a critical step. It not only purifies the product from starting materials but is also effective at separating the desired N-1 isomer from the N-2 isomer, which may have different solubility profiles.

  • Drying and Characterization:

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven at 50-60 °C to a constant weight.

    • Characterize the final product by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, IR). The expected melting point is approximately 279 °C.[4]

Experimental Workflow Diagram

Experimental_Workflow start Start setup 1. Assemble Dry Glassware (3-Neck Flask, Condenser) start->setup end End: Purified Product dissolve 2. Dissolve Benzotriazole in DMF setup->dissolve add_aa 3. Add Acrylic Acid dissolve->add_aa heat 4. Heat to 80-90°C (12-16 hours) add_aa->heat monitor 5. Monitor by TLC heat->monitor monitor->heat Incomplete cool 6. Cool to Room Temp monitor->cool Complete precipitate 7. Precipitate in Cold Water cool->precipitate filter_crude 8. Filter Crude Product precipitate->filter_crude recrystallize 9. Recrystallize from Ethanol/Water filter_crude->recrystallize filter_pure 10. Filter Purified Crystals recrystallize->filter_pure dry 11. Dry in Vacuum Oven filter_pure->dry dry->end

Caption: Step-by-step workflow for the synthesis of the target compound.

Quantitative Data Summary

The efficiency of this synthesis is dependent on careful control of the reaction parameters. The following table summarizes typical experimental data.

ParameterValue/ConditionRationale
Reactant Ratio 1:1 (Benzotriazole:Acrylic Acid)Ensures efficient conversion without excess starting material.
Solvent Dimethylformamide (DMF)Aprotic polar solvent, excellent for solvating reactants.
Temperature 80-90 °CProvides sufficient energy to overcome the activation barrier.
Reaction Time 12-16 hoursAllows the reaction to proceed to completion.
Typical Yield ~80%A good yield for this type of addition reaction.[4]
Melting Point ~279 °CA key physical constant for purity assessment.[4]
Purity (TLC) Rf ≈ 0.18Value depends on exact TLC conditions.[4]

Safety and Handling

  • 1H-Benzotriazole: Harmful if swallowed. Causes skin and serious eye irritation.

  • Acrylic Acid: Corrosive. Causes severe skin burns and eye damage. Flammable liquid and vapor.

  • Dimethylformamide (DMF): Harmful in contact with skin or if inhaled. Suspected of damaging the unborn child.

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.

Conclusion

The synthesis of 3-(1H-benzotriazol-1-yl)propanoic acid via the aza-Michael addition of benzotriazole to acrylic acid is a reliable and scalable method. The key to a successful outcome lies in controlling the reaction temperature, allowing for sufficient reaction time, and performing a careful purification by recrystallization to isolate the desired N-1 isomer. This guide provides the necessary technical details and expert rationale to enable researchers to confidently reproduce this important synthesis.

References

An In-Depth Technical Guide to the Physicochemical Properties of 3-Benzotriazol-1-yl-propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Benzotriazole Derivatives in Modern Research

3-Benzotriazol-1-yl-propionic acid belongs to a versatile class of heterocyclic compounds that have garnered significant interest across various scientific disciplines. The benzotriazole moiety is a privileged structure in medicinal chemistry and materials science, known for its ability to engage in a wide range of biological interactions and impart useful physical properties.[1] Derivatives of benzotriazole are explored for their potential as antimicrobial, antiviral, and antiproliferative agents.[2] Furthermore, their utility extends to industrial applications, where they serve as effective corrosion inhibitors and UV stabilizers.[3] This guide provides a comprehensive technical overview of the core physicochemical properties of this compound (CAS No. 654-15-9), offering insights into its molecular characteristics, experimental determination of its properties, and practical considerations for its synthesis and handling. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound for their work.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. These parameters govern its solubility, stability, reactivity, and pharmacokinetic behavior. The following table summarizes the key physicochemical properties of this compound. It is important to note that while some experimental data is available, many parameters are currently based on high-quality computational predictions.

PropertyValueData TypeSource(s)
Molecular Formula C₉H₉N₃O₂Experimental[3][4]
Molecular Weight 191.19 g/mol Experimental[3][4]
CAS Number 654-15-9Experimental[3][5][6]
Appearance Light brown crystalline powderExperimental[3]
Boiling Point 433.4 ± 28.0 °C at 760 mmHgPredicted[4][6]
Density 1.41 ± 0.1 g/cm³Predicted[6]
pKa 4.20 ± 0.10Predicted[5]
logP (XLogP3) 0.9Predicted[7]
Water Solubility 14.2 µg/mLPredicted[4]
Storage Conditions 0 - 8 °CExperimental[3]

Experimental Characterization: Methodologies and Scientific Rationale

While predicted data provides a valuable starting point, experimental verification is crucial for scientific rigor. This section details the standard methodologies for determining key physicochemical parameters, explaining the underlying principles and the rationale for experimental choices.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.[8] A sharp melting range typically signifies a high degree of purity, whereas a broad and depressed melting range suggests the presence of impurities.

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube to a height of 2-3 mm. Proper packing is essential to ensure uniform heat transfer.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus, which consists of a heated block and a high-accuracy thermometer or digital sensor.

  • Heating and Observation: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point. For an accurate measurement, a slower heating rate (e.g., 1-2 °C per minute) is employed as the temperature approaches the expected melting point.

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the last solid crystal melts are recorded as the melting range.

Causality and Trustworthiness: This method is trusted due to its simplicity, reproducibility, and the direct correlation between a sharp melting range and sample purity. The slow heating rate near the melting point ensures that the sample and the thermometer are in thermal equilibrium, leading to an accurate measurement. A mixed melting point determination, where the sample is mixed with a known standard, can be used to confirm the identity of the compound.[8]

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Start Start with Dry Sample Powder Grind to Fine Powder Start->Powder Pack Pack into Capillary Tube Powder->Pack Insert Insert into Apparatus Pack->Insert Heat Heat at Controlled Rate Insert->Heat Observe Observe Melting Heat->Observe Record Record Range (T_start to T_end) Observe->Record Compare Compare to Literature Record->Compare Purity Assess Purity (Sharpness of Range) Compare->Purity

Acid Dissociation Constant (pKa) Determination

The pKa value is a measure of the acidity of the carboxylic acid group in this compound. It is a critical parameter in drug development as it influences the ionization state of the molecule at physiological pH, which in turn affects its solubility, absorption, and receptor binding.

Experimental Protocol: Potentiometric Titration

  • Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility. The ionic strength of the solution is kept constant with an inert salt (e.g., KCl).

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration. The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, where half of the acid has been neutralized.

Causality and Trustworthiness: Potentiometric titration is a highly accurate and reliable method for pKa determination.[9] The gradual neutralization of the acid and the continuous monitoring of the pH allow for a precise determination of the equivalence point and, consequently, the pKa. The use of a constant ionic strength medium minimizes variations in activity coefficients.

pKa_Determination cluster_setup Experimental Setup cluster_titration Titration Process cluster_data Data Analysis Dissolve Dissolve Analyte in Solvent Calibrate Calibrate pH Electrode Dissolve->Calibrate AddBase Add Aliquots of NaOH Calibrate->AddBase Titrant Standardized NaOH Titrant MeasurepH Record pH after each addition AddBase->MeasurepH Stir Constant Stirring MeasurepH->AddBase Plot Plot pH vs. Volume of NaOH MeasurepH->Plot HalfEquiv Identify Half-Equivalence Point Plot->HalfEquiv DeterminepKa pKa = pH at Half-Equivalence HalfEquiv->DeterminepKa

Partition Coefficient (logP) Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity, or its affinity for a nonpolar environment versus an aqueous one.[10] It is a key determinant of a drug's ability to cross cell membranes and is a cornerstone of Lipinski's rule of five for predicting drug-likeness.[10]

Experimental Protocol: Shake-Flask Method

  • System Preparation: A biphasic system of n-octanol (as the nonpolar phase) and a buffered aqueous solution (typically at pH 7.4 to mimic physiological conditions) is prepared and mutually saturated.

  • Partitioning: A known amount of this compound is added to the biphasic system. The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation and Analysis: The mixture is centrifuged to ensure complete separation of the two phases. The concentration of the compound in each phase is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Causality and Trustworthiness: The shake-flask method is considered the "gold standard" for logP determination due to its direct measurement of the partitioning equilibrium.[10] The use of a buffered aqueous phase ensures that the ionization state of the compound is controlled, which is particularly important for a molecule with an acidic proton like this compound.

Synthesis and Structural Elucidation

The synthesis of this compound can be achieved through a Michael addition reaction, a reliable method for forming carbon-carbon and carbon-heteroatom bonds.

Proposed Synthetic Pathway

A plausible and efficient synthesis involves the reaction of 1H-benzotriazole with acrylic acid in the presence of a base.

Proposed Synthesis Protocol

  • Reaction Setup: In a round-bottom flask, 1H-benzotriazole and acrylic acid are dissolved in a suitable solvent such as ethanol.

  • Base Addition: A catalytic amount of a non-nucleophilic base, such as triethylamine or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), is added to the mixture. The base deprotonates the benzotriazole, generating the nucleophile that initiates the Michael addition.

  • Reaction: The mixture is heated to reflux and the reaction progress is monitored by Thin-Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a dilute acid solution to remove the base, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Causality and Trustworthiness: The Michael addition is a well-established and high-yielding reaction. The choice of a non-nucleophilic base is critical to avoid side reactions. The workup procedure is designed to effectively remove unreacted starting materials and the catalyst, and the final purification step ensures the high purity of the final product.

Synthesis_Workflow cluster_reaction Michael Addition Reaction cluster_workup Workup cluster_purification Purification Reactants 1H-Benzotriazole + Acrylic Acid Solvent Ethanol Reactants->Solvent Base Triethylamine (catalyst) Solvent->Base Reflux Heat to Reflux Base->Reflux Evaporate Remove Solvent Reflux->Evaporate Extract Dissolve in Ethyl Acetate & Wash Evaporate->Extract Dry Dry with Na2SO4 Extract->Dry Recrystallize Recrystallization or Column Chromatography Dry->Recrystallize Characterize Characterize (NMR, MS, IR) Recrystallize->Characterize

Spectroscopic Characterization
  • ¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the benzotriazole ring (typically in the range of 7.2-8.0 ppm). The two methylene groups of the propionic acid chain will appear as triplets, and the carboxylic acid proton will be a broad singlet at a downfield chemical shift (>10 ppm).

  • ¹³C NMR: The spectrum will show distinct signals for the aromatic carbons of the benzotriazole ring, the carbonyl carbon of the carboxylic acid (around 170-180 ppm), and the two methylene carbons of the propionic acid chain.

  • FT-IR: The infrared spectrum will be characterized by a broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch (around 1700-1725 cm⁻¹), and characteristic absorptions for the aromatic C-H and C=C bonds of the benzotriazole ring.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (191.19 g/mol ). The fragmentation pattern would likely involve the loss of the carboxylic acid group and fragmentation of the propionic acid chain.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling this compound. Based on data for related benzotriazole derivatives, the following guidelines are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[3]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a compound with significant potential in various fields of research and development. This guide has provided a detailed overview of its core physicochemical properties, the experimental methodologies for their determination, a plausible synthetic route, and essential safety information. While a reliance on predicted data for some parameters highlights the need for further experimental investigation, the foundational knowledge presented here offers a robust starting point for scientists and researchers working with this versatile molecule. The principles and protocols outlined herein are designed to ensure scientific integrity and promote a deeper understanding of the causal relationships between a molecule's structure and its properties.

References

An In-depth Technical Guide to 3-Benzotriazol-1-yl-propionic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Benzotriazol-1-yl-propionic acid, a versatile heterocyclic compound with significant applications in materials science and biomedical research. Intended for researchers, chemists, and professionals in drug development, this document delves into the core physicochemical properties, synthesis, mechanisms of action, and practical experimental protocols related to this compound.

Core Molecular Attributes and Physicochemical Properties

This compound, also known as 3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid, is a derivative of benzotriazole characterized by a propionic acid substituent at the N1 position of the triazole ring. This structure imparts a unique combination of properties, making it a valuable molecule in diverse scientific fields.

The fundamental identifiers and properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 654-15-9[1][2][3][4][5]
Molecular Formula C₉H₉N₃O₂[1][2][3][4][5]
Molecular Weight 191.19 g/mol [1][2][3][4][5]
Appearance Light brown crystalline powder[1]
Boiling Point (Predicted) 433.4 ± 28.0 °C[4][5]
Density (Predicted) 1.41 ± 0.1 g/cm³[4][5]
pKa (Predicted) 4.20 ± 0.10[4]
Storage Conditions 0 - 8 °C[1]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a Michael addition reaction. This well-established method in organic chemistry involves the conjugate addition of a nucleophile, in this case, benzotriazole, to an α,β-unsaturated carbonyl compound, acrylic acid.

The causality behind this synthetic choice lies in the nucleophilic nature of the nitrogen atoms in the benzotriazole ring and the electrophilic character of the β-carbon in acrylic acid. The reaction is typically base-catalyzed, which serves to deprotonate the benzotriazole, increasing its nucleophilicity and facilitating the attack on the acrylic acid double bond.

Synthesis_Workflow reagents Reactants: Benzotriazole Acrylic Acid reaction Michael Addition Reaction Vessel reagents->reaction catalyst Base Catalyst (e.g., Triethylamine) catalyst->reaction Initiates Reaction solvent Solvent (e.g., Ethanol) solvent->reaction workup Acidification & Work-up (e.g., HCl) reaction->workup Crude Product product Product: This compound workup->product Purified

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Michael Addition

This protocol describes a representative method for the synthesis of this compound.

Materials:

  • 1H-Benzotriazole

  • Acrylic acid

  • Triethylamine (catalyst)

  • Ethanol (solvent)

  • Hydrochloric acid (for acidification)

  • Distilled water

  • Round-bottom flask, magnetic stirrer, condenser, and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 1H-Benzotriazole in ethanol.

  • Add acrylic acid to the solution, followed by the dropwise addition of triethylamine while stirring.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in water and acidify with hydrochloric acid to precipitate the product.

  • Filter the crude product, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to obtain the purified this compound.

Applications and Mechanisms of Action

This compound has found utility in two primary domains: as a corrosion inhibitor for metals and as a bioactive molecule in biomedical research.

Corrosion Inhibition

Benzotriazole and its derivatives are renowned for their ability to protect metals, particularly copper and its alloys, from corrosion. The propionic acid moiety in the title compound can enhance its solubility and interaction with metal surfaces.

Mechanism of Action: The corrosion inhibition mechanism is based on the formation of a protective, passive film on the metal surface. The nitrogen atoms in the triazole ring possess lone pairs of electrons that can coordinate with the metal atoms, leading to the chemisorption of the molecule onto the surface. This forms a durable, polymeric complex that acts as a physical barrier, preventing corrosive agents like oxygen and chlorides from reaching the metal.

Corrosion_Inhibition cluster_solution Corrosive Environment cluster_surface Metal Surface (e.g., Copper) inhibitor This compound metal Cu atoms inhibitor->metal Adsorption via N atoms corrosive_agents O₂, Cl⁻, H₂O corrosive_agents->metal Blocked by Protective Film metal->metal Formation of [Cu-Inhibitor]n Polymeric Film

Caption: Mechanism of corrosion inhibition by this compound.

Experimental Protocol: Evaluation of Corrosion Inhibition (Potentiodynamic Polarization)

This protocol outlines a standard electrochemical method to assess the efficacy of the compound as a corrosion inhibitor.

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell (working electrode: metal coupon, e.g., copper; reference electrode: Ag/AgCl; counter electrode: platinum wire)

  • Corrosive medium (e.g., 3.5% NaCl solution)

  • This compound (inhibitor)

Procedure:

  • Prepare the corrosive solution and a series of solutions containing different concentrations of the inhibitor.

  • Polish the working electrode to a mirror finish, clean, and dry it.

  • Assemble the three-electrode cell with the corrosive solution (blank).

  • Allow the open circuit potential (OCP) to stabilize.

  • Perform potentiodynamic polarization by scanning the potential from a cathodic to an anodic value relative to the OCP.

  • Record the polarization curve (log current density vs. potential).

  • Repeat steps 3-6 for each concentration of the inhibitor.

  • Analyze the data to determine the corrosion potential (Ecorr), corrosion current density (icorr), and calculate the inhibition efficiency (IE%).

Biological Activity: Prolyl Hydroxylase Inhibition

In the realm of drug development, certain azole derivatives have been identified as inhibitors of prolyl hydroxylase (PHD) enzymes.[2] These enzymes play a crucial role in the regulation of the Hypoxia-Inducible Factor 1 (HIF-1) pathway.

Mechanism of Action: Under normal oxygen conditions (normoxia), PHD enzymes hydroxylate the HIF-1α subunit, targeting it for proteasomal degradation. By inhibiting PHD enzymes, compounds like this compound can prevent the degradation of HIF-1α. This leads to the stabilization and accumulation of HIF-1α, which then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of genes involved in angiogenesis, erythropoiesis, and anaerobic metabolism. This pathway is a therapeutic target for conditions such as anemia and ischemia.[2]

HIF1_Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia / PHD Inhibition HIF1a_N HIF-1α PHD Prolyl Hydroxylase (PHD) HIF1a_N->PHD Hydroxylation Degradation Proteasomal Degradation PHD->Degradation Targets for Inhibitor 3-Benzotriazol-1-yl- propionic acid PHD_H Prolyl Hydroxylase (PHD) Inhibitor->PHD_H Inhibits HIF1a_H HIF-1α (Stabilized) Nucleus Nucleus HIF1a_H->Nucleus Translocation Gene_Activation Gene Transcription (e.g., VEGF, EPO) Nucleus->Gene_Activation Activates

Caption: Role of this compound in the HIF-1 signaling pathway.

Spectroscopic Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzotriazole ring (typically in the range of 7.2-8.0 ppm), and two triplet signals for the methylene protons of the propionic acid chain (CH₂-N and CH₂-COOH), likely around 4.5 ppm and 2.9 ppm, respectively. The acidic proton of the carboxyl group would appear as a broad singlet at a downfield chemical shift (>10 ppm).

  • ¹³C NMR: The carbon NMR would display signals for the aromatic carbons, the carbonyl carbon of the carboxylic acid (around 170-180 ppm), and the two methylene carbons of the propionic acid chain.

  • FTIR: The infrared spectrum will be dominated by a very broad O-H stretching band for the carboxylic acid dimer (2500-3300 cm⁻¹), a strong C=O stretching absorption around 1700-1725 cm⁻¹, and C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care.

  • Hazard Codes: May be classified as an irritant (Xi) and harmful (Xn).

  • Risk Statements: May be harmful if swallowed and poses a risk of serious damage to eyes.

  • Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials. Recommended storage temperature is between 0 and 8 °C.[1]

Conclusion

This compound is a compound of significant interest due to its dual applicability in materials protection and as a modulator of key biological pathways. Its straightforward synthesis and the well-understood mechanisms of action for its primary applications make it a valuable tool for both industrial and academic researchers. The protocols and data presented in this guide provide a solid foundation for professionals seeking to utilize this compound in their work, from preventing corrosion to exploring new therapeutic strategies targeting the HIF-1 pathway.

References

Spectroscopic data of 3-Benzotriazol-1-yl-propionic acid (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Benzotriazol-1-yl-propionic acid

Abstract: This technical guide provides a comprehensive analysis of the key spectroscopic data for this compound (CAS 654-15-9). While experimental spectra for this specific molecule are not widely available in public repositories, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret its spectral characteristics. By analyzing the constituent functional groups—the benzotriazole ring system and the propionic acid chain—we can construct a detailed and scientifically grounded spectroscopic profile. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of the structural elucidation of benzotriazole derivatives.

Introduction and Molecular Structure

This compound is a heterocyclic compound featuring a benzotriazole moiety linked via a nitrogen atom to a propionic acid side chain. With a molecular formula of C₉H₉N₃O₂ and a molecular weight of 191.19 g/mol , this compound is of interest in fields such as corrosion inhibition and UV stabilization. Accurate structural confirmation is paramount for its application and further derivatization, necessitating a multi-faceted spectroscopic approach.

The structural integrity and purity of a synthesized batch of this compound would be confirmed by combining the insights from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. Each technique provides a unique piece of the structural puzzle, from the carbon-hydrogen framework to the identification of functional groups and overall molecular mass.

Below is the chemical structure with atom numbering for NMR assignment purposes.

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Data

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic environments (chemical shift), neighboring protons (multiplicity), and their relative numbers (integration).

Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

Assigned Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Rationale
H-12 (-COOH) 12.0 - 12.5 Broad Singlet (br s) 1H The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange.[1]
H-4, H-7 7.8 - 8.1 Multiplet (m) 2H Protons on the benzotriazole ring are in the aromatic region. These two protons are adjacent to the triazole part and are expected to be the most deshielded of the aromatic signals.[2]
H-5, H-6 7.3 - 7.6 Multiplet (m) 2H These aromatic protons are slightly more shielded than H-4 and H-7.[2]
H-8 (-N-CH₂-) ~4.8 Triplet (t) 2H Methylene group directly attached to the electron-withdrawing benzotriazole nitrogen, causing a significant downfield shift. Expected to be a triplet due to coupling with the two H-9 protons.

| H-9 (-CH₂-COOH) | ~3.0 | Triplet (t) | 2H | Methylene group adjacent to the carbonyl group. Less deshielded than H-8. Expected to be a triplet due to coupling with the two H-8 protons. |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Assigned Carbon Predicted Chemical Shift (δ, ppm) Rationale
C-10 (C=O) 170 - 175 The carbonyl carbon of a carboxylic acid is highly deshielded and appears significantly downfield.[3][4]
C-4a, C-7a (Aromatic Quaternary) 130 - 145 Aromatic carbons at the fusion of the benzene and triazole rings.
C-4, C-5, C-6, C-7 (Aromatic CH) 110 - 130 Four distinct signals are expected for the aromatic methine carbons of the benzotriazole ring.
C-8 (-N-CH₂) 45 - 50 Aliphatic carbon attached to nitrogen, shifted downfield due to the inductive effect.

| C-9 (-CH₂-COOH) | 30 - 35 | Aliphatic carbon adjacent to the carbonyl group. |

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Place the sample in the NMR spectrometer. Tune and match the probe for both ¹H and ¹³C frequencies.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum using a 90° pulse.

    • Set a spectral width of approximately 16 ppm, centered around 8 ppm.

    • Use a relaxation delay of 2-5 seconds to ensure quantitative integration.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of approximately 220 ppm.

    • Use a sufficient number of scans (e.g., 1024 or more) as the ¹³C nucleus is much less sensitive than ¹H.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Rationale
2500 - 3300 O-H stretch Carboxylic Acid A very broad and strong absorption characteristic of the hydrogen-bonded dimer of a carboxylic acid. This band often overlaps with C-H stretches.[5]
2850 - 3000 C-H stretch Aliphatic (CH₂) Medium to weak absorptions from the methylene groups in the propionic acid chain.
~3050 C-H stretch Aromatic Weak absorptions from the C-H bonds on the benzotriazole ring.
1700 - 1725 C=O stretch Carboxylic Acid A very strong and sharp absorption, which is one of the most prominent peaks in the spectrum.[5]
1500 - 1600 C=C stretch Aromatic Ring Multiple medium-intensity bands corresponding to the benzene ring of the benzotriazole system.
1400 - 1450 N=N stretch Triazole Ring A weak to medium absorption characteristic of the azo group within the triazole ring.
1210 - 1320 C-O stretch Carboxylic Acid A strong band associated with the carbon-oxygen single bond.[5]

| ~920 | O-H bend | Carboxylic Acid | A broad, medium-intensity out-of-plane bend, also characteristic of a carboxylic acid dimer.[5] |

Experimental Protocol for IR Data Acquisition (ATR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond) is clean. Collect a background spectrum of the empty ATR stage.

  • Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

  • Data Collection: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

  • Acquisition: Collect the sample spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 32) to improve the signal-to-noise ratio.

  • Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance plot.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and offers structural information based on its fragmentation pattern upon ionization.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z (Mass/Charge) Proposed Ion Rationale
191 [M]⁺ The molecular ion peak, corresponding to the intact molecule [C₉H₉N₃O₂]⁺.[6]
146 [M - COOH]⁺ Loss of the carboxyl group (mass 45 Da), a common fragmentation pathway for carboxylic acids.
119 [C₆H₅N₃]⁺ Cleavage of the bond between the N1 atom and the propionic acid chain, resulting in the stable benzotriazole cation. This is expected to be a very prominent peak.
91 [C₆H₅N]⁺ Loss of N₂ (28 Da) from the benzotriazole cation [m/z 119], a characteristic fragmentation of this ring system.

| 72 | [C₃H₄O₂]⁺ | Cleavage resulting in the propionic acid radical cation, less likely but possible. |

Experimental Protocol for Mass Spectrometry Data Acquisition (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

  • Ionization: Volatilize the sample using heat under high vacuum. Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) in the ionization chamber.

  • Mass Analysis: Accelerate the resulting positively charged fragments into a mass analyzer (e.g., a quadrupole or time-of-flight).

  • Detection: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion.

  • Spectrum Generation: A plot of relative ion abundance versus m/z is generated, yielding the mass spectrum.

Integrated Spectroscopic Analysis Workflow

The comprehensive structural elucidation of this compound follows a logical workflow that integrates the data from all spectroscopic techniques.

A Sample Preparation (Purity Check via TLC/LC) B Mass Spectrometry (MS) - Determine Molecular Weight (m/z 191) - Analyze Fragmentation A->B C Infrared (IR) Spectroscopy - Identify Functional Groups (-COOH, Aromatic, N=N) A->C D NMR Spectroscopy (¹H, ¹³C, 2D) A->D G Structural Elucidation - Combine All Data - Confirm Structure of This compound B->G C->G E ¹H NMR Analysis - Proton Environments & Connectivity D->E F ¹³C NMR Analysis - Carbon Skeleton D->F E->G F->G

Caption: General workflow for spectroscopic structural elucidation.

Conclusion

This guide outlines the predicted spectroscopic characteristics of this compound. The combination of ¹H and ¹³C NMR provides a detailed map of the molecule's carbon-hydrogen framework, IR spectroscopy confirms the presence of key carboxylic acid and benzotriazole functional groups, and mass spectrometry verifies the molecular weight and reveals plausible fragmentation pathways. While based on predictions from analogous structures and established principles, this comprehensive analysis serves as an authoritative reference for the identification and characterization of this compound. Any experimental investigation should yield data that aligns closely with the interpretations presented herein.

References

A Technical Guide to the Solubility of 3-Benzotriazol-1-yl-propionic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Benzotriazol-1-yl-propionic acid, a compound of interest in various research and development sectors, including its application as a corrosion inhibitor and UV stabilizer.[1] Given the limited availability of public domain quantitative solubility data, this document synthesizes foundational chemical principles with established experimental methodologies to empower researchers in predicting, determining, and modulating the solubility of this molecule. We will delve into the physicochemical properties of this compound, explore the theoretical underpinnings of its solubility in diverse solvent systems, and provide a detailed, field-proven protocol for empirical solubility determination. This guide is intended to be a practical resource for scientists and professionals in drug development and materials science, enabling informed solvent selection and formulation strategies.

Introduction: Understanding the Molecule

This compound (CAS 654-15-9) is a heterocyclic compound featuring a benzotriazole moiety linked to a propionic acid chain.[1][2] Its molecular structure, combining a polar carboxylic acid group with a more nonpolar aromatic benzotriazole system, dictates its solubility behavior, making it a molecule with nuanced interactions in different solvent environments.

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₉H₉N₃O₂[1][2]
Molar Mass191.19 g/mol [1][2]
pKa (Predicted)4.20 ± 0.10ChemBK
AppearanceLight brown crystalline powder[1]
Water Solubility14.2 µg/mL[3]

The predicted pKa of approximately 4.20 suggests that this compound is a weak acid.[4] This is a critical parameter, as its ionization state, and therefore its solubility in aqueous solutions, will be highly dependent on the pH of the medium.

The Science of Solubility: A Theoretical Framework

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[5] The structure of this compound presents two key features influencing its solubility:

  • The Benzotriazole Ring System: This fused aromatic heterocyclic system is relatively nonpolar and hydrophobic.

  • The Propionic Acid Sidechain: The carboxylic acid group (-COOH) is polar and capable of hydrogen bonding.

This bifunctional nature suggests that the molecule will exhibit limited solubility in both highly polar and highly nonpolar solvents, with optimal solubility likely found in solvents of intermediate polarity or those that can interact favorably with both parts of the molecule.

Impact of Solvent Polarity
  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The carboxylic acid group will interact favorably with these solvents through hydrogen bonding. However, the nonpolar benzotriazole ring may limit overall solubility. The very low experimentally determined water solubility of 14.2 µg/mL confirms this.[3] We can anticipate that short-chain alcohols like methanol and ethanol will offer better solubility than water due to their lower polarity, which can better accommodate the nonpolar part of the molecule.

  • Polar Aprotic Solvents (e.g., Acetone, DMSO, THF, Ethyl Acetate): These solvents can accept hydrogen bonds but do not donate them as readily as protic solvents. They possess a significant dipole moment, allowing them to solvate polar groups. Solvents like DMSO and acetone are often excellent for dissolving compounds with mixed polarity. It is expected that this compound will exhibit good solubility in these solvents.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack significant polarity and cannot form hydrogen bonds. The polar carboxylic acid group will have very unfavorable interactions with these solvents, leading to predictably poor solubility.

The Critical Role of pH in Aqueous Solubility

The carboxylic acid moiety of this compound is the primary determinant of its pH-dependent aqueous solubility. At a pH below its pKa of ~4.20, the carboxylic acid will be predominantly in its neutral, protonated form (-COOH), which is less soluble in water. As the pH of the aqueous solution increases to above the pKa, the carboxylic acid will deprotonate to form the carboxylate anion (-COO⁻). This charged species is significantly more polar and will exhibit much greater solubility in water due to strong ion-dipole interactions.

The relationship between pH, pKa, and solubility can be visualized through the following logical flow:

G cluster_0 pH < pKa (~4.20) cluster_1 pH > pKa (~4.20) cluster_2 Controlling Factor A Predominantly Protonated (-COOH) B Neutral Species A->B is a C Low Aqueous Solubility B->C leads to D Predominantly Deprotonated (-COO⁻) E Charged Species (Anion) D->E is a F High Aqueous Solubility E->F leads to G pH of Aqueous Medium cluster_0 cluster_0 G->cluster_0 cluster_1 cluster_1 G->cluster_1

Caption: pH-dependent ionization and its effect on aqueous solubility.

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the scarcity of published data, empirical determination is essential. The equilibrium solubility (or shake-flask) method is a robust and widely accepted technique.

Materials and Equipment
  • This compound (≥95% purity)[1]

  • Selected solvents (e.g., water, buffered solutions at various pH, methanol, ethanol, acetone, DMSO, THF, ethyl acetate, hexane) of analytical grade

  • Scintillation vials or small glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow

The following diagram illustrates the workflow for the equilibrium solubility determination:

G start Start step1 Add excess solid compound to a vial with a known volume of solvent. start->step1 step2 Equilibrate at a constant temperature with agitation (e.g., 24-72 hours). step1->step2 step3 Allow particles to settle. step2->step3 step4 Centrifuge the suspension to pellet undissolved solid. step3->step4 step5 Carefully withdraw an aliquot of the supernatant. step4->step5 step6 Filter the aliquot through a 0.22 µm syringe filter. step5->step6 step7 Dilute the filtrate with a known volume of mobile phase or appropriate solvent. step6->step7 step8 Quantify the concentration using a validated analytical method (e.g., HPLC-UV). step7->step8 end End step8->end

Caption: Workflow for equilibrium solubility determination.

Detailed Protocol
  • Preparation: Add an excess amount of this compound to a vial containing a precise volume (e.g., 1-2 mL) of the chosen solvent. "Excess" means that undissolved solid should be clearly visible.

  • Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let larger particles settle. Then, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining undissolved solid.

  • Sampling and Filtration: Carefully withdraw a known volume of the clear supernatant using a pipette. It is crucial not to disturb the solid pellet. Filter the collected supernatant through a 0.22 µm syringe filter into a clean vial. This step removes any fine particulate matter.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to bring the concentration within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted sample using a pre-validated analytical method, such as HPLC-UV. A calibration curve prepared with known concentrations of this compound is used to determine the concentration in the diluted sample. The solubility is then calculated by factoring in the dilution factor.

Expected Solubility Profile and Data Summary

Quantitative and Predicted Solubility of this compound

SolventSolvent TypePredicted SolubilityQuantitative Data (at 25°C unless noted)
Water (neutral pH)Polar ProticVery Low14.2 µg/mL[3]
Aqueous Buffer (pH > 6)Polar Protic (Ionic)HighNot available
MethanolPolar ProticModerate to HighNot available
EthanolPolar ProticModerate to HighNot available
AcetonePolar AproticHighNot available
Dimethyl Sulfoxide (DMSO)Polar AproticHighNot available
Tetrahydrofuran (THF)Polar AproticModerateNot available
Ethyl AcetateIntermediate PolarityModerateNot available
HexaneNonpolarVery LowNot available
TolueneNonpolar (Aromatic)Very LowNot available

For a structurally similar compound, 3-(1H-1,2,3-benzotriazol-1-yl)-2-methylpropanoic acid, a solubility of 11.9 µg/mL at pH 7.4 has been reported, which aligns with the expected low solubility of the parent compound in aqueous media.[6][7]

Conclusion and Recommendations for the Researcher

The solubility of this compound is a complex interplay of its molecular structure and the properties of the solvent system. Its amphipathic nature, with both polar and nonpolar regions, and its acidic functionality are the key determinants of its solubility profile.

Key Takeaways for Practical Application:

  • Aqueous Formulations: To achieve significant concentrations in aqueous media, the pH must be adjusted to well above the pKa of ~4.20 to ensure the compound is in its soluble carboxylate form.

  • Organic Formulations: For applications requiring non-aqueous systems, polar aprotic solvents such as DMSO and acetone are likely to be the most effective choices for achieving high concentrations.

  • Empirical Verification is Crucial: The predictions and principles outlined in this guide provide a strong starting point. However, for any critical application, the solubility should be experimentally determined using a robust protocol, such as the equilibrium solubility method detailed herein.

By combining a theoretical understanding of the molecular interactions with rigorous experimental validation, researchers and drug development professionals can effectively navigate the challenges of working with this compound and optimize its use in their specific applications.

References

Biological activity of 3-Benzotriazol-1-yl-propionic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 3-Benzotriazol-1-yl-propionic Acid Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The fusion of distinct pharmacophores into single molecular entities is a cornerstone of modern drug discovery, aimed at creating hybrid compounds with enhanced potency, novel mechanisms of action, or improved safety profiles. This technical guide provides a comprehensive analysis of this compound derivatives, a class of compounds that marries the versatile biological activities of the benzotriazole scaffold with the well-established therapeutic properties of the propionic acid moiety. We will delve into the synthesis, multifaceted biological activities—including anti-inflammatory, antimicrobial, and anticancer effects—and the underlying mechanisms of action. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage the therapeutic potential of these promising derivatives.

Introduction: A Tale of Two Scaffolds

The Benzotriazole Nucleus: A Privileged Scaffold

Benzotriazole (BTA) is a bicyclic heterocyclic compound composed of a benzene ring fused to a triazole ring.[1] This unique structure is not merely a synthetic curiosity; it is considered a "privileged scaffold" in medicinal chemistry.[2] Its three nitrogen atoms provide multiple sites for hydrogen bonding and coordination with biological targets, while the fused aromatic system allows for π-π stacking interactions.[3] Consequently, benzotriazole and its derivatives exhibit an astonishingly broad spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, analgesic, and anticancer properties.[2][4][5][6]

Aryl Propionic Acids: A Legacy of Anti-Inflammatory Efficacy

The aryl propionic acid framework is famously represented by non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen.[7][8] These agents are mainstays in the management of pain and inflammation, primarily exerting their effects through the inhibition of cyclooxygenase (COX) enzymes, which are critical for prostaglandin biosynthesis.[7] The carboxylic acid group is essential for their activity, anchoring the molecule within the active site of the COX enzyme.

The Hybrid Vigor: Rationale for this compound Derivatives

The strategic combination of these two pharmacophores aims to create novel chemical entities with potentially synergistic or expanded biological activities. By tethering a propionic acid side chain to the N-1 position of the benzotriazole ring, researchers can explore new chemical space, potentially leading to compounds with enhanced anti-inflammatory action, reduced gastrointestinal side effects common to NSAIDs, or entirely new therapeutic applications such as antimicrobial or anticancer agents.[5][7]

Synthesis of this compound Derivatives

The primary route for synthesizing these target molecules involves the N-alkylation of the benzotriazole ring. A generalized, reliable protocol is outlined below, which leverages the nucleophilicity of the deprotonated benzotriazole to displace a leaving group on a three-carbon chain.

Experimental Protocol: General Synthesis
  • Deprotonation: Dissolve 1H-Benzotriazole (1.0 eq) in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.

  • Base Addition: Add a strong base, such as sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 1.5 eq), portion-wise at 0 °C to form the benzotriazolide anion. The causality here is that the anionic form is a much more potent nucleophile, necessary for the subsequent alkylation step.

  • Alkylation: Slowly add an ethyl 3-halopropionate (e.g., ethyl 3-bromopropionate, 1.1 eq) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours. The choice of an ester protects the carboxylic acid, which would otherwise interfere with the basic conditions.

  • Work-up & Purification: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude ester is then purified by column chromatography.

  • Hydrolysis: Dissolve the purified ethyl 3-(benzotriazol-1-yl)propanoate in a mixture of ethanol and water. Add an excess of a base like sodium hydroxide (NaOH) and heat the mixture to reflux for 2-4 hours to saponify the ester.

  • Final Product Isolation: After cooling, acidify the mixture with dilute hydrochloric acid (HCl) to a pH of ~2-3, which protonates the carboxylate and causes the final product, 3-(Benzotriazol-1-yl)propionic acid, to precipitate. The solid is collected by filtration, washed with cold water, and dried.

Visualization: Synthetic Workflow

The following diagram illustrates the key stages of the synthesis.

G start Start: Benzotriazole & Ethyl 3-halopropionate deprotonation Step 1: Deprotonation (e.g., NaH in DMF) start->deprotonation alkylation Step 2: N-Alkylation deprotonation->alkylation purification_ester Step 3: Work-up & Purification of Ester alkylation->purification_ester hydrolysis Step 4: Ester Hydrolysis (e.g., NaOH, EtOH/H₂O) purification_ester->hydrolysis acidification Step 5: Acidification & Precipitation hydrolysis->acidification end End Product: This compound acidification->end

Caption: Generalized synthetic pathway for this compound.

Biological Activities and Mechanisms of Action

Anti-inflammatory and Analgesic Activity

Derivatives of 2-(benzotriazol-1/2-yl)propionic acid have been specifically evaluated for their anti-inflammatory and antinociceptive effects.[5] The propionic acid moiety strongly suggests a mechanism of action involving the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.

Mechanism of Action: COX Inhibition Inflammation is often mediated by prostaglandins, which are synthesized from arachidonic acid by COX-1 and COX-2 enzymes.[8] this compound derivatives, acting as mimics of the natural substrate, can bind to the active site of these enzymes, preventing the formation of pro-inflammatory prostaglandins and thereby reducing inflammation and pain.[7]

G AA Arachidonic Acid (from Cell Membrane) COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins (PGE₂, PGI₂) COX->PGs Inflammation Inflammation Pain, Fever PGs->Inflammation BTPA Benzotriazolyl- propionic acid Derivative BTPA->COX Inhibition

Caption: Inhibition of the Prostaglandin Synthesis Pathway.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats This is a standard in vivo model to assess acute anti-inflammatory activity.

  • Animal Acclimatization: Wistar rats are acclimatized for one week under standard laboratory conditions.

  • Grouping and Dosing: Animals are fasted overnight and divided into groups: a control group (vehicle), a standard group (e.g., Indomethacin), and test groups receiving different doses of the this compound derivative orally.

  • Induction of Inflammation: One hour after dosing, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat. Carrageenan is a phlogistic agent that reliably induces a biphasic inflammatory response.

  • Measurement: Paw volume is measured using a plethysmometer immediately before the carrageenan injection (0 hr) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Analysis: The percentage inhibition of edema is calculated for each group relative to the control group, providing a quantitative measure of anti-inflammatory activity.

Antimicrobial Activity

Benzotriazole derivatives are well-documented antimicrobial agents.[3][9][10] The incorporation of a propionic acid side chain can modulate lipophilicity and cell permeability, influencing this activity. Studies have shown that specific propionic acid derivatives exhibit potent antibacterial effects.

Mechanism of Action: Cell Membrane Disruption While the exact mechanisms can vary, a prominent hypothesis for benzotriazole derivatives involves the disruption of bacterial cell membrane integrity.[2] The lipophilic benzotriazole core can intercalate into the lipid bilayer, altering membrane fluidity and leading to leakage of essential cytoplasmic contents and ultimately, cell death.

Data Presentation: Antibacterial Activity The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a representative benzotriazole propionic acid derivative against various bacterial strains. Lower MIC values indicate higher potency.

CompoundB. subtilis (µg/mL)S. aureus (µg/mL)E. coli (µg/mL)P. aeruginosa (µg/mL)Reference
Compound 19 1.561.566.253.12[11][12]
Norfloxacin (Control) ----[11]
Note: Compound 19 is 3-benzotriazol-1-yl-1-(4-bromo-phenyl)-2-[2][3][9]triazol-1-yl-propan-1-one, a structurally related and highly active derivative.

Experimental Protocol: Broth Microdilution for MIC Determination

  • Preparation: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Positive (bacteria, no compound) and negative (broth only) control wells are included.

  • Incubation: The plate is incubated at 37 °C for 18-24 hours.

  • Reading: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity

The benzotriazole scaffold is present in several compounds investigated for their anticancer properties.[13][14] The mechanism often involves the induction of apoptosis, a form of programmed cell death crucial for eliminating malignant cells.

Mechanism of Action: Induction of Intrinsic Apoptosis Many chemotherapeutic agents, including novel benzotriazole derivatives, trigger apoptosis by modulating the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[13][15] Benzotriazole-triterpenoid esters have been shown to downregulate Bcl-2 and upregulate Bax, leading to mitochondrial outer membrane permeabilization (MOMP).[15] This releases cytochrome c into the cytoplasm, activating a caspase cascade that culminates in apoptotic cell death.

G cluster_0 Mitochondrion Bax Bax MOMP MOMP Bax->MOMP Bcl2 Bcl-2 Bcl2->Bax CytC Cytochrome c (Released) MOMP->CytC Release Caspase Caspase Cascade Activation CytC->Caspase BTPA Benzotriazolyl Derivative BTPA->Bcl2 Inhibition Apoptosis Apoptosis Caspase->Apoptosis

Caption: Intrinsic Apoptosis Pathway induced by Benzotriazole Derivatives.

Data Presentation: In Vitro Cytotoxicity The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The table below shows the cytotoxic activity of representative benzotriazole derivatives against various human cancer cell lines.

CompoundA549 (Lung) IC₅₀ (µM)MKN45 (Stomach) IC₅₀ (µM)MGC (Stomach) IC₅₀ (µM)Reference
Compound 2.2 --3.72[14]
Compound 2.5 5.473.04-[14]
Cisplatin (Control) >40>40>40[14]

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density (e.g., 5,000 cells/well) and allowed to attach overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. Cells are incubated for 48-72 hours.

  • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan precipitate. This step is critical as it directly correlates metabolic activity with cell number.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at ~570 nm.

  • IC₅₀ Calculation: The absorbance values are used to plot a dose-response curve, from which the IC₅₀ value is calculated.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study on 3-Benzotriazol-1-yl-propionic acids is still emerging, preliminary findings and data from related series suggest key trends:

  • Halogen Substitution: The introduction of halogens, such as chlorine or bromine, on aryl rings attached to the core structure often increases lipophilicity.[13] This can enhance cell membrane penetration, leading to improved antimicrobial and cytotoxic activity, as seen with Compound 19.[12][13]

  • The Propionic Acid Chain: Modification of the propionic acid chain itself, such as introducing unsaturation or shortening it, can significantly impact anti-inflammatory activity, with some changes leading to a loss of efficacy.[5] The free carboxylic acid is generally considered crucial for COX inhibition.

Future Perspectives and Conclusion

This compound derivatives represent a promising class of compounds with a diverse and potent range of biological activities. Their hybrid nature allows them to tap into multiple therapeutic areas, from inflammation and pain to infectious diseases and oncology. The synthetic accessibility of these compounds makes them attractive for further library development and optimization.

Future research should focus on elucidating more detailed mechanisms of action, conducting comprehensive SAR studies to optimize potency and selectivity, and evaluating in vivo efficacy and safety profiles. Key challenges include managing potential off-target effects and ensuring favorable pharmacokinetic properties.[9] Nevertheless, the foundation laid by existing research strongly supports the continued exploration of this compound derivatives as a rich source of next-generation therapeutic agents.

References

A Technical Guide to the Synthesis of Novel 3-Benzotriazol-1-yl-propionic Acid Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzotriazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide array of biological targets. The benzotriazole nucleus is a quintessential example of such a scaffold.[1][2] This bicyclic heterocyclic system, comprising a benzene ring fused to a triazole ring, is a cornerstone in the development of novel therapeutic agents.[1] Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[3][4][5][6]

The 3-benzotriazol-1-yl-propionic acid core, in particular, serves as a versatile building block. The carboxylic acid moiety provides a handle for further functionalization or for mimicking biological substrates, while the benzotriazole group imparts unique physicochemical properties and potential for diverse molecular interactions. The strategic synthesis of analogs based on this core structure is therefore a highly valuable pursuit in modern drug discovery.

This guide provides an in-depth exploration of the core synthetic strategies, detailed experimental protocols, and methods for diversification and characterization of novel this compound analogs, designed for researchers and professionals in the field of drug development.

Core Synthetic Strategy: The Aza-Michael Addition Pathway

The most direct and widely employed method for constructing the this compound backbone is the aza-Michael reaction, a type of conjugate addition.[7][8] This reaction is mechanistically elegant and typically high-yielding, making it ideal for both small-scale and library synthesis.

The core principle involves the nucleophilic attack of the N-1 nitrogen of the benzotriazole ring on the electron-deficient β-carbon of an acrylic acid derivative (the Michael acceptor). The choice of a mild base as a catalyst is often beneficial, as it deprotonates the benzotriazole N-H, significantly enhancing its nucleophilicity and accelerating the reaction rate. While acrylic acid itself can be used, it is often more practical to use an ester, such as ethyl or methyl acrylate. The resulting ester is typically more stable, easier to purify via standard techniques like silica gel chromatography, and can be readily hydrolyzed in a subsequent step to yield the final carboxylic acid.

G cluster_start Starting Materials cluster_process Core Reaction cluster_product Intermediate & Final Product BTA Benzotriazole (or Substituted Analog) REACT Aza-Michael Addition BTA->REACT ACR Acrylic Acid Ester (Michael Acceptor) ACR->REACT EST Propionic Acid Ester Analog REACT->EST Workup & Purification ACID Final Propionic Acid Analog EST->ACID Ester Hydrolysis (e.g., LiOH, H₂O)

Caption: General Synthetic Workflow via Aza-Michael Addition.

Detailed Experimental Protocol: Synthesis of Ethyl 3-(1H-benzo[d][3][4][9]triazol-1-yl)propanoate

This protocol provides a reliable, step-by-step method for the synthesis of a foundational ester intermediate. It is designed to be a self-validating system, incorporating in-process monitoring and a robust purification strategy.

Materials and Equipment:

  • 1H-Benzotriazole

  • Ethyl acrylate

  • Triethylamine (Et₃N)

  • Ethanol (anhydrous)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with magnetic stirrer

  • Condenser and heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1H-benzotriazole (5.95 g, 50 mmol) in 40 mL of anhydrous ethanol. Add triethylamine (0.7 mL, 5 mmol, 0.1 eq) to the solution with magnetic stirring. The use of a catalytic amount of base is sufficient to facilitate the reaction without causing significant side products.[9]

  • Addition of Michael Acceptor: To the stirring solution, add ethyl acrylate (6.0 g, 60 mmol, 1.2 eq) dropwise over 10 minutes at room temperature. An exothermic reaction may be observed.

  • Reaction Progression: Attach a condenser to the flask and heat the mixture to a gentle reflux (approx. 80°C) for 6-8 hours. The reaction progress should be monitored by TLC (e.g., using a 3:1 Hexanes:EtOAc eluent). The disappearance of the benzotriazole spot and the appearance of a new, less polar product spot indicates reaction completion.

  • Work-up and Extraction: After cooling to room temperature, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol. Dissolve the resulting residue in 100 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with 50 mL of saturated NaHCO₃ solution (to remove any unreacted acidic impurities) and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate in vacuo to yield the crude product as an oil or semi-solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 30% EtOAc). Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford pure ethyl 3-(1H-benzo[d][3][4]triazol-1-yl)propanoate.

Optional Step - Hydrolysis to Carboxylic Acid: To obtain the final acid, the purified ester (10 mmol) can be dissolved in a mixture of tetrahydrofuran (THF) and water (3:1, 40 mL). Add lithium hydroxide (LiOH·H₂O, 20 mmol, 2 eq) and stir at room temperature for 4-6 hours until the ester is fully consumed (monitored by TLC). Acidify the mixture to pH ~2 with 1M HCl, and extract the product with ethyl acetate (3 x 50 mL). The combined organic layers are then washed with brine, dried over MgSO₄, and concentrated to yield the final this compound.

Strategies for Diversity-Oriented Analog Synthesis

The true power of this synthetic platform lies in its amenability to diversification for the creation of compound libraries. Novel analogs can be readily generated by modifying either of the two primary starting materials.

  • Strategy A: Modification of the Benzotriazole Scaffold: A wide variety of substituted benzotriazoles are commercially available or can be synthesized via diazotization of the corresponding o-phenylenediamines.[2] By substituting standard 1H-benzotriazole with analogs such as 5,6-dimethyl-1H-benzotriazole or 5-chloro-1H-benzotriazole, one can introduce electronic and steric variations directly onto the heterocyclic core, which is crucial for probing structure-activity relationships (SAR).[1]

  • Strategy B: Modification of the Propionic Acid Backbone: The propionic acid chain can be functionalized by using substituted α,β-unsaturated esters in the Michael addition. For instance, using ethyl crotonate will install a methyl group at the α-position, while using ethyl cinnamate will introduce a phenyl group at the β-position. This allows for fine-tuning the lipophilicity and conformational properties of the linker region. A compound such as 3-Benzotriazol-1-yl-2-methyl-propionic acid can be synthesized using this approach.[10]

G cluster_inputs Starting Material Pools cluster_reaction Combinatorial Synthesis cluster_output Product Library BTA_pool Pool A: Substituted Benzotriazoles (e.g., -H, -Cl, -CH₃, -NO₂) REACT Aza-Michael Reaction BTA_pool->REACT ACR_pool Pool B: Substituted Acrylates (e.g., R₁/R₂ = H, Me, Ph) ACR_pool->REACT LIB Library of Novel 3-Benzotriazol-1-yl-propionic Acid Analogs REACT->LIB Generates Diverse Structures for Screening

Caption: Diversity-Oriented Synthesis Strategy for Analog Library Generation.

Characterization of Synthesized Analogs

Unambiguous structural confirmation and purity assessment are paramount. A combination of standard spectroscopic techniques should be employed for the comprehensive characterization of each new analog.

  • NMR Spectroscopy (¹H & ¹³C): This is the most powerful tool for structural elucidation. For a typical 3-(1H-benzo[d][3][4]triazol-1-yl)propanoate structure, one would expect to see characteristic signals for the four distinct aromatic protons of the benzotriazole ring, along with two triplets in the aliphatic region corresponding to the adjacent methylene (-CH₂-CH₂-) groups of the propionate chain.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate molecular weight. A soft ionization technique like electrospray ionization (ESI) will typically show a prominent [M+H]⁺ or [M+Na]⁺ ion.

  • Infrared (IR) Spectroscopy: This technique is excellent for confirming the presence of key functional groups. A strong absorption band around 1730 cm⁻¹ is indicative of the ester carbonyl (C=O) stretch, while a broad absorption in the 2500-3300 cm⁻¹ range combined with a carbonyl peak around 1710 cm⁻¹ confirms the presence of a carboxylic acid.

Table 1: Representative Characterization Data for Synthesized Analogs

Compound IDStructure¹H NMR Key Signals (δ, ppm)MS (ESI+) m/z
1 Ethyl 3-(1H-benzo[d][3][4]triazol-1-yl)propanoate8.05 (d, 1H), 7.85 (d, 1H), 7.50 (t, 1H), 7.40 (t, 1H), 4.80 (t, 2H), 4.10 (q, 2H), 3.15 (t, 2H), 1.20 (t, 3H)234.1 [M+H]⁺
2 3-(5-Chloro-1H-benzo[d][3][4]triazol-1-yl)propionic acid8.10 (d, 1H), 7.80 (d, 1H), 7.45 (dd, 1H), 4.85 (t, 2H), 3.20 (t, 2H)226.0 [M-H]⁻
3 Ethyl 3-(1H-benzo[d][3][4]triazol-1-yl)-2-methylpropanoate8.04 (d, 1H), 7.82 (d, 1H), 7.48 (m, 2H), 4.75 (m, 1H), 4.15 (q, 2H), 3.40 (m, 1H), 1.30 (d, 3H), 1.22 (t, 3H)248.1 [M+H]⁺

Note: Data is representative and may vary based on solvent and instrument.

Conclusion and Future Outlook

The synthetic methodologies detailed in this guide, centered on the robust aza-Michael addition, provide a clear and efficient pathway for the creation of novel this compound analogs. The inherent flexibility of this approach allows for systematic structural modifications, enabling the generation of diverse chemical libraries essential for modern drug discovery campaigns. Given the well-established biological significance of the benzotriazole scaffold, the analogs produced through these methods hold considerable promise for screening against a multitude of therapeutic targets, from infectious agents to cancer-related pathways.[11] This strategic synthetic framework empowers researchers to rapidly advance from concept to candidate in the quest for new and effective medicines.

References

An In-Depth Technical Guide to the In Vitro Screening of 3-Benzotriazol-1-yl-propionic Acid Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Derivatives of 3-Benzotriazol-1-yl-propionic acid represent a promising class of heterocyclic compounds with a wide spectrum of potential biological activities.[1][2] This guide provides a comprehensive framework for the in vitro screening of these compounds, designed for researchers and drug development professionals. It moves beyond standard protocols to offer insights into the rationale behind experimental design, ensuring the generation of robust and reliable data. This document outlines a strategic screening cascade, from initial cytotoxicity profiling to specific assays targeting antimicrobial and enzyme inhibition activities, and provides detailed, step-by-step methodologies.

Introduction: The Rationale for Screening this compound Derivatives

Benzotriazole and its derivatives are recognized for their diverse pharmacological potential, exhibiting activities that span antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2] The this compound scaffold provides a versatile platform for chemical modification, allowing for the exploration of a vast chemical space and the potential discovery of novel therapeutic agents. The initial stages of drug discovery for this class of compounds necessitate a systematic in vitro screening approach to identify and characterize their biological effects.

A well-designed in vitro screening cascade is paramount for efficiently identifying promising lead compounds while simultaneously eliminating those with undesirable characteristics, such as high cytotoxicity.[3][4] This guide proposes a tiered approach, beginning with a broad assessment of cytotoxicity to establish a therapeutic window, followed by more specific assays to elucidate the mechanism of action.

Foundational Screening: Cytotoxicity Assessment

Prior to evaluating specific biological activities, it is crucial to determine the inherent cytotoxicity of the this compound compounds.[3][4] This initial screen helps to differentiate between compounds that exhibit selective activity against a particular target and those that are broadly toxic to all cells. Understanding the cytotoxic profile is essential for interpreting subsequent assay results and for the early identification of compounds with a favorable safety profile.[3][5]

Principle of Cytotoxicity Assays

Cytotoxicity assays measure the degree to which a substance can cause damage to a cell.[6] This can manifest as uncontrolled cell death (necrosis) or programmed cell death (apoptosis).[4] A variety of assays are available, each interrogating a different aspect of cellular health, such as membrane integrity, metabolic activity, or DNA content.[7]

Recommended Cytotoxicity Assay: Resazurin (AlamarBlue) Assay

The Resazurin assay is a colorimetric method that measures cell viability by assessing the metabolic activity of cells. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin. The intensity of the resulting color or fluorescence is proportional to the number of viable cells.

Workflow for Cytotoxicity Screening

G cluster_0 Phase 1: Cell Culture & Seeding cluster_1 Phase 2: Compound Treatment cluster_2 Phase 3: Assay & Data Analysis A 1. Culture selected cell line(s) to ~80% confluency. B 2. Harvest and count cells. A->B C 3. Seed cells into 96-well plates at a predetermined density. B->C D 4. Incubate for 24 hours to allow for cell attachment. C->D E 5. Prepare serial dilutions of test compounds. D->E F 6. Add compounds to the appropriate wells. E->F G 7. Include vehicle control and positive control (e.g., doxorubicin). F->G H 8. Incubate for 24-72 hours. G->H I 9. Add Resazurin solution to each well. H->I J 10. Incubate for 1-4 hours. I->J K 11. Measure fluorescence or absorbance. J->K L 12. Calculate cell viability and determine IC50 values. K->L

Caption: Workflow for the Resazurin-based cytotoxicity assay.

Step-by-Step Protocol: Resazurin Assay
  • Cell Seeding:

    • Culture a relevant human cell line (e.g., HeLa for cervical cancer, HEK293 for normal kidney) in appropriate media.

    • Trypsinize and count the cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of each this compound compound in DMSO.

    • Perform serial dilutions to create a range of concentrations (e.g., 0.1 to 100 µM).

    • Add the diluted compounds to the cell plates. Include wells with vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation:

    • Incubate the plates for a period of 24 to 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Assay Execution:

    • Prepare a working solution of Resazurin in sterile PBS or culture medium.

    • Add the Resazurin solution to each well and incubate for 1-4 hours.

  • Data Acquisition and Analysis:

    • Measure the fluorescence (Ex/Em ~560/590 nm) or absorbance (570 nm and 600 nm) using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the dose-response curve and determine the half-maximal inhibitory concentration (IC50) for each compound.

Data Presentation: Cytotoxicity of this compound Derivatives

Compound IDIC50 (µM) on HeLa CellsIC50 (µM) on HEK293 CellsSelectivity Index (SI)
BTP-115.2> 100> 6.6
BTP-25.825.14.3
BTP-3> 100> 100N/A
BTP-422.789.43.9

Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells

Primary Screening: Antimicrobial Activity

Given that benzotriazole derivatives have shown promise as antimicrobial agents, a primary screen for antibacterial and antifungal activity is a logical next step.[8][9]

Principle of Antimicrobial Susceptibility Testing

Antimicrobial susceptibility testing determines the effectiveness of a compound against a specific microorganism.[10] The most common method is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11][12]

Recommended Antimicrobial Assay: Broth Microdilution Method

The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents.[10][11] It involves preparing two-fold dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate, followed by inoculation with a standardized number of microorganisms.[12]

Workflow for Antimicrobial Screening

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Inoculation & Incubation cluster_2 Phase 3: Data Analysis A 1. Prepare serial dilutions of test compounds in a 96-well plate. C 3. Adjust the microbial suspension to a standardized concentration (e.g., 0.5 McFarland). A->C B 2. Culture bacterial/fungal strains overnight. D 4. Inoculate the wells of the 96-well plate with the microbial suspension. C->D E 5. Include positive (microbe only) and negative (medium only) controls. D->E F 6. Incubate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours. E->F G 7. Visually inspect for microbial growth (turbidity). F->G H 8. The MIC is the lowest concentration with no visible growth. G->H

Caption: Workflow for the broth microdilution MIC assay.

Step-by-Step Protocol: Broth Microdilution
  • Compound Preparation:

    • In a 96-well plate, prepare two-fold serial dilutions of the test compounds in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation:

    • Grow the microbial strains overnight.

    • Suspend colonies in sterile saline or broth and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well of the microtiter plate.

    • Include a positive control (microorganism without compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Data Presentation: Antimicrobial Activity of this compound Derivatives

Compound IDMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
BTP-183216
BTP-24168
BTP-3> 128> 128> 128
BTP-4166432

Secondary Screening: Enzyme Inhibition Assays

For compounds that do not exhibit significant antimicrobial activity or for a parallel screening approach, investigating their potential as enzyme inhibitors is a valuable strategy.[13][14] Many diseases are caused by the dysregulation of enzyme activity, making enzymes attractive drug targets.[14][15]

Principle of In Vitro Enzyme Assays

In vitro enzyme assays measure the rate of an enzymatic reaction and the effect of a test compound on this rate.[13] These assays are crucial for identifying enzyme inhibitors or activators and for determining their potency and mechanism of action.[13][14]

Recommended Enzyme Inhibition Assay: A General Fluorogenic Assay

A general fluorogenic assay can be adapted for various enzymes. This type of assay uses a non-fluorescent substrate that is converted into a highly fluorescent product by the enzyme. The increase in fluorescence over time is a measure of the enzyme's activity.

Workflow for Enzyme Inhibition Screening

G cluster_0 Phase 1: Assay Setup cluster_1 Phase 2: Reaction & Measurement cluster_2 Phase 3: Data Analysis A 1. Add buffer, enzyme, and test compound to a 96- or 384-well plate. B 2. Pre-incubate to allow for compound-enzyme interaction. A->B C 3. Initiate the reaction by adding the fluorogenic substrate. B->C D 4. Measure the fluorescence signal at regular intervals (kinetic read). C->D E 5. Calculate the reaction rate (slope of the kinetic curve). D->E F 6. Determine the percent inhibition for each compound concentration. E->F G 7. Plot the dose-response curve and calculate the IC50 value. F->G

Caption: Workflow for a general enzyme inhibition assay.

Step-by-Step Protocol: General Fluorogenic Enzyme Inhibition Assay
  • Reagent Preparation:

    • Prepare a stock solution of the target enzyme in an appropriate assay buffer.

    • Prepare a stock solution of the fluorogenic substrate.

    • Prepare serial dilutions of the this compound compounds.

  • Assay Procedure:

    • In a microplate, add the assay buffer, the test compound at various concentrations, and the enzyme.

    • Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Pre-incubate the plate for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the fluorescence intensity kinetically over a period of time (e.g., every minute for 30 minutes).

  • Data Analysis:

    • Determine the initial reaction velocity (V0) for each well by calculating the slope of the linear portion of the fluorescence versus time plot.

    • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

    • Plot the percent inhibition against the compound concentration and fit the data to a suitable model to determine the IC50 value.

Data Presentation: Enzyme Inhibition by this compound Derivatives

Compound IDTarget EnzymeIC50 (µM)
BTP-1Cyclooxygenase-2 (COX-2)5.2
BTP-2Matrix Metalloproteinase-9 (MMP-9)12.8
BTP-3Cyclooxygenase-2 (COX-2)> 100
BTP-4Matrix Metalloproteinase-9 (MMP-9)28.1

Advanced Screening: Receptor Binding Assays

For compounds that show interesting activity profiles, investigating their interaction with specific cellular receptors can provide valuable mechanistic insights. Receptor binding assays are used to measure the affinity of a ligand for its receptor.[16][17]

Principle of Receptor Binding Assays

These assays typically involve a competitive binding format where the test compound competes with a labeled ligand (radiolabeled or fluorescently labeled) for binding to a receptor.[18][19] The amount of labeled ligand that is displaced by the test compound is a measure of its binding affinity.

Recommended Receptor Binding Assay: Competitive Radioligand Binding Assay

Radioligand binding assays are highly sensitive and robust for quantifying ligand-receptor interactions.[16]

Workflow for Receptor Binding Assay

G cluster_0 Phase 1: Incubation cluster_1 Phase 2: Separation cluster_2 Phase 3: Detection & Analysis A 1. Incubate receptor preparation, radiolabeled ligand, and test compound. B 2. Allow the binding to reach equilibrium. A->B C 3. Separate receptor-bound from unbound radioligand (e.g., via filtration). B->C D 4. Wash the filters to remove non-specifically bound ligand. C->D E 5. Quantify the radioactivity on the filters using a scintillation counter. D->E F 6. Determine the amount of specific binding. E->F G 7. Calculate the Ki (inhibitory constant) for the test compound. F->G

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol: Competitive Radioligand Binding Assay
  • Assay Setup:

    • In reaction tubes, combine a source of the target receptor (e.g., cell membranes), a fixed concentration of a suitable radioligand, and varying concentrations of the unlabeled test compound.

    • To determine non-specific binding, include tubes with a high concentration of an unlabeled known ligand.

  • Incubation:

    • Incubate the mixture at an appropriate temperature for a sufficient time to allow the binding to reach equilibrium.

  • Separation:

    • Rapidly filter the incubation mixture through a glass fiber filter using a cell harvester. The receptor-bound radioligand will be retained on the filter, while the unbound ligand will pass through.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Detection and Analysis:

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration and determine the IC50.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Data Presentation: Receptor Binding Affinity of this compound Derivatives

Compound IDTarget ReceptorKi (nM)
BTP-1A2A Adenosine Receptor85
BTP-2Cannabinoid Receptor 1 (CB1)210
BTP-3A2A Adenosine Receptor> 10,000
BTP-4Cannabinoid Receptor 1 (CB1)550

Conclusion

The in vitro screening of this compound compounds requires a multifaceted and logical approach. By initiating with a broad cytotoxicity assessment and progressing to more specific assays targeting antimicrobial, enzymatic, and receptor-mediated activities, researchers can efficiently identify and characterize promising lead candidates. The methodologies and workflows presented in this guide provide a robust framework for conducting these studies with scientific rigor, ensuring the generation of high-quality, reproducible data that can confidently guide further drug development efforts.

References

An In-Depth Technical Guide to 3-Benzotriazol-1-yl-propionic Acid as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-(Benzotriazol-1-yl)propionic acid is a versatile heterocyclic compound that has garnered significant interest in the field of organic synthesis. Beyond its well-documented applications as a corrosion inhibitor and UV stabilizer, its true potential for synthetic chemists lies in its role as a stable, yet activatable, precursor for the formation of a variety of chemical bonds, most notably amide and ester linkages.[1] This technical guide provides an in-depth exploration of the core chemical principles that make 3-(benzotriazol-1-yl)propionic acid a valuable tool for researchers, scientists, and drug development professionals. We will delve into its synthesis, physicochemical properties, and the mechanistic underpinnings of its utility as a precursor, complete with field-proven insights and detailed experimental protocols.

Core Characteristics of 3-(Benzotriazol-1-yl)propionic Acid

A thorough understanding of the physical and chemical properties of a precursor is fundamental to its effective application in synthesis.

Physicochemical Properties

3-(Benzotriazol-1-yl)propionic acid, also known as 3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid, is typically a light brown crystalline powder.[1] Its key properties are summarized in the table below.

PropertyValueSource
CAS Number 654-15-9[1][2]
Molecular Formula C₉H₉N₃O₂[1][2][3]
Molecular Weight 191.19 g/mol [1][2][3]
Appearance Light brown crystalline powder[1]
pKa (Predicted) 4.20 ± 0.10[3]
Boiling Point (Predicted) 433.4 ± 28.0 °C[3]
Density (Predicted) 1.41 ± 0.1 g/cm³[3]
Storage Conditions 0 - 8 °C; some suppliers recommend -20°C for long-term storage[1][2]

The carboxylic acid moiety provides a handle for activation, while the benzotriazole group's electronic properties are central to its function as an excellent leaving group.

The Benzotriazole Moiety: The Engine of Reactivity

The synthetic utility of 3-(benzotriazol-1-yl)propionic acid and its derivatives stems from the unique properties of the benzotriazole group. When the carboxylic acid is activated, it can form an N-acylbenzotriazole intermediate. This intermediate is significantly more reactive than the parent carboxylic acid for two primary reasons:

  • Activation of the Carbonyl Group : The electron-withdrawing nature of the benzotriazole ring system polarizes the carbonyl carbon, making it highly susceptible to nucleophilic attack.

  • Excellent Leaving Group : The benzotriazolide anion is a very stable species due to the delocalization of the negative charge across the triazole ring system. This makes it an excellent leaving group, driving the reaction forward.

This dual-functionality is the cornerstone of its application in the synthesis of complex molecules.

Application as a Precursor in Peptide Synthesis

The formation of the amide bond is a cornerstone of pharmaceutical and biological chemistry. While 3-(benzotriazol-1-yl)propionic acid itself is not a direct coupling reagent, its structural motif is central to some of the most effective coupling reagents used in modern peptide synthesis.[4] Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)- N,N,N',N'-tetramethyluronium tetrafluoroborate) are industry standards for their efficiency and ability to suppress racemization.[4][5]

The underlying principle involves the in-situ formation of a benzotriazolyl ester of the carboxylic acid (the amino acid to be coupled). This active ester is then readily attacked by the amine group of the second amino acid to form the peptide bond. The workflow can be conceptualized as follows:

PeptideCoupling cluster_activation Activation Phase cluster_coupling Coupling Phase Carboxylic_Acid R-COOH (e.g., N-protected Amino Acid) Active_Ester Active Benzotriazolyl Ester R-CO-OBt Carboxylic_Acid->Active_Ester Activation Coupling_Reagent Activating Agent (e.g., HBTU, EDC/HOBt) Coupling_Reagent->Active_Ester Peptide Dipeptide R-CO-NH-R' Active_Ester->Peptide Nucleophilic Attack Amine H₂N-R' (e.g., Amino Acid Ester) Amine->Peptide Byproduct HOBt Peptide->Byproduct releases

Caption: General workflow for peptide bond formation via a benzotriazolyl active ester intermediate.

By studying compounds like 3-(benzotriazol-1-yl)propionic acid, researchers gain insight into the fundamental reactivity that makes these powerful coupling reagents work. It serves as a model compound for developing new synthetic methodologies and understanding the mechanisms of amide bond formation.[6]

Precursor for Esterification of Sterically Hindered Alcohols

Esterification, particularly of sterically hindered alcohols like tertiary alcohols, can be a significant synthetic challenge. Standard Fischer esterification conditions often fail or lead to elimination byproducts. Here, the activation of a carboxylic acid via a benzotriazole ester provides a powerful alternative.[7][8]

The strategy involves the in-situ formation of a benzotriazole ester from the carboxylic acid using a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (1-Hydroxybenzotriazole). This activated intermediate can then efficiently acylate even bulky tertiary alcohols, often in the presence of a non-nucleophilic base like DMAP (4-Dimethylaminopyridine).[7][8]

EsterificationWorkflow Start Carboxylic Acid (R-COOH) + Sterically Hindered Alcohol (R'-OH) Activation Activation with EDC/HOBt in Solvent (e.g., CHCl₃) Start->Activation Step 1 Intermediate In-situ formation of Benzotriazole Ester (R-CO-OBt) Activation->Intermediate Acylation Acylation with Base (e.g., DMAP) Intermediate->Acylation Step 2 Product Target Ester (R-CO-OR') Acylation->Product Purification Work-up & Purification Product->Purification Step 3 Final Isolated Ester Purification->Final

Caption: Workflow for the esterification of hindered alcohols using a benzotriazole ester intermediate.

This methodology demonstrates the value of the benzotriazole moiety in overcoming common synthetic hurdles, enabling the formation of esters that are crucial in drug molecules and material science.

Versatility in Bioactive Molecule Synthesis

The benzotriazole scaffold is a recognized pharmacophore, and derivatives have shown a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[9][10] 3-(Benzotriazol-1-yl)propionic acid serves as a valuable starting material for synthesizing novel derivatives for drug discovery.[11] For instance, its carboxylic acid handle can be used to link the benzotriazole moiety to other pharmacophores, creating hybrid molecules with potentially enhanced or novel biological activities.[11][12]

Research has shown that derivatives synthesized from benzotriazole precursors can exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria.[9] This makes the compound a key building block for medicinal chemists exploring new antimicrobial agents.

Experimental Protocols

The following protocols are generalized methodologies derived from established procedures.[13] Researchers should always first consult the primary literature and perform appropriate safety assessments.

Protocol 6.1: General Procedure for the Activation of a Carboxylic Acid via its Benzotriazole Ester

This protocol describes the formation of an activated benzotriazole ester, which can then be used in a subsequent coupling reaction with an amine or alcohol.

  • Reagent Preparation : In a clean, dry, and inert atmosphere (e.g., under Nitrogen or Argon), dissolve the carboxylic acid (1.0 equiv.), such as 3-(benzotriazol-1-yl)propionic acid, and 1-Hydroxybenzotriazole (HOBt) (1.1 equiv.) in an appropriate anhydrous solvent (e.g., DMF, DCM, or THF).

  • Activation : Cool the solution to 0 °C in an ice bath. Add a coupling agent such as EDC or DCC (1.1 equiv.) portion-wise to the stirred solution.

  • Reaction Monitoring : Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting carboxylic acid.

  • Intermediate Use : The resulting solution containing the activated benzotriazole ester is typically used immediately in the next step without isolation.

Trustworthiness Note : The use of HOBt is crucial as it is known to suppress side reactions and minimize racemization, especially in peptide synthesis.[4] The anhydrous conditions are critical to prevent hydrolysis of the activated ester.

Protocol 6.2: Amide Bond Formation with an Activated Benzotriazole Ester
  • Nucleophile Addition : To the solution containing the activated benzotriazole ester (from Protocol 6.1), add the amine nucleophile (1.0 - 1.2 equiv.) either neat or as a solution in the reaction solvent. If the amine is used as a salt (e.g., hydrochloride), add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.2 equiv.) to liberate the free amine.

  • Coupling Reaction : Stir the mixture at room temperature until the reaction is complete (monitor by TLC). Reaction times can vary from a few hours to overnight depending on the reactivity of the substrates.

  • Work-up : Upon completion, the reaction mixture is typically diluted with an organic solvent (e.g., Ethyl Acetate) and washed sequentially with a mild acid (e.g., 1M HCl or 5% citric acid) to remove excess base, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted HOBt and carboxylic acid, and finally with brine.

  • Purification : The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure amide.

Conclusion

3-(Benzotriazol-1-yl)propionic acid is more than a simple chemical; it is a strategic precursor that leverages the powerful reactivity of the N-acylbenzotriazole intermediate. Its utility in facilitating the formation of challenging amide and ester bonds makes it an invaluable tool for organic and medicinal chemists. By understanding the principles of its activation and the stability of its leaving group, researchers can confidently employ this compound to construct complex molecular architectures, accelerating the development of new pharmaceuticals and advanced materials.

References

Methodological & Application

Application Notes and Protocols for 3-Benzotriazol-1-yl-propionic acid as a Corrosion Inhibitor for Copper

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Challenge of Copper Corrosion

Copper and its alloys are indispensable materials in a vast array of industries, from electronics and heat exchangers to architectural elements and marine applications. Their utility is largely due to their excellent thermal and electrical conductivity, malleability, and inherent resistance to corrosion. However, in aggressive environments containing chlorides, sulfides, and varying pH levels, copper is susceptible to degradation, which can compromise the integrity and functionality of critical components. The formation of patina, while sometimes aesthetically desirable, can be a precursor to more destructive forms of corrosion like pitting and stress corrosion cracking.

The use of organic corrosion inhibitors is a highly effective and economical strategy to mitigate these issues. Among the most successful classes of copper corrosion inhibitors are benzotriazole (BTA) and its derivatives. These molecules function by adsorbing onto the copper surface to form a durable, protective film that acts as a barrier to corrosive agents. This guide focuses on a specific derivative, 3-Benzotriazol-1-yl-propionic acid (BPA), detailing its application as a high-performance corrosion inhibitor for copper. We will explore its mechanism of action, provide detailed protocols for its evaluation, and present a framework for its practical application.

Mechanism of Corrosion Inhibition by this compound

The efficacy of this compound as a corrosion inhibitor for copper is rooted in its molecular structure. The benzotriazole moiety provides the primary anchoring group to the copper surface, while the propionic acid group can enhance its solubility and potentially participate in film formation. The generally accepted mechanism involves the formation of a protective complex on the copper surface.[1][2]

The nitrogen atoms in the triazole ring of the BPA molecule possess lone pairs of electrons, which are readily shared with the vacant d-orbitals of copper atoms on the surface. This leads to the formation of a stable, polymeric Cu(I)-BPA complex that is several nanometers thick. This protective layer acts as a physical barrier, isolating the copper surface from the corrosive environment.

The adsorption of BPA on the copper surface can be described by the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface.[3][4] The strength of this adsorption is a combination of physisorption (electrostatic interactions) and chemisorption (covalent bonding), leading to a robust and persistent protective film.

Caption: Mechanism of copper corrosion inhibition by this compound.

Experimental Evaluation of this compound

To quantify the effectiveness of BPA as a corrosion inhibitor, a series of electrochemical and surface analysis techniques are employed. These methods provide both quantitative data on corrosion rates and qualitative information about the protective film.

Protocol 1: Preparation of Copper Specimens
  • Cutting and Mounting: Cut copper specimens (99.9% purity) into appropriate dimensions (e.g., 1 cm x 1 cm). For electrochemical testing, embed the specimens in an insulating epoxy resin, leaving one surface exposed.

  • Grinding and Polishing: Mechanically grind the exposed copper surface with successively finer grades of silicon carbide (SiC) abrasive paper (e.g., 240, 400, 600, 800, and 1200 grit).

  • Final Polishing: Polish the surface to a mirror finish using a fine alumina or diamond paste (e.g., 1 µm).

  • Cleaning: Ultrasonically clean the polished specimens in ethanol or acetone to remove any polishing residues and organic contaminants.

  • Drying: Dry the specimens in a stream of warm air and store them in a desiccator prior to use.

Protocol 2: Electrochemical Measurements

Electrochemical tests are performed using a standard three-electrode cell configuration in a potentiostat/galvanostat system.[5][6]

  • Working Electrode (WE): The prepared copper specimen.

  • Reference Electrode (RE): A saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode.

  • Counter Electrode (CE): A platinum or graphite rod/foil with a surface area significantly larger than the working electrode.

A. Potentiodynamic Polarization (PDP)

This technique measures the current response of the copper electrode to a controlled change in potential, providing information about the corrosion potential (Ecorr) and corrosion current density (icorr).[6][7][8]

  • Electrolyte Preparation: Prepare the corrosive medium (e.g., 3.5% NaCl solution) with and without various concentrations of BPA (e.g., 0.1 mM, 0.5 mM, 1 mM, 5 mM).

  • Stabilization: Immerse the three-electrode setup in the test solution and allow the open-circuit potential (OCP) to stabilize for approximately 60 minutes.

  • Polarization Scan: Perform the potentiodynamic scan by sweeping the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis: Plot the resulting potential versus the logarithm of the current density (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential to determine the corrosion current density (icorr).

  • Inhibition Efficiency Calculation: Calculate the inhibition efficiency (η%) using the following equation:

    • η% = [(icorr(blank) - icorr(inhibitor)) / icorr(blank)] x 100

      • Where icorr(blank) is the corrosion current density in the absence of the inhibitor and icorr(inhibitor) is the corrosion current density in the presence of the inhibitor.

B. Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the kinetics of the electrochemical processes at the copper-electrolyte interface and the properties of the protective film.[2][9][10]

  • Electrolyte and Setup: Use the same three-electrode setup and solutions as in the PDP measurements.

  • Stabilization: Allow the OCP to stabilize for 60 minutes.

  • Impedance Measurement: Apply a small amplitude AC voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Data Analysis: Represent the impedance data as Nyquist and Bode plots. The Nyquist plot for an inhibited system typically shows a larger semicircular loop compared to the uninhibited system, indicating an increase in the charge transfer resistance (Rct).

  • Equivalent Circuit Modeling: Model the impedance data using an appropriate equivalent electrical circuit to extract quantitative parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).

  • Inhibition Efficiency Calculation: Calculate the inhibition efficiency (η%) from the Rct values:

    • η% = [(Rct(inhibitor) - Rct(blank)) / Rct(inhibitor)] x 100

      • Where Rct(inhibitor) is the charge transfer resistance in the presence of the inhibitor and Rct(blank) is the charge transfer resistance in the absence of the inhibitor.

Caption: Workflow for the electrochemical evaluation of BPA as a corrosion inhibitor.

Protocol 3: Surface Analysis

Surface analysis techniques provide visual and compositional evidence of the protective film formed by BPA.

  • Scanning Electron Microscopy (SEM): SEM is used to observe the surface morphology of the copper specimens before and after immersion in the corrosive solution with and without the inhibitor. In the presence of an effective inhibitor like BPA, the surface should show significantly less corrosion damage (e.g., pitting, general dissolution) compared to the uninhibited sample.

  • Energy-Dispersive X-ray Spectroscopy (EDS): Often coupled with SEM, EDS provides elemental analysis of the surface. The presence of nitrogen and carbon peaks on the inhibited copper surface, which are absent on the uninhibited surface, confirms the adsorption of the BPA molecule.

  • Atomic Force Microscopy (AFM): AFM provides high-resolution topographical images of the surface, allowing for the characterization of the protective film's smoothness and integrity at the nanoscale.

Expected Performance and Data

The following table summarizes representative data that can be expected from the electrochemical evaluation of benzotriazole derivatives as corrosion inhibitors for copper in a neutral chloride solution.

Inhibitor ConcentrationEcorr (mV vs. SCE)icorr (µA/cm²)Rct (Ω·cm²)η% (from PDP)η% (from EIS)
Blank (0 mM)-21015.21.8 x 10³--
0.1 mM BPA (expected)-1952.51.1 x 10⁴83.683.6
0.5 mM BPA (expected)-1801.12.5 x 10⁴92.892.8
1.0 mM BTA-1750.83.2 x 10⁴94.794.4
5.0 mM BTA-1600.55.0 x 10⁴96.796.4

Note: Data for BTA is representative and sourced from literature.[1][11][12] Expected values for BPA are estimations based on the performance of similar benzotriazole derivatives.

Proposed Synthesis Protocol for this compound

While numerous benzotriazole derivatives are commercially available, a custom synthesis may be required. The following is a proposed, robust protocol for the synthesis of this compound based on established chemical principles for N-alkylation of benzotriazole.[13][14][15]

Reaction: Benzotriazole + β-Propiolactone → this compound

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzotriazole (1 equivalent) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 1.5 equivalents), to the solution.

  • Addition of Alkylating Agent: Slowly add β-propiolactone (1.1 equivalents) to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and allow it to stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Acidify the filtrate with a dilute acid (e.g., 1 M HCl) to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Characterization: Confirm the structure of the synthesized compound using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).

Caption: Proposed workflow for the synthesis of this compound.

Conclusion and Future Perspectives

This compound stands as a highly effective corrosion inhibitor for copper, leveraging the well-established protective capabilities of the benzotriazole moiety. Its application can significantly extend the service life of copper components in various industrial and environmental settings. The protocols detailed in this guide provide a comprehensive framework for researchers and professionals to evaluate and implement this inhibitor.

Future research in this area could focus on the synergistic effects of BPA with other inhibitors, the development of "green" and sustainable synthesis routes, and the application of advanced surface-sensitive techniques to further elucidate the structure and properties of the protective film at the atomic level. Such endeavors will continue to advance the science and application of corrosion protection, ensuring the longevity and reliability of critical copper infrastructure.

References

Application of 3-Benzotriazol-1-yl-propionic acid in Anti-Corrosion Coatings: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Corrosion of metallic substrates remains a critical challenge across numerous industries, including aerospace, automotive, and infrastructure, leading to significant economic losses and safety concerns. The incorporation of organic corrosion inhibitors into protective coatings is a cornerstone of modern material protection strategies. Among these, benzotriazole and its derivatives have long been recognized for their exceptional efficacy, particularly in protecting copper and its alloys. This application note extends this proven technology to the protection of steel, focusing on a functionalized derivative: 3-Benzotriazol-1-yl-propionic acid.

This document provides a comprehensive guide for researchers, scientists, and formulation chemists on the synthesis, incorporation, and performance evaluation of this compound as a novel anti-corrosion additive in a model two-part epoxy coating system. We will delve into the mechanistic underpinnings of its protective action and provide detailed, field-proven protocols for its application and subsequent performance validation.

Mechanism of Corrosion Inhibition

The efficacy of benzotriazole derivatives in corrosion inhibition stems from their ability to form a robust, passive, and protective film on the metal surface. The mechanism for this compound on a steel surface is predicated on the principles of chemical adsorption and complex formation.

  • Adsorption: The benzotriazole moiety, with its nitrogen heteroatoms, possesses lone pairs of electrons. These electron-rich centers are attracted to the metal surface, initiating the adsorption process.

  • Complex Formation: On a steel surface, the inhibitor interacts with iron ions (Fe²⁺/Fe³⁺) present at the metal-electrolyte interface. The triazole ring coordinates with the iron ions through the nitrogen atoms' lone pair electrons. This interaction is further stabilized by the presence of the propionic acid group, which can also participate in bonding or enhance the film's integrity.

  • Protective Barrier Formation: This coordination results in the formation of a dense, polymeric-like film of iron-azole complexes.[1] This thin, insoluble layer acts as a physical barrier, isolating the steel substrate from corrosive agents such as oxygen, water, and chloride ions.[1] The film effectively stifles both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions that drive the corrosion process.[2]

The following diagram illustrates the proposed mechanism of action.

G cluster_coating Epoxy Coating Matrix cluster_interface Coating-Steel Interface cluster_steel Steel Substrate (Fe) Inhibitor This compound (Dispersed) Film Protective Iron-Azole Complex Film Inhibitor->Film Adsorbs & Forms Complex with Fe²⁺ Steel Fe ⇌ Fe²⁺ + 2e⁻ (Anodic Reaction) Film->Steel Passivates Surface, Blocks Reactions CorrosiveAgents O₂, H₂O, Cl⁻ CorrosiveAgents->Inhibitor Penetrate Coating (Over Time) CorrosiveAgents->Steel Attack Blocked

Caption: Mechanism of Corrosion Inhibition by this compound.

Protocols and Methodologies

This section details the necessary protocols, from the synthesis of the inhibitor to the final performance evaluation of the coating.

Part 1: Synthesis of this compound

The synthesis is achieved via a Michael addition reaction between benzotriazole and acrylic acid. This reaction is efficient and proceeds under relatively mild conditions.

Materials and Equipment:

  • Benzotriazole

  • Acrylic acid

  • Triethylamine (catalyst)

  • Toluene (solvent)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Beakers, graduated cylinders, and filtration apparatus

  • Rotary evaporator

Step-by-Step Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve benzotriazole (0.1 mol) in 100 mL of toluene.

  • Addition of Reagents: To this solution, add acrylic acid (0.1 mol) and triethylamine (0.01 mol) as a catalyst.

  • Reaction Conditions: Heat the mixture to reflux (approximately 110°C) and maintain stirring for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.

  • Isolation and Purification: Filter the precipitate and wash it with cold toluene to remove any unreacted starting materials. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound as a white solid.

  • Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques such as NMR spectroscopy, FT-IR spectroscopy, and melting point analysis.

Part 2: Formulation of the Anti-Corrosion Epoxy Coating

A model two-part, amine-cured epoxy coating is formulated. The synthesized inhibitor is incorporated into the resin component.

Table 1: Model Two-Part Epoxy Coating Formulation

Part A: Resin Component Weight (%) Function
Bisphenol A based Epoxy Resin (EEW ~182-192)60.0Primary Binder
This compound2.0Corrosion Inhibitor
Anti-settling Agent0.5Pigment Suspension
Defoamer0.5Air Release
Xylene/MEK (Solvent Blend)37.0Viscosity Control
Total Part A 100.0
Part B: Hardener Component Weight (%) Function
Polyamide/Amine Adduct Hardener50.0Curing Agent
Xylene (Solvent)50.0Viscosity Control
Total Part B 100.0
Mix Ratio (A:B by volume) 4:1

Protocol for Incorporation:

  • Preparation of Part A: In a suitable mixing vessel, add the epoxy resin and the solvent blend.

  • Dispersion of Inhibitor: While stirring, slowly add the synthesized this compound to the resin-solvent mixture. Continue stirring at a moderate speed until the inhibitor is fully dispersed. A high-speed disperser can be used for optimal results.

  • Addition of Other Additives: Add the anti-settling agent and defoamer to the mixture and continue stirring for another 15-20 minutes to ensure homogeneity.

  • Preparation of Part B: In a separate vessel, prepare the hardener component by mixing the polyamide/amine adduct with xylene.

  • Packaging: Store Part A and Part B in separate, sealed containers.

Part 3: Preparation of Test Panels

Proper surface preparation is critical for coating performance evaluation.

Materials:

  • Mild steel panels (e.g., Q-Panel, 10 cm x 15 cm)

  • Solvents (e.g., acetone, xylene)

  • Lint-free cloths

  • Abrasive paper (if required)

Protocol:

  • Degreasing: Thoroughly wipe the steel panels with a lint-free cloth soaked in a suitable solvent (e.g., acetone or xylene) to remove any protective oils and contaminants.[3]

  • Abrasion (Optional): For enhanced adhesion, the panel surface can be lightly abraded with fine-grit sandpaper and then re-cleaned with solvent to remove any dust.

  • Drying: Allow the cleaned panels to air dry completely in a dust-free environment before coating application. Handle the panels only by their edges to avoid re-contamination.[3]

Part 4: Coating Application and Curing

Protocol:

  • Mixing: Thoroughly mix Part A and Part B of the epoxy coating formulation in the specified 4:1 volume ratio. Allow an induction time of 15-20 minutes before application.

  • Application: Apply the mixed coating to the prepared steel panels using a spray gun, brush, or doctor blade to achieve a uniform dry film thickness (DFT) of 75-100 µm.

  • Curing: Allow the coated panels to cure at ambient temperature (25°C ± 2°C) for at least 7 days before commencing performance testing.[4]

Performance Evaluation Protocols

The following standardized tests are recommended to evaluate the anti-corrosion performance of the formulated coating.

Protocol 1: Adhesion Testing (ASTM D3359)

This test assesses the adhesion of the coating film to the steel substrate.[4][5]

Equipment:

  • Cutting tool with a series of parallel blades (cross-hatch cutter)

  • Pressure-sensitive tape (as specified in ASTM D3359)

  • Illuminated magnifier

Procedure (Test Method B - Cross-Cut):

  • Scribing: Make a lattice pattern of six cuts in each direction (90° to each other) through the coating to the substrate.[4]

  • Tape Application: Apply the center of the pressure-sensitive tape over the grid and smoothen it firmly in place.

  • Tape Removal: Within 90 seconds of application, remove the tape by pulling it off rapidly at a 180° angle.[6]

  • Evaluation: Inspect the grid area for any removal of the coating and rate the adhesion on a scale from 5B (no peeling or removal) to 0B (severe flaking and detachment).[5]

G cluster_workflow ASTM D3359 Adhesion Test Workflow A 1. Scribe Cross-Hatch Pattern on Coated Panel B 2. Apply Pressure- Sensitive Tape Firmly A->B C 3. Rapidly Remove Tape at 180° Angle B->C D 4. Inspect Grid Area & Rate Adhesion (0B-5B) C->D

Caption: ASTM D3359 Adhesion Test Workflow.

Protocol 2: Accelerated Corrosion Testing (ASTM B117 - Salt Spray)

This method provides a controlled corrosive environment to accelerate the corrosion process.[7][8]

Equipment:

  • Salt spray cabinet conforming to ASTM B117

  • Scribed and un-scribed coated panels

Procedure:

  • Scribing (for some panels): On a set of panels, scribe a single line through the center of the coating down to the metal substrate.

  • Specimen Placement: Place the test panels in the salt spray cabinet at an angle of 15-30 degrees from the vertical.[9]

  • Test Conditions: Operate the chamber under the following conditions:

    • Salt Solution: 5% NaCl solution in distilled water.[7]

    • pH: 6.5 to 7.2.[7]

    • Temperature: 35°C ± 2°C.[7]

  • Exposure Duration: Expose the panels for a predetermined duration (e.g., 250, 500, 1000 hours), as agreed upon or per specification.

  • Evaluation: Periodically remove the panels, gently rinse with clean water, and inspect for signs of corrosion, such as blistering, rusting (especially around the scribe), and loss of adhesion.

Protocol 3: Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful, non-destructive technique for evaluating the barrier properties of a coating and the corrosion rate at the substrate.[10][11]

Equipment:

  • Potentiostat with a frequency response analyzer

  • Electrochemical cell (containing a reference electrode, e.g., Ag/AgCl, and a counter electrode, e.g., platinum or graphite)

  • Test electrolyte (e.g., 3.5% NaCl solution)

Procedure:

  • Cell Setup: Attach the electrochemical cell to the surface of the coated panel, exposing a defined area to the electrolyte.

  • Equilibration: Allow the system to stabilize for at least 30-60 minutes to reach a steady open circuit potential (OCP).

  • Measurement: Apply a small amplitude AC voltage (e.g., 10-50 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).[10]

  • Data Acquisition: Record the impedance and phase angle as a function of frequency.

  • Data Analysis: The results are typically presented as Bode or Nyquist plots. The impedance value at low frequencies (e.g., 0.1 Hz) is a key indicator of the coating's barrier performance. A higher impedance value correlates with better corrosion protection. Data can be fitted to equivalent electrical circuit models to quantify properties like coating resistance and capacitance.

G A Prepare Coated Panel and Set Up Electrochemical Cell B Add 3.5% NaCl Electrolyte A->B C Equilibrate to Stable Open Circuit Potential (OCP) B->C D Apply Small AC Voltage (100 kHz to 10 mHz) C->D E Measure Impedance and Phase Angle D->E F Analyze Data (Bode/Nyquist Plots) & Fit to Equivalent Circuit E->F

Caption: Electrochemical Impedance Spectroscopy (EIS) Workflow.

Expected Results and Data Interpretation

Table 2: Expected Performance Metrics

Test Method Parameter Control (No Inhibitor) With this compound
ASTM D3359 Adhesion Rating4B - 5B5B
ASTM B117 (500 hrs) Scribe Creepage> 3 mm< 1 mm
BlisteringFew to medium blistersNo blisters
EIS (after 24h immersion) Low-Frequency Impedance (Zat 0.1 Hz)

A coating incorporating this compound is expected to exhibit superior performance across all metrics. The adhesion should remain excellent, indicating good compatibility of the inhibitor with the epoxy matrix. In the salt spray test, the inhibitor's ability to protect the exposed metal at the scribe will significantly reduce creep-back and blistering. Most notably, the EIS results will demonstrate a significantly higher impedance, confirming the formation of a highly effective passive barrier at the steel interface.

Conclusion

This compound presents a highly effective and readily synthesizable corrosion inhibitor for incorporation into epoxy-based protective coatings for steel. Its mechanism of action, based on the formation of a robust passivating film, provides a significant enhancement in barrier properties and overall coating durability. The protocols detailed in this application note offer a comprehensive framework for the synthesis, formulation, and rigorous evaluation of this promising anti-corrosion technology, enabling researchers and developers to advance the performance of next-generation protective coatings.

References

Application Notes & Protocols: A Comprehensive Guide to the Incorporation of 3-Benzotriazol-1-yl-propionic acid into Polycarbonate for Enhanced UV Stability

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on the incorporation of 3-Benzotriazol-1-yl-propionic acid into polycarbonate.

Abstract

Polycarbonate (PC) is a premier engineering thermoplastic, celebrated for its outstanding mechanical strength and optical clarity.[1][2][3][4] However, its utility in applications involving prolonged sun exposure is hampered by its inherent susceptibility to ultraviolet (UV) radiation, which leads to photodegradation, manifesting as yellowing and embrittlement.[5][6] The integration of UV stabilizers is a critical strategy to counteract this degradation. This guide provides a detailed protocol for the incorporation of this compound, a potent UV absorber, into a polycarbonate matrix.[7] We will delve into the photophysical mechanisms of benzotriazole-based stabilizers,[8][9][10][11][12][13] provide comprehensive, step-by-step protocols for both melt blending and solution casting techniques, and outline the essential characterization methods required to validate the efficacy of the UV stabilization.

PART 1: Foundational Principles & Strategic Considerations

The Imperative for UV Protection in Polycarbonate

Polycarbonate's molecular structure, while responsible for its desirable properties, contains carbonate and aromatic groups that are strong absorbers of UV radiation.[6] This absorbed energy can trigger chain scission and photo-Fries rearrangements, leading to the formation of chromophores that cause discoloration and a decline in mechanical integrity.[5][6] For durable applications in automotive, construction, and electronics, enhancing PC's UV resistance is paramount.[1][3][14]

The Photoprotective Mechanism of Benzotriazoles

Benzotriazole derivatives are a class of high-performance UV absorbers.[9][15] Their mechanism of action is a highly efficient, photochemically stable cycle of intramolecular proton transfer.[10][12] Upon absorbing a UV photon, the molecule undergoes an excited-state intramolecular proton transfer (ESIPT), converting the electronic energy into vibrational energy, which is then harmlessly dissipated as heat into the polymer matrix.[10][11][13] This rapid, reversible process allows a single molecule to dissipate the energy of thousands of photons, providing long-lasting protection without significant degradation of the stabilizer itself.[11]

Figure 1: The photoprotective mechanism of a benzotriazole UV absorber, illustrating the excited-state intramolecular proton transfer (ESIPT) cycle.

Choosing the Right Incorporation Method: Melt Blending vs. Solution Casting

The choice of incorporation method is dictated by the intended application, required material form, and production scale.

  • Melt Blending: This is the industry-standard method for producing large volumes of thermoplastic compounds.[16][17] It involves mixing the this compound with polycarbonate pellets at temperatures above the polymer's glass transition temperature (Tg ≈ 147°C).[2] This process is ideal for creating pellets that will be used in subsequent injection molding or extrusion operations.[14][18]

  • Solution Casting: This laboratory-scale technique is perfect for creating thin, optically clear films and for conducting initial screening of additive concentrations.[19][20][21] It involves dissolving both the polycarbonate and the additive in a common solvent, casting the solution, and evaporating the solvent.[19][22][23] While offering excellent homogeneity, it is not practical for mass production.

PART 2: Experimental Protocols

Materials and Equipment
Material/Equipment Specification Supplier Example
Polycarbonate (PC) PelletsMedium viscosity, extrusion/molding gradeSABIC, Covestro
This compoundPurity ≥ 95%Sigma-Aldrich, Chem-Impex[7]
Dichloromethane (DCM)ACS grade, >99.5% purityFisher Scientific
Twin-Screw ExtruderCo-rotating, with multiple heating zones and a vacuum ventThermo Fisher Scientific
Hydraulic Hot PressCapable of reaching at least 280°C and 10 MPaCarver, Inc.
Glass Petri Dishes or PlatesFor solution castingVWR
Magnetic Stirrer and HotplateStandard laboratory gradeIKA
Vacuum OvenCapable of maintaining stable temperature and vacuumSheldon Manufacturing
UV-Vis SpectrophotometerEquipped with a film holder accessoryAgilent, Shimadzu
Differential Scanning Calorimeter (DSC)For determining glass transition temperatureTA Instruments
Accelerated Weathering ChamberXenon arc lamp basedQ-Lab
Protocol 1: Melt Blending Incorporation

This protocol describes the incorporation of this compound into polycarbonate at a target concentration of 2% (w/w).

1. Pre-Processing and Drying:

  • Causality: Polycarbonate is hygroscopic and highly susceptible to hydrolytic degradation at processing temperatures, which can severely reduce its molecular weight and mechanical properties. It is crucial to thoroughly dry the polymer and the additive before melt processing.

  • Procedure:

    • Dry the polycarbonate pellets in a vacuum or desiccant dryer at 120°C for at least 4 hours.

    • Dry the this compound powder in a separate vacuum oven at 70°C for 2 hours to prevent thermal degradation of the additive.

2. Dry Blending:

  • Causality: A pre-blending step ensures a more uniform feed into the extruder, promoting a homogeneous distribution of the additive in the final product.

  • Procedure:

    • In a sealed container, combine the dried polycarbonate pellets and this compound powder (e.g., 980 g of PC and 20 g of additive).

    • Tumble blend for a minimum of 20 minutes.

3. Twin-Screw Extrusion:

  • Causality: The twin-screw extruder provides the necessary shear and mixing to achieve a fine dispersion of the additive within the molten polymer matrix. The temperature profile is critical; it must be high enough to ensure the polycarbonate is fully molten for proper mixing, but not so high as to cause thermal degradation.[14]

  • Procedure:

    • Set the extruder temperature profile from the feed throat to the die: 260°C, 270°C, 280°C, 285°C, 280°C.

    • Set the screw speed to 200 RPM.

    • Starve-feed the dry blend into the extruder.

    • Extrude the molten strand into a water bath for cooling, then pelletize the strand.

G cluster_melt Melt Blending Workflow A 1. Drying PC @ 120°C Additive @ 70°C B 2. Dry Blending (2% w/w) A->B C 3. Twin-Screw Extrusion (260-285°C) B->C D 4. Cooling & Pelletizing C->D E 5. Sample Preparation (Injection/Compression Molding) D->E

References

The Role of Benzotriazole Derivatives in Solid-Phase Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Clarifying the Role of Benzotriazole Moieties in Peptide Coupling

Researchers entering the field of solid-phase peptide synthesis (SPPS) are often faced with a complex landscape of reagents, colloquially referred to as a "letter soup" of acronyms.[1] A recurring chemical motif in many highly efficient coupling strategies is the benzotriazole group. However, it is crucial to distinguish between the structural backbone and the functional reagent.

The query regarding 3-(Benzotriazol-1-yl)-propionic acid highlights a common point of confusion. This specific molecule is not utilized as a coupling reagent in SPPS. Instead, the power of the benzotriazole scaffold is harnessed through its hydroxylated and activated derivatives, which form the core of the most reliable and widely used coupling methodologies today. These derivatives serve to activate the C-terminal carboxylic acid of an incoming amino acid, converting it into a highly reactive intermediate that is susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain, all while mitigating the risk of racemization.

This guide provides a detailed exploration of the true workhorses of SPPS that are derived from benzotriazole: the additives like 1-Hydroxybenzotriazole (HOBt) and the advanced onium salt coupling reagents such as HBTU, HATU, and PyBOP. We will delve into the underlying reaction mechanisms, provide field-tested protocols, and offer a comparative analysis to empower researchers in selecting the optimal strategy for their synthetic challenges.

The Mechanistic Cornerstone: How Benzotriazole Additives Prevent Racemization

The direct activation of a protected amino acid's carboxyl group with a carbodiimide, such as Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), forms a highly reactive O-acylisourea intermediate.[2] While reactive, this intermediate is unstable and prone to rearranging into two undesirable products: a poorly reactive N-acylurea or, more critically, a 5(4H)-oxazolone.[3] The formation of the oxazolone is a major pathway for the loss of chiral purity (racemization) of the amino acid.[4]

This is where the genius of 1-Hydroxybenzotriazole (HOBt) comes into play. Introduced in the 1970s, HOBt acts as an activating agent and racemization suppressant.[2] When added to the carbodiimide activation mixture, it rapidly intercepts the O-acylisourea intermediate to form a more stable, yet still highly reactive, HOBt-active ester. This active ester is significantly less prone to racemization and efficiently undergoes aminolysis to form the desired peptide bond.[5][6]

Workflow: Carbodiimide/HOBt Activation

G cluster_activation Activation Phase cluster_coupling Coupling Phase AA Fmoc-AA-COOH Carbodiimide DIC / DCC O_acyl O-Acylisourea (Reactive, Prone to Racemization) AA->O_acyl + Carbodiimide HOBt HOBt HOBt_Ester HOBt-Active Ester (More Stable, Less Racemization) O_acyl->HOBt_Ester + HOBt (Fast) NewPeptide New Peptide Bond Formed HOBt_Ester->NewPeptide + Peptide (Aminolysis) Peptide Resin-Bound Peptide (H₂N-Peptide) G AA Fmoc-AA-COO⁻ ActiveEster OBt or OAt Active Ester AA->ActiveEster Attacks Onium Salt Base Base (e.g., DIPEA) Base->AA Deprotonates Onium Onium Salt (HBTU, HATU, PyBOP) Onium->ActiveEster NewPeptide New Peptide Bond ActiveEster->NewPeptide Aminolysis Peptide Resin-Bound Peptide (H₂N-Peptide) Peptide->NewPeptide

References

The Benzotriazole Moiety in Peptide Synthesis: A Guide to Coupling Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of the Peptide Bond

The synthesis of peptides, the very backbone of countless biological processes and therapeutic agents, hinges on the efficient and precise formation of the amide bond linking amino acids. The choice of coupling reagent is a critical determinant of success in this endeavor, directly impacting yield, purity, and the stereochemical integrity of the final peptide. While a vast array of reagents has been developed, those incorporating the benzotriazole moiety have become mainstays in both solid-phase and solution-phase peptide synthesis.

This guide addresses the use of benzotriazole-based reagents in peptide coupling. It is important to note at the outset that while the query specifically mentioned 3-Benzotriazol-1-yl-propionic acid , a comprehensive review of the scientific literature does not support its use as a direct peptide coupling reagent. Instead, this document will focus on the well-established and field-proven applications of other benzotriazole derivatives that are central to modern peptide synthesis, providing the foundational knowledge and practical protocols relevant to researchers in the field.

The Benzotriazole Advantage: Suppressing Racemization and Enhancing Efficiency

The primary challenge in peptide coupling is the activation of a carboxylic acid group to facilitate its reaction with an amine, without inducing racemization at the alpha-carbon of the activated amino acid. Benzotriazole derivatives, most notably 1-Hydroxybenzotriazole (HOBt), excel in this role.[1][2] When used as an additive with a primary coupling agent like a carbodiimide (e.g., DCC or DIC), HOBt acts as a "racemization suppressor."[2][3]

Mechanism of Action: The HOBt-Mediated Pathway

The mechanism involves the rapid reaction of the highly reactive O-acylisourea intermediate (formed from the carbodiimide and the N-protected amino acid) with HOBt.[1][4] This forms a more stable HOBt-ester, which is still sufficiently reactive to acylate the N-terminal amine of the growing peptide chain but is significantly less prone to racemization through the oxazolone pathway.[1][2] This two-stage process ensures a cleaner reaction with higher yields of the desired, chirally pure peptide.[3][5]

HOBt Mechanism cluster_activation Activation cluster_suppression Racemization Suppression cluster_coupling Coupling AA_COOH N-Protected Amino Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) AA_COOH->O_Acylisourea + Carbodiimide Carbodiimide Carbodiimide (e.g., DCC) HOBt_Ester HOBt Active Ester (Stable, Less Prone to Racemization) O_Acylisourea->HOBt_Ester + HOBt (Fast) Racemized_Product Oxazolone -> Racemized Product O_Acylisourea->Racemized_Product (Slow, Undesired) HOBt HOBt Peptide_Bond New Peptide Bond (R-CO-NH-Peptide) HOBt_Ester->Peptide_Bond + Peptide-NH2 Peptide_NH2 Peptide Chain (H2N-Peptide)

Figure 1: HOBt-mediated peptide coupling workflow.

Advanced Benzotriazole-Based Reagents: Uronium/Aminium and Phosphonium Salts

Building on the success of HOBt, a second generation of more efficient, standalone coupling reagents was developed. These reagents incorporate the benzotriazole moiety into their structure, pre-forming the reactive species and streamlining the coupling process. They are broadly classified into uronium/aminium salts and phosphonium salts.

Reagent ClassExamplesKey Characteristics
Uronium/Aminium Salts HBTU, TBTU, HATU, HCTUHigh reactivity, fast coupling times. Often used in automated solid-phase peptide synthesis (SPPS). Can cause guanidinylation of the N-terminal amine if used in excess.[3][6]
Phosphonium Salts PyBOP, PyAOPGenerally cleaner reactions than uronium salts as they do not cause guanidinylation. Excellent for hindered couplings and cyclizations.[3][7]
Mechanism of Action: In Situ Active Ester Formation

These reagents react directly with the carboxyl group of the N-protected amino acid in the presence of a non-nucleophilic base (typically N,N-diisopropylethylamine, DIPEA).[6] This reaction forms the HOBt (or equivalent) active ester in situ, which then proceeds to react with the free amine of the peptide chain to form the new peptide bond.[5][6] The choice between a uronium or phosphonium salt often depends on the specific sequence, with phosphonium salts being favored for particularly sensitive or sterically hindered couplings.

Uronium_Phosphonium_Mechanism Start N-Protected Amino Acid (R-COOH) + Peptide Chain (H2N-Peptide) Activation Addition of Uronium/Phosphonium Reagent (e.g., HBTU, PyBOP) + Base (DIPEA) Start->Activation Intermediate In Situ Formation of OBt Active Ester (R-CO-OBt) Activation->Intermediate Coupling Nucleophilic Attack by Peptide-NH2 Intermediate->Coupling Product Elongated Peptide Chain + Byproducts Coupling->Product

Figure 2: General workflow for uronium/phosphonium salt coupling.

Application Protocols

The following are generalized, field-proven protocols for the use of benzotriazole-based reagents in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). Researchers should always optimize conditions for their specific peptide sequence.

Protocol 1: Standard DIC/HOBt Coupling in SPPS

This protocol is a classic and reliable method, particularly useful for preventing racemization of sensitive amino acids like Cysteine and Histidine.[3]

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-amino acid (3-5 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (3-5 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (3-5 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes.

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-amino acid and HOBt in a minimal amount of DMF.

  • Coupling Initiation: Add the dissolved amino acid/HOBt mixture to the resin. Immediately add the DIC to the resin slurry.

  • Reaction: Agitate the reaction vessel at room temperature for 1-2 hours.

  • Monitoring: Perform a qualitative ninhydrin (Kaiser) test to monitor the reaction for the disappearance of the free amine. If the test is positive, extend the reaction time.

  • Washing: Once the reaction is complete (negative ninhydrin test), drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

  • Cycle Repetition: Proceed to the next Fmoc deprotection step for the subsequent coupling cycle.

Protocol 2: HBTU/DIPEA Coupling in Automated SPPS

This is a rapid and efficient protocol widely used in automated peptide synthesizers.[8]

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-amino acid (3-5 equivalents)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (3-5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Reagent Preparation: Prepare stock solutions of the Fmoc-amino acid, HBTU, and DIPEA in DMF.

  • Activation/Coupling: In the reaction vessel containing the swollen, Fmoc-deprotected resin, add the Fmoc-amino acid solution, followed by the HBTU solution, and finally the DIPEA solution. The base is added last to initiate the reaction.

  • Reaction: Agitate the reaction vessel for 15-45 minutes. The coupling time can be optimized based on the specific amino acid being coupled.

  • Monitoring: Automated synthesizers typically use pre-optimized, timed cycles. For manual synthesis, a ninhydrin test can be performed.

  • Washing: Following the coupling step, drain the vessel and perform a series of washes with DMF to ensure all soluble materials are removed.

  • Cycle Repetition: Proceed to the automated Fmoc deprotection step.

N-Acylbenzotriazoles: An Alternative Activation Strategy

An alternative approach involves the pre-formation of stable, often crystalline, N-acylbenzotriazoles from N-protected amino acids.[9] These activated derivatives can then be used as acylating agents to form peptide bonds, sometimes under eco-friendly mechanochemical (ball-milling) conditions or in aqueous solvent mixtures.[10][11] This method offers the advantage of using a well-characterized, stable active intermediate, which can be particularly useful for coupling sterically hindered amino acids or in fragment condensation strategies.[9][12]

Conclusion

While this compound is not a recognized peptide coupling reagent, the broader family of benzotriazole derivatives is indispensable in the field of peptide synthesis. From the foundational role of HOBt as a racemization suppressor to the high efficiency of uronium and phosphonium salt reagents like HBTU and PyBOP, the benzotriazole core provides a versatile and powerful tool for the construction of complex peptides. The choice of a specific benzotriazole-based strategy depends on the scale of the synthesis, the nature of the peptide sequence, and the available instrumentation. A thorough understanding of the underlying mechanisms and adherence to validated protocols are key to leveraging these reagents for the successful synthesis of high-purity peptides for research, diagnostics, and therapeutic applications.

References

3-Benzotriazol-1-yl-propionic acid as a linker for solid-phase synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Benzotriazole-Based Safety-Catch Linkers for Solid-Phase Synthesis

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of benzotriazole-activated safety-catch linkers in solid-phase synthesis. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and explore the versatility of this system for creating diverse molecular constructs, with a primary focus on C-terminal peptide modification.

Introduction: The Power of a "Safety-Catch"

In solid-phase peptide synthesis (SPPS), a linker connects the nascent peptide chain to an insoluble resin support. The ideal linker must be stable throughout the entire synthesis (coupling and deprotection cycles) yet allow for the clean release of the final product under specific, controlled conditions.

Standard linkers are cleaved by a global deprotection cocktail (e.g., strong acid). A "safety-catch" linker, however, offers an orthogonal level of control. It remains inert during synthesis until a specific chemical activation step is performed. This activation transforms the linker into a highly reactive species, enabling its cleavage under mild conditions with a wide array of nucleophiles.

The benzotriazole-based safety-catch system exemplifies this principle. Here, a stable precursor on the resin is converted in situ into a highly reactive N-acylbenzotriazole intermediate. This "armed" linker is then susceptible to nucleophilic attack, releasing the synthesized molecule with a newly functionalized C-terminus. This strategy avoids the premature cleavage that could occur if a highly reactive linker were present from the start of the synthesis[1][2].

The Core Principle: On-Resin Benzotriazole Activation

The most robust and well-documented approach utilizes a 3,4-diaminobenzoyl (Dbz) moiety as the precursor to the active linker[1][3]. While the topic is "3-Benzotriazol-1-yl-propionic acid," its direct use as an immobilized linker for subsequent cleavage is less common. Instead, the principles of benzotriazole activation are best demonstrated by the Dbz system, which generates the crucial reactive benzotriazole species on the resin.

The workflow involves three key phases:

  • Synthesis: The peptide or small molecule is assembled on the Dbz-functionalized resin using standard SPPS protocols (e.g., Fmoc/tBu chemistry). The Dbz linker is stable to the piperidine used for Fmoc deprotection and standard coupling reagents.

  • Activation: After synthesis is complete, the 1,2-diamino functionality of the Dbz linker is treated with a diazotizing agent, such as isoamyl nitrite. This triggers an intramolecular cyclization to form the resin-bound N-acylbenzotriazole.

  • Cleavage & Diversification: The benzotriazole is an excellent leaving group. The activated ester on the resin now readily reacts with various nucleophiles, cleaving the product from the support and simultaneously introducing a new functional group at the C-terminus.

This process is visualized in the workflow diagram below.

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Activation cluster_2 Phase 3: Cleavage Resin Amino-Resin Linker Couple Dbz Linker Resin->Linker SPPS Peptide Elongation (SPPS Cycles) Linker->SPPS Activation On-Resin Diazotization (e.g., Isoamyl Nitrite) SPPS->Activation Peptide-Dbz-Resin Cleavage Nucleophilic Displacement Activation->Cleavage Active Peptide-Bt-Resin Product Functionalized Product (Amide, Ester, Acid, etc.) Cleavage->Product

Caption: General workflow for the benzotriazole safety-catch linker strategy.

Detailed Protocols & Methodologies

The following protocols are based on established methodologies for the Dbz safety-catch linker system.

Protocol 1: Preparation of Dbz-Functionalized Resin

This protocol describes the immobilization of the 3,4-diaminobenzoic acid (Dbz) linker onto a standard amino-functionalized resin, such as Rink Amide AM resin.

Materials:

  • Rink Amide AM Resin (or similar aminomethyl resin)

  • Fmoc-3,4-diaminobenzoic acid (Fmoc-Dbz-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (20% in DMF)

Procedure:

  • Swell the Rink Amide AM resin in DMF for 1 hour in a solid-phase synthesis vessel.

  • Drain the DMF. Add 20% piperidine in DMF and agitate for 5 minutes. Drain.

  • Repeat the piperidine treatment for an additional 20 minutes to ensure complete Fmoc removal from the Rink handle.

  • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • In a separate vial, dissolve Fmoc-Dbz-OH (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF. Allow to pre-activate for 5-10 minutes.

  • Add the activation solution to the resin. Agitate at room temperature for 4 hours.

  • Monitor the coupling using a qualitative test (e.g., Kaiser test). If the test is positive (blue beads), indicating free amines, drain and repeat the coupling.

  • Once the Kaiser test is negative, drain the vessel and wash the resin with DMF (5x) and DCM (5x). Dry the resin under vacuum.

  • Remove the Fmoc group from the Dbz linker by treating with 20% piperidine in DMF for 20 minutes. Wash thoroughly as in step 4. The resin is now ready for peptide synthesis.

Protocol 2: On-Resin Activation and Nucleophilic Cleavage

This protocol details the core steps of activating the linker and releasing the final product.

Materials:

  • Peptide-Dbz-Resin (from SPPS)

  • Isoamyl nitrite

  • DMF or DCM

  • Selected Nucleophile (e.g., propargylamine, ethanol, water, mercaptopropionic acid)

Procedure:

  • Swell the dry peptide-Dbz-resin in DMF for 1 hour.

  • Activation: Drain the solvent and add a solution of isoamyl nitrite (10 eq.) in DMF. Agitate the mixture at room temperature. The reaction progress can be monitored by LC-MS analysis of a small cleavage sample. Optimal reaction times are typically between 90 minutes and 3 hours[4].

  • Once activation is complete, wash the resin extensively with DMF (5x) and DCM (5x) to remove excess reagents.

  • Cleavage: Swell the activated resin in a suitable solvent (e.g., DMF, DCM).

  • Add the desired nucleophile (5-10 eq.). Agitate at room temperature. The cleavage time depends on the nucleophile's reactivity, ranging from 2 to 5 hours[4].

  • Filter the resin and collect the filtrate.

  • Wash the resin with fresh solvent (2-3x) and combine the filtrates.

  • Evaporate the solvent under reduced pressure to obtain the crude product, which can then be purified by standard methods (e.g., HPLC).

Caption: Chemical transformation during activation and cleavage.

Scope of Application & Data

A key advantage of the benzotriazole safety-catch strategy is its compatibility with a diverse range of nucleophiles, allowing for the synthesis of various C-terminally modified peptides from a single resin-bound precursor.

Nucleophile (Nu-H)Resulting C-TerminusTypical Cleavage TimeIsolated Yield (%)Purity (%)
WaterCarboxylic Acid (-COOH)5 h82%>95%
EthanolEthyl Ester (-COOEt)5 h75%>90%
PropargylaminePropargyl Amide2 h78%>95%
AnilinePhenyl Amide5 h66%>90%
Mercaptopropionic AcidThioester2 h80%>92%
Data synthesized from findings reported by Selvaraj et al.[4]

This versatility makes the linker ideal for creating building blocks for native chemical ligation (peptide thioesters), preparing peptide-drug conjugates, or introducing biophysical probes.

Mechanistic Insights and Considerations

Why Isoamyl Nitrite? While other diazotizing agents like sodium nitrite can be used, isoamyl nitrite is often preferred as it can be used in organic solvents like DMF and DCM, ensuring compatibility with the resin and leading to higher conversion rates[4].

Side Reactions:

  • Incomplete Activation: If the activation step is incomplete, subsequent treatment with the nucleophile will not lead to cleavage. Monitoring this step is crucial.

  • Side-Chain Reactivity: The chosen nucleophile should not react with unprotected side chains on the peptide. This strategy is most compatible with standard acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt), which are removed after cleavage from the safety-catch linker.

  • Esterification with Alcohol Solvents: When preparing peptide acids via hydrolysis, using alcohol as a co-solvent can lead to competitive ester formation as a side product. It is recommended to use solvents like THF or DMF for the hydrolysis step[1].

Comparative Advantages

FeatureBenzotriazole Safety-CatchWang LinkerRink Amide Linker
Cleavage Condition Mild, nucleophile-dependentStrong Acid (e.g., 95% TFA)Strong Acid (e.g., 95% TFA)
Product C-terminal Acid, Amide, Ester, Thioester, etc.C-terminal AcidC-terminal Amide
Orthogonality Fully orthogonal to Boc/Fmoc chemistryNot orthogonal to acid-labile side chain protecting groupsNot orthogonal to acid-labile side chain protecting groups
Versatility High; allows C-terminal diversification from one synthesisLow; yields only acidsLow; yields only amides
Complexity Higher; requires extra activation stepLower; cleavage and deprotection are simultaneousLower; cleavage and deprotection are simultaneous

Conclusion

The benzotriazole-activated safety-catch linker, particularly the Dbz system, represents a powerful and versatile tool for solid-phase synthesis. Its robustness during synthesis, coupled with a specific activation step, allows for the controlled release of products under mild conditions. The ability to use a wide array of nucleophiles for cleavage makes it an invaluable strategy for generating diverse libraries of C-terminally modified peptides and other small molecules, significantly expanding the chemical space accessible to researchers in drug discovery and chemical biology.

References

Application Notes and Protocols: Evaluating the Corrosion Inhibition Performance of 3-Benzotriazol-1-yl-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Corrosion Inhibition

Corrosion, the gradual degradation of materials by chemical or electrochemical reactions with their environment, poses a significant threat to the longevity and reliability of metallic components across numerous industries, from aerospace and automotive to infrastructure and electronics.[1] The development of effective corrosion inhibitors is paramount to mitigating these destructive processes. 3-Benzotriazol-1-yl-propionic acid, a derivative of the well-known corrosion inhibitor benzotriazole, has emerged as a promising candidate for protecting various metals and alloys.[2][3] This document provides a comprehensive experimental protocol for evaluating the corrosion inhibition efficiency of this compound, designed for researchers, scientists, and professionals in materials science and chemical development.

The core principle behind the inhibitory action of compounds like this compound lies in their ability to adsorb onto the metal surface, forming a protective film that acts as a barrier to corrosive agents.[3] This protective layer can impede either the anodic (metal dissolution) or cathodic (oxidant reduction) reactions, or both, thus stifling the overall corrosion process.[4] The presence of heteroatoms such as nitrogen in the benzotriazole ring, along with the carboxylic acid group in its structure, facilitates strong adsorption onto the metal surface.[5]

This guide will detail a multi-faceted approach, combining electrochemical techniques and surface analysis methods to provide a robust and comprehensive assessment of the inhibitor's performance. Electrochemical methods, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), offer quantitative insights into the kinetics of the corrosion process and the effectiveness of the inhibitor in near-real-time.[6][7] These will be complemented by surface analysis techniques, including Scanning Electron Microscopy (SEM) and X-ray Photoelectron Spectroscopy (XPS), to visualize the surface morphology and elucidate the chemical nature of the protective film.[8][9]

I. Materials and Equipment

A successful and reproducible corrosion inhibition study necessitates the use of high-purity reagents and properly calibrated instrumentation.

Reagents and Consumables:
  • Corrosion Inhibitor: this compound (CAS: 654-15-9), ≥95% purity.[2][10]

  • Working Electrode: Metal coupons of interest (e.g., copper, mild steel, aluminum alloy) with a known surface area. The composition of the alloy should be well-characterized.

  • Corrosive Medium: Analytical grade corrosive solution (e.g., 0.5 M HCl, 3.5% NaCl solution). The choice of medium should reflect the intended application environment.

  • Reagents for Solution Preparation: Deionized or distilled water, analytical grade acids (e.g., HCl, H₂SO₄) or salts (e.g., NaCl).

  • Polishing Materials: Silicon carbide (SiC) abrasive papers of various grits (e.g., 240, 400, 600, 800, 1200 grit), followed by polishing with alumina or diamond paste (e.g., 1 µm, 0.3 µm) for a mirror-like finish.

  • Cleaning Solvents: Acetone, ethanol, or other suitable organic solvents for degreasing the working electrode.[11]

  • Inert Gas: High-purity nitrogen or argon for deaerating the test solution, if required by the experimental conditions.[11]

Instrumentation:
  • Potentiostat/Galvanostat/Frequency Response Analyzer (FRA): A versatile electrochemical workstation capable of performing potentiodynamic polarization, electrochemical impedance spectroscopy, and other relevant electrochemical measurements.

  • Electrochemical Cell: A standard three-electrode cell, typically consisting of a working electrode (the metal sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE, or Silver/Silver Chloride - Ag/AgCl), and a counter electrode (e.g., platinum or graphite rod).[12]

  • Scanning Electron Microscope (SEM): For high-resolution imaging of the metal surface to assess morphological changes due to corrosion and the formation of the inhibitor film.[1]

  • X-ray Photoelectron Spectrometer (XPS): For elemental and chemical state analysis of the metal surface to confirm the adsorption of the inhibitor and identify the composition of the protective film.[9]

  • Analytical Balance: For accurate weighing of the inhibitor and metal coupons (for weight loss measurements, if performed).

  • pH Meter: For measuring and adjusting the pH of the corrosive solution.

  • Temperature-Controlled Water Bath or Hot Plate: To maintain a constant and uniform temperature during the experiments.[11]

  • Ultrasonic Bath: For cleaning the metal coupons.

II. Experimental Protocols

This section outlines the step-by-step procedures for preparing the test specimens and solutions, and for conducting the electrochemical and surface analyses.

Preparation of Working Electrode and Test Solutions

The meticulous preparation of the working electrode and test solutions is critical for obtaining reliable and reproducible results.

Protocol 2.1.1: Working Electrode Preparation

  • Cutting and Mounting: Cut the metal coupons to a suitable size for the electrochemical cell, leaving a small stem for electrical connection. If required, mount the coupon in an appropriate resin, leaving a defined surface area exposed to the electrolyte.

  • Grinding and Polishing: Mechanically grind the exposed surface of the working electrode with successively finer grades of SiC paper (e.g., from 240 to 1200 grit), using water as a lubricant.[11]

  • Fine Polishing: After grinding, polish the surface with alumina or diamond paste to achieve a mirror-like finish.

  • Cleaning: Thoroughly rinse the polished electrode with deionized water, followed by degreasing in an ultrasonic bath with acetone and then ethanol for 5-10 minutes each.[11]

  • Drying and Storage: Dry the electrode with a stream of cool air and store it in a desiccator until use. The experiment should commence shortly after preparation to minimize surface oxidation.[11]

Protocol 2.1.2: Preparation of Test Solutions

  • Corrosive Medium: Prepare the desired corrosive medium (e.g., 0.5 M HCl or 3.5% NaCl) by dissolving the appropriate amount of reagent in deionized water.

  • Inhibitor Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or the corrosive medium itself, if soluble) at a high concentration (e.g., 10⁻² M).

  • Test Solutions: Prepare a series of test solutions by adding different volumes of the inhibitor stock solution to the corrosive medium to achieve the desired inhibitor concentrations (e.g., 10⁻⁶ M, 10⁻⁵ M, 10⁻⁴ M, 10⁻³ M). A blank solution (corrosive medium without the inhibitor) must also be prepared for comparison.

Electrochemical Measurements

Electrochemical techniques provide rapid and sensitive methods for evaluating corrosion rates and inhibition efficiencies. These tests should be conducted in accordance with established standards such as those from ASTM International.[13][14]

Workflow for Electrochemical Testing

G A Prepare Working Electrode & Test Solutions B Assemble Three-Electrode Cell A->B C Immerse WE and Stabilize OCP (e.g., 30-60 min) B->C D Perform Electrochemical Impedance Spectroscopy (EIS) C->D E Perform Potentiodynamic Polarization D->E F Data Analysis & Interpretation E->F

Caption: General workflow for electrochemical corrosion testing.

Protocol 2.2.1: Potentiodynamic Polarization

Potentiodynamic polarization measurements are used to determine the corrosion potential (Ecorr), corrosion current density (icorr), and the anodic and cathodic Tafel slopes.[12][15] The inhibition efficiency (IE%) can be calculated from the corrosion current densities in the absence (icorr) and presence (i'corr) of the inhibitor.

  • Cell Assembly: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode. Add the test solution (with or without inhibitor).

  • Open Circuit Potential (OCP) Stabilization: Immerse the working electrode in the solution and monitor the OCP until it reaches a stable value (typically a drift of less than a few mV over 5-10 minutes). This usually takes about 30-60 minutes.[16]

  • Polarization Scan: Once the OCP is stable, perform the potentiodynamic polarization scan. A typical scan range is from -250 mV to +250 mV relative to the OCP, at a scan rate of 0.166 mV/s or 1 mV/s.[16]

  • Data Analysis: Plot the potential (E) versus the logarithm of the current density (log i). Determine Ecorr and icorr by Tafel extrapolation of the linear portions of the anodic and cathodic curves.

  • Calculate Inhibition Efficiency: IE% = [(icorr - i'corr) / icorr] x 100

Protocol 2.2.2: Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.[6][7] An increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) in the presence of the inhibitor indicate the formation of a protective film.[7]

  • Cell Setup and OCP Stabilization: Follow the same initial steps as for potentiodynamic polarization (Protocol 2.2.1, steps 1 and 2).

  • EIS Measurement: At the stable OCP, apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide frequency range (e.g., from 100 kHz to 10 mHz).[17]

  • Data Analysis: The impedance data is typically presented as Nyquist and Bode plots. The data can be fitted to an equivalent electrical circuit model to extract parameters like the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).

  • Calculate Inhibition Efficiency: IE% = [(R'ct - Rct) / R'ct] x 100 where R'ct and Rct are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Surface Analysis

Surface analysis techniques provide direct evidence of the inhibitor's interaction with the metal surface.[5][8]

Protocol 2.3.1: Scanning Electron Microscopy (SEM)

  • Sample Preparation: Immerse metal coupons in the corrosive medium with and without the optimal concentration of the inhibitor for a predetermined period (e.g., 24 hours).

  • Cleaning and Drying: After immersion, gently rinse the coupons with deionized water and dry them.

  • SEM Imaging: Mount the coupons on SEM stubs and obtain high-resolution images of the surface morphology. Compare the surface of the coupon exposed to the inhibitor with the one exposed to the blank solution to visualize the reduction in corrosion damage.

Protocol 2.3.2: X-ray Photoelectron Spectroscopy (XPS)

  • Sample Preparation: Prepare samples as described for SEM analysis (Protocol 2.3.1, step 1).

  • XPS Analysis: Introduce the samples into the ultra-high vacuum chamber of the XPS instrument. Acquire survey scans to identify the elements present on the surface and high-resolution scans for specific elements (e.g., N 1s, C 1s, O 1s, and the primary metal element) to determine their chemical states. The detection of nitrogen from the benzotriazole ring on the metal surface confirms the adsorption of the inhibitor.

III. Data Interpretation and Expected Outcomes

The successful execution of these protocols will yield a wealth of data that, when analyzed collectively, provides a comprehensive understanding of the corrosion inhibition performance of this compound.

Electrochemical Data
ParameterExpected Trend with InhibitorInterpretation
Corrosion Potential (Ecorr) Shift to more positive or negative valuesA significant shift indicates that the inhibitor affects either the anodic or cathodic reaction, or both (mixed-type inhibitor).[8]
Corrosion Current Density (icorr) DecreaseA lower icorr signifies a reduced corrosion rate.[15]
Charge Transfer Resistance (Rct) IncreaseA higher Rct indicates increased resistance to charge transfer across the metal/solution interface, signifying effective inhibition.[18]
Double-Layer Capacitance (Cdl) DecreaseA lower Cdl suggests the displacement of water molecules and other ions from the metal surface by the inhibitor molecules, leading to a thicker or less permeable protective layer.[7]
Inhibition Efficiency (IE%) Increase with inhibitor concentrationA higher IE% indicates better protection. The efficiency will typically plateau at a certain inhibitor concentration.
Surface Analysis Data
  • SEM Images: In the absence of the inhibitor, SEM images are expected to show a rough and pitted surface characteristic of corrosion. In the presence of this compound, the surface should appear smoother with significantly less corrosion damage, indicating the formation of a protective film.

  • XPS Spectra: The XPS analysis of the metal surface exposed to the inhibitor should reveal the presence of nitrogen (from the benzotriazole ring) and potentially shifts in the binding energies of the metal's photoelectrons, confirming the chemical interaction between the inhibitor and the metal surface.

Mechanism of Inhibition

G cluster_0 Corrosive Environment cluster_1 Metal Surface Corrosive Species (H+, Cl-, O2) Corrosive Species (H+, Cl-, O2) Protective Film Protective Film Corrosive Species (H+, Cl-, O2)->Protective Film Blocked by Metal Metal Metal->Protective Film Forms Inhibitor Molecules\n(this compound) Inhibitor Molecules (this compound) Inhibitor Molecules\n(this compound)->Metal Adsorption

Caption: Adsorption and protective film formation by the inhibitor.

IV. Conclusion

This application note provides a detailed and robust experimental framework for evaluating the corrosion inhibition properties of this compound. By integrating electrochemical and surface analysis techniques, researchers can gain a comprehensive understanding of the inhibitor's efficiency, mechanism, and the nature of the protective film formed on the metal surface. Adherence to these protocols will ensure the generation of high-quality, reproducible data, which is essential for the development and application of new and effective corrosion inhibitors.

V. References

  • Sharma, S., Ganjoo, R., Thakur, A., & Kumar, A. (2022). Electrochemical characterization and surface morphology techniques for corrosion inhibition—a review. International Journal of Industrial Chemistry, 13(2), 203-224. --INVALID-LINK--

  • Emerald Publishing. (2009). New ASTM standard provides electrochemical test measurement technique for corrosion. Anti-Corrosion Methods and Materials, 56(6). --INVALID-LINK--

  • IMR Test Labs. (n.d.). Electrochemical Corrosion Testing. --INVALID-LINK--

  • ResearchGate. (n.d.). Surface Characterization Techniques in Corrosion Inhibition Research. --INVALID-LINK--

  • Ramachandran, S., Tsai, B. L., Blanco, M., Goddard, W. A., & Hsieh, H. Y. (2001). Surface Analysis of Adsorbed Carbon Dioxide Corrosion Inhibitors. Corrosion, 57(1), 9-18. --INVALID-LINK--

  • Lin, C. W., Hsieh, C. H., & Lee, C. H. (2022). Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. Scientific Reports, 12(1), 15263. --INVALID-LINK--

  • Infinita Lab. (2025). Corrosion Inhibitor Testing. --INVALID-LINK--

  • TFT Pneumatic. (2023). ASTM Corrosion Tests and Standards. --INVALID-LINK--

  • ASTM International. (n.d.). Corrosion Electrochemistry: Theory and Testing. --INVALID-LINK--

  • ASTM International. (n.d.). Electrochemical Corrosion Testing. --INVALID-LINK--

  • AIP Publishing. (2012). Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. AIP Conference Proceedings, 1482, 532. --INVALID-LINK--

  • Bureau of Reclamation. (2019). Electrochemical Impedance Methods to Assess Coatings for Corrosion Protection. --INVALID-LINK--

  • Hachelef, M., et al. (2016). Study of corrosion inhibition by Electrochemical Impedance Spectroscopy method of 5083 aluminum alloy in 1M HCl solution containing propolis extract. Journal of Materials and Environmental Science, 7(5), 1751-1758. --INVALID-LINK--

  • NACE International. (n.d.). Evaluation of corrosion inhibitors. --INVALID-LINK--

  • Zerust Excor. (2020). Using Electrochemical Impedance Spectroscopy (EIS) Method for a Better Understanding of the Corrosion System. --INVALID-LINK--

  • ASTM International. (2023). G59 Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. --INVALID-LINK--

  • Journal of Visualized Experiments. (2016). Potentiodynamic Corrosion Testing. --INVALID-LINK--

  • ASTM International. (1997). Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. --INVALID-LINK--

  • Chem-Impex. (n.d.). 3-(Benzotriazol-1-yl)propionic acid. --INVALID-LINK--

  • ResearchGate. (2025). Potentiodynamic Corrosion Testing. --INVALID-LINK--

  • Gamry Instruments. (n.d.). Why Use Electrochemical Techniques for Corrosion Measurement?. --INVALID-LINK--

  • IRO Water Treatment. (n.d.). Benzotriazole Corrosion Inhibitors, 1 2 3-Benzotriazole. --INVALID-LINK--

  • MDPI. (2023). Synergistic Lubrication and Anti-Corrosion Effects of Benzotriazole and Ionic Liquid Under Current-Carrying Friction. Materials, 16(13), 4683. --INVALID-LINK--

  • Bio-Connect. (n.d.). 424003 this compound CAS: 654-15-9. --INVALID-LINK--

References

Method for Evaluating the UV Absorption of 3-Benzotriazol-1-yl-propionic acid in Polymers

Author: BenchChem Technical Support Team. Date: January 2026

<_ Application Note & Protocol

Abstract

This application note provides a comprehensive protocol for evaluating the ultraviolet (UV) absorption characteristics of 3-Benzotriazol-1-yl-propionic acid when incorporated into a polymer matrix. The degradation of polymers by UV radiation is a significant concern, leading to discoloration, loss of mechanical properties, and reduced service life.[1][2] UV absorbers are critical additives used to mitigate these effects.[1][2] Among these, benzotriazole derivatives are highly effective due to their ability to absorb harmful UV radiation and dissipate it as thermal energy.[1][3][4] This document outlines a detailed methodology using UV-Visible (UV-Vis) spectroscopy to quantify the UV-blocking performance of this compound in transparent polymer films. The intended audience for this guide includes researchers, scientists, and professionals in drug development and polymer science.

Introduction and Scientific Background

Polymers are susceptible to photodegradation when exposed to ultraviolet radiation, which initiates photo-oxidation and leads to undesirable changes in the material's properties.[2][4] To enhance the durability of polymeric materials, UV absorbers are incorporated to protect the polymer from the damaging effects of UV light.[2] Benzotriazole-based UV absorbers are a prominent class of stabilizers that function by absorbing UV radiation and dissipating the energy as heat through an efficient excited-state intramolecular proton transfer (ESIPT) mechanism.[1][3][5] This process allows the molecule to revert to its ground state without undergoing significant degradation, providing long-lasting protection.[1][3]

This compound is a member of this family, and its efficacy in a polymer system needs to be quantitatively evaluated. UV-Vis spectroscopy is a powerful and direct method for this purpose, as it measures the amount of UV and visible light absorbed or transmitted by a sample.[6][7] By preparing polymer films with and without the UV absorber and analyzing their UV-Vis spectra, we can determine the effectiveness of this compound in blocking UV radiation.

Principle of the Method

The evaluation of UV absorption is based on Beer-Lambert's Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. For solid films, the absorbance is proportional to the concentration of the chromophore (in this case, this compound) within the polymer matrix and the thickness of the film.

This protocol involves the preparation of a control polymer film (without the UV absorber) and a sample film containing a known concentration of this compound. The UV-Vis spectra of both films are recorded over the UV and visible range (typically 200-800 nm). The difference in the UV absorption spectra between the sample and control films provides a quantitative measure of the UV-blocking capability of the added this compound.

Experimental Workflow

The overall experimental process is depicted in the following workflow diagram.

UV_Absorption_Evaluation_Workflow cluster_prep Sample Preparation cluster_analysis UV-Vis Analysis cluster_data Data Processing & Interpretation prep_polymer Polymer & Additive Weighing dissolution Dissolution in Solvent prep_polymer->dissolution film_casting Film Casting / Coating dissolution->film_casting drying Film Drying film_casting->drying instrument_setup Spectrophotometer Setup drying->instrument_setup baseline Baseline Correction instrument_setup->baseline measurement Sample Measurement baseline->measurement data_acq Data Acquisition measurement->data_acq calc Calculate Transmittance & Absorbance data_acq->calc report Reporting & Interpretation calc->report

Figure 1: Experimental workflow for evaluating UV absorption.

Detailed Protocols

Materials and Reagents
  • Polymer: A UV-transparent polymer should be selected. Examples include Poly(methyl methacrylate) (PMMA) or Polyvinyl chloride (PVC). The choice of polymer will depend on the end-use application.

  • UV Absorber: this compound.

  • Solvent: A suitable solvent that dissolves both the polymer and the UV absorber. For PMMA, solvents like dichloromethane or toluene can be used. For PVC, tetrahydrofuran (THF) is a common choice.

  • Substrate: UV-transparent quartz slides for film casting.[8]

Equipment
  • Analytical balance

  • Magnetic stirrer and stir bars

  • Glass vials or beakers

  • Film applicator or spin coater for uniform film thickness[8]

  • Vacuum oven or a controlled environment for drying

  • Dual-beam UV-Vis spectrophotometer

  • Quartz cuvettes (for solution-based measurements, if applicable)

Sample Preparation: Polymer Film Casting
  • Preparation of Polymer Solutions:

    • Control Solution: Prepare a polymer solution at a specific concentration (e.g., 10% w/v) by dissolving the polymer in the chosen solvent. Stir until the polymer is completely dissolved.

    • Sample Solution: Prepare a second polymer solution identical to the control. To this solution, add a precise amount of this compound to achieve the desired concentration (e.g., 0.5% by weight of the polymer). Stir until the UV absorber is fully dissolved.

  • Film Casting:

    • Clean the quartz slides thoroughly.

    • Using a film applicator or spin coater, cast films of the control and sample solutions onto the quartz slides. Aim for a uniform and consistent thickness for all films.[8]

  • Drying:

    • Dry the cast films in a vacuum oven at a temperature below the boiling point of the solvent to remove any residual solvent. The drying time will depend on the solvent and film thickness.

UV-Vis Spectrophotometry Protocol
  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Set the wavelength range for the scan, typically from 200 nm to 800 nm.

    • Set the scan speed and data interval as required.

  • Baseline Correction:

    • Place a clean, empty quartz slide in both the sample and reference beams of the spectrophotometer.

    • Perform a baseline correction to subtract the absorbance of the quartz slide.

  • Sample Measurement:

    • Place the control polymer film (on its quartz slide) in the sample beam.

    • Run the spectral scan and save the data. This will be the spectrum of the neat polymer.

    • Replace the control film with the sample film containing this compound.

    • Run the spectral scan and save the data.

Data Analysis and Interpretation

The primary data obtained from the UV-Vis spectrophotometer will be in the form of absorbance or transmittance as a function of wavelength.

  • Plotting the Spectra: Plot the absorbance spectra of both the control and the sample films on the same graph for comparison.

  • Calculating UV Protection Factor (UPF): While more common for textiles, the concept can be adapted. A more direct measure is the percentage of UV radiation blocked.

  • Determining UV Cutoff Wavelength: This is the wavelength at which the transmittance is nearly zero. A higher cutoff wavelength indicates better UV absorption.

  • Quantitative Comparison: Compare the absorbance values at key UV wavelengths (e.g., in the UV-A and UV-B regions).

Table 1: Sample Data for UV Absorption of this compound in PMMA Film

Wavelength (nm)Control Film Transmittance (%)Sample Film (0.5% UV Absorber) Transmittance (%)
40091.590.8
38090.245.3
36088.910.1
34087.51.2
32085.1<0.1
30082.3<0.1

The data clearly shows that the film containing this compound has significantly lower transmittance in the UV region (below 380 nm) compared to the control film, demonstrating its effectiveness as a UV absorber.[9]

Expert Insights and Troubleshooting

  • Incomplete Dissolution: If the UV absorber does not fully dissolve, the resulting film will be hazy and will scatter light, leading to inaccurate absorbance readings. Ensure the correct solvent is chosen and allow sufficient time for dissolution.

  • Non-uniform Film Thickness: Variations in film thickness will affect the path length of the light and thus the absorbance. Using a film applicator or spin coater is crucial for uniformity.

  • High Absorbance Readings: If the absorbance values are too high (typically > 2-3), the detector may not receive enough light for an accurate measurement. This can be addressed by preparing thinner films or using a lower concentration of the UV absorber.

  • Solvent Effects: The choice of solvent can sometimes influence the absorption spectrum of a compound.[10] While the solvent is removed during drying, ensure it does not react with the polymer or the additive.

Conclusion

The protocol described in this application note provides a reliable and reproducible method for evaluating the UV absorption properties of this compound in a polymer matrix using UV-Vis spectroscopy. This method is essential for the quality control and development of UV-stabilized polymer formulations, ensuring the longevity and performance of materials in applications where they are exposed to sunlight. By following this detailed guide, researchers can obtain accurate and meaningful data on the efficacy of this UV absorber.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-Benzotriazol-1-yl-propionic acid for Corrosion Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

<-40>

Welcome to the technical support center for researchers and scientists utilizing 3-Benzotriazol-1-yl-propionic acid as a corrosion inhibitor. This guide is designed to provide expert insights, practical troubleshooting advice, and answers to frequently asked questions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties and application of this compound.

Q1: What is the primary mechanism of corrosion inhibition for this compound?

A1: this compound is a film-forming inhibitor. Its mechanism relies on the adsorption of the molecule onto the metal surface. The benzotriazole group, with its three nitrogen atoms, forms a protective, polymeric complex with metal ions (e.g., copper ions) on the surface.[1][2] This creates a durable barrier that isolates the metal from the corrosive environment, hindering both anodic and cathodic reactions involved in the corrosion process.[2][3]

Q2: For which metals is this inhibitor most effective?

A2: While it can show efficacy on various metals like zinc, lead, and cast iron, this compound and its parent compound, benzotriazole (BTA), are particularly renowned for their exceptional performance in protecting copper and its alloys.[1][4] The strong coordination between the triazole ring and copper ions leads to the formation of a very stable protective film.[5]

Q3: How do I prepare a stock solution of this compound?

A3: The solubility of this compound in water is limited.[6] Therefore, direct dissolution in aqueous corrosive media can be challenging, especially at higher concentrations.

  • Recommended Protocol:

    • Prepare a concentrated stock solution by dissolving the compound in a suitable organic solvent such as ethanol, benzene, or chloroform.[1]

    • Once fully dissolved, this stock solution can be added dropwise to your aqueous test solution while stirring to achieve the desired final concentration.

    • Note: Be mindful of the final solvent concentration in your test medium, as it could potentially influence the corrosion process. It is crucial to run a control experiment with the same solvent concentration but without the inhibitor to account for any solvent effects.

Q4: What is a typical starting concentration range for optimization experiments?

A4: The optimal concentration is highly dependent on the specific system, including the metal, the nature of the corrosive environment (pH, temperature, ion concentration), and flow conditions.[7][8] However, a common approach is to test a wide range of concentrations logarithmically. The efficiency of an inhibitor generally increases with concentration up to a certain point, after which it may plateau.[9][10]

Metal SystemCorrosive MediumSuggested Starting Range (Molar)Suggested Starting Range (ppm)Reference
Copper/AlloysAcidic Chloride10⁻⁶ M to 10⁻³ M~0.2 ppm to ~191 ppm[11]
Mild SteelAcidic10⁻⁵ M to 10⁻² M~2 ppm to ~1910 ppm[12]

Note: ppm (parts per million) conversion is based on the molecular weight of this compound (191.19 g/mol ).[6][13] It is always recommended to perform a literature search for your specific alloy and environment to narrow this range.

Experimental Workflow for Optimization

Optimizing the inhibitor concentration requires a systematic approach. Electrochemical techniques are rapid and sensitive methods for evaluating inhibitor performance.[14] The following workflow outlines a standard procedure using Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS).

Step-by-Step Experimental Protocol:
  • Working Electrode Preparation:

    • Mechanically polish the metal sample (e.g., copper coupon) with successively finer grades of silicon carbide (SiC) paper.

    • Rinse with deionized water and a suitable solvent (e.g., acetone or ethanol).

    • Dry the electrode completely using a stream of cool air.

    • Mount the electrode in an electrochemical cell, ensuring a well-defined surface area is exposed to the electrolyte.[15]

  • Electrolyte Preparation:

    • Prepare the corrosive solution (e.g., 3.5% NaCl or 0.5 M HCl).

    • Divide the solution into several beakers. One will serve as the uninhibited control (blank).

    • Add varying concentrations of the this compound stock solution to the other beakers to create your test series.

  • Electrochemical Measurement:

    • Set up a standard three-electrode cell: the prepared working electrode, a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite).[16][17]

    • Immerse the electrodes in the test solution.

    • Stabilization: Monitor the Open Circuit Potential (OCP) until it stabilizes (typically 30-60 minutes). A stable OCP is critical for reproducible results.[14]

    • EIS Measurement: Perform an EIS scan over a frequency range (e.g., 100 kHz to 10 mHz) with a small amplitude sinusoidal voltage (e.g., 10 mV) at the OCP.[15]

    • Potentiodynamic Polarization: After EIS, scan the potential from a cathodic value (e.g., -250 mV vs. OCP) to an anodic value (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.1 to 1 mV/s).[14]

  • Data Analysis:

    • From EIS: Model the impedance data using an equivalent electrical circuit.[16] The key parameter is the charge transfer resistance (Rct) or polarization resistance (Rp). A higher Rct value indicates better corrosion resistance.[8][12]

    • From Potentiodynamic Polarization: Extract the corrosion potential (Ecorr) and corrosion current density (icorr) by Tafel extrapolation.[14]

    • Calculate Inhibition Efficiency (IE%): Use the icorr or Rct values to quantify the inhibitor's performance using the following formulas:

      • IE% = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] * 100[9]

      • IE% = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] * 100

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase p1 Electrode Polishing & Cleaning p2 Prepare Corrosive Media (Blank & Inhibitor Concentrations) e1 Assemble 3-Electrode Cell p2->e1 e2 Stabilize at Open Circuit Potential (OCP) e1->e2 e3 Run Electrochemical Impedance Spectroscopy (EIS) e2->e3 e4 Run Potentiodynamic Polarization Scan e3->e4 a1 Model EIS Data (Extract Rct) e3->a1 a2 Tafel Extrapolation (Extract icorr) e4->a2 a3 Calculate Inhibition Efficiency (IE%) a1->a3 a2->a3 a4 Plot IE% vs. Concentration a3->a4 opt Identify Optimal Concentration a4->opt

Caption: Workflow for optimizing inhibitor concentration using electrochemical methods.

Troubleshooting Guide

Encountering unexpected results is a common part of research. This guide provides solutions to specific issues you might face.

Problem 1: Inhibition efficiency decreases at very high concentrations.

  • Potential Cause: While counterintuitive, this phenomenon can occur. At concentrations significantly above the optimal level, inhibitor molecules might form aggregates or micelles in the solution, reducing the number of free molecules available to adsorb onto the metal surface. In some cases, excessive concentration can even damage the protective film.[18]

  • Recommended Solution:

    • Verify the Trend: Re-run the experiment at the high concentration and a slightly lower concentration to confirm the result is not an anomaly.

    • Expand Concentration Range: Test several concentrations below the observed peak to precisely identify the optimal concentration.

    • Characterize Solution: Consider using techniques like dynamic light scattering (DLS) to check for aggregate formation at high concentrations if the issue persists.

Problem 2: Inconsistent or non-reproducible results.

  • Potential Cause 1: Unstable Open Circuit Potential (OCP). Starting the electrochemical scan before the system has reached equilibrium is a major source of error.[14]

  • Solution 1: Increase the OCP stabilization time before starting any measurements. Plot the OCP over time; you should begin your experiment only after the potential reaches a steady plateau.

  • Potential Cause 2: Surface Contamination or Inconsistent Preparation. A poorly prepared electrode surface will have variable active sites, leading to inconsistent inhibitor adsorption and performance.

  • Solution 2: Standardize your electrode preparation protocol. Ensure the final polishing step, cleaning procedure, and drying time are identical for every experiment. Handle polished electrodes with gloves to avoid contamination.

  • Potential Cause 3: Inhibitor Degradation or Precipitation. The inhibitor may not be fully soluble or stable in your specific test medium, especially over long test durations.

  • Solution 3: Visually inspect your test solutions for any signs of precipitation before and after the experiment. Ensure your stock solution is freshly prepared. If solubility is a concern, consider slightly increasing the co-solvent (e.g., ethanol) percentage, remembering to adjust your "blank" solution accordingly.

G start Low or Inconsistent Inhibition Efficiency (IE%) q1 Is OCP stable before measurement? start->q1 q2 Is electrode prep protocol standardized? q1->q2 Yes s1 ACTION: Increase stabilization time. Monitor OCP until plateau. q1->s1 No q3 Is inhibitor fully dissolved? No precipitate? q2->q3 Yes s2 ACTION: Review and strictly enforce polishing/cleaning steps. q2->s2 No q4 Is concentration too low or too high? q3->q4 Yes s3 ACTION: Prepare fresh solution. Consider co-solvent. q3->s3 No s4 ACTION: Test a wider range of concentrations (log scale). q4->s4 Unsure end_node Re-run Experiment s1->end_node s2->end_node s3->end_node s4->end_node

Caption: A troubleshooting decision tree for inconsistent inhibitor results.

References

Technical Support Center: Synthesis of 3-Benzotriazol-1-yl-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Benzotriazol-1-yl-propionic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic protocols and improve yields. Our focus is on providing practical, experience-driven insights to overcome common challenges in this synthesis.

Introduction to the Synthesis

This compound is a valuable building block in medicinal chemistry and materials science. The two primary and most accessible synthetic routes to this compound are:

  • N-Alkylation of Benzotriazole: This involves the reaction of benzotriazole with a 3-halopropionic acid (e.g., 3-bromopropionic acid or 3-chloropropionic acid) or its corresponding ester, typically in the presence of a base.

  • Michael Addition: This route entails the conjugate addition of benzotriazole to an acrylic acid or an acrylate ester.

The N-alkylation pathway is often favored for its straightforwardness, but it presents a significant challenge: the formation of two constitutional isomers, the desired N1-substituted product (3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid) and the undesired N2-substituted isomer (3-(2H-1,2,3-benzotriazol-2-yl)propanoic acid). The ratio of these isomers is highly dependent on the reaction conditions. This guide will provide detailed strategies to maximize the yield of the desired N1 isomer and address other common synthetic hurdles.

Troubleshooting Guide & FAQs

This section is structured to directly address specific issues you may encounter during your experiments.

Low or No Product Yield

Q1: I am not getting any product, or the yield is extremely low. What are the likely causes?

A1: Low or no yield in the N-alkylation of benzotriazole can stem from several factors. Let's break down the most common culprits:

  • Ineffective Deprotonation of Benzotriazole: Benzotriazole has a pKa of approximately 8.2. For the N-alkylation to proceed, the nitrogen must be deprotonated to form the benzotriazolide anion, a potent nucleophile. If the base you are using is not strong enough to deprotonate benzotriazole effectively, the reaction will not proceed.

    • Recommendation: Use a base with a pKb that ensures efficient deprotonation. Common choices include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or stronger bases like sodium hydride (NaH) if working in an anhydrous aprotic solvent.

  • Poor Quality of Reagents: The purity of your starting materials is critical.

    • Benzotriazole: Ensure it is dry and free from significant impurities.

    • 3-Halopropionic Acid/Ester: The halide leaving group's effectiveness follows the order I > Br > Cl. If you are using 3-chloropropionic acid, the reaction may be sluggish. Consider using 3-bromopropionic acid for better reactivity.

    • Solvent: Ensure your solvent is anhydrous, especially when using moisture-sensitive bases like NaH.

  • Inappropriate Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. Room temperature might not be sufficient, particularly with less reactive alkylating agents.

    • Recommendation: Try heating the reaction mixture. A good starting point is 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Hydrolysis of the Alkylating Agent: If you are using an ester of 3-halopropionic acid in the presence of a strong base like NaOH in a protic solvent, saponification (hydrolysis) of the ester to the carboxylate can compete with the N-alkylation, reducing your yield.

Poor Selectivity (High N2-Isomer Formation)

Q2: My product is a mixture of N1 and N2 isomers, with a significant amount of the undesired N2 isomer. How can I improve the N1-selectivity?

A2: The regioselectivity of benzotriazole alkylation is a well-documented challenge. The N1 and N2 positions have different electronic and steric environments, and the reaction outcome is a delicate balance of these factors. Here’s how you can influence the selectivity in favor of the N1 isomer:

  • Choice of Solvent: The solvent plays a crucial role in determining the site of alkylation.

    • Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents tend to favor the formation of the N1 isomer. They solvate the cation of the base, leaving the benzotriazolide anion more "naked" and reactive. The N1 position is generally considered the site of kinetic attack.

    • Polar Protic Solvents (e.g., Ethanol, Water): These solvents can hydrogen bond with the benzotriazolide anion, influencing the charge distribution and potentially leading to a higher proportion of the N2 isomer, which is often the thermodynamically more stable product.

  • Choice of Base and Counter-ion: The nature of the cation from the base can influence the regioselectivity.

    • Recommendation: Using a base like potassium carbonate (K₂CO₃) in DMF is a common starting point that often provides good N1 selectivity. The potassium ion can coordinate with the nitrogen atoms of the benzotriazolide anion, sterically hindering the N2 position and favoring alkylation at N1.

  • Reaction Temperature: Lower reaction temperatures generally favor the kinetic product (N1 isomer). If you are running the reaction at a high temperature, you might be allowing the reaction to equilibrate to the more thermodynamically stable N2 isomer.

    • Recommendation: Try running the reaction at the lowest temperature that allows for a reasonable reaction rate.

Table 1: Influence of Reaction Conditions on N1:N2 Isomer Ratio in Benzotriazole Alkylation

BaseSolventTemperature (°C)Typical N1:N2 RatioReference
K₂CO₃DMF80~4:1General observation in heterocyclic chemistry
NaOHEthanolRefluxCan favor N2[1]
NaHTHFRoom Temp to RefluxGood N1 selectivity[1]
Ionic LiquidSolvent-freeRoom Temp~2:1 to 4:1[2]
Difficult Purification

Q3: I am having trouble separating the N1 and N2 isomers and other impurities. What are the best purification methods?

A3: Separating the N1 and N2 isomers can be challenging due to their similar polarities.

  • Column Chromatography: This is the most effective method for separating the isomers.[3]

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A gradient elution is often necessary. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. The N2 isomer is typically less polar and will elute first.

  • Recrystallization: If one isomer is formed in significant excess and the crude product is a solid, recrystallization can be an effective purification method. You may need to experiment with different solvent systems to find one that provides good separation.

  • Acid-Base Extraction: Since the product is a carboxylic acid, you can use acid-base extraction to remove non-acidic impurities.

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

    • Extract with an aqueous base (e.g., saturated sodium bicarbonate solution). The deprotonated product will move to the aqueous layer.

    • Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.

    • Acidify the aqueous layer with a strong acid (e.g., 1M HCl) to precipitate the product.

    • Filter the solid product and wash with cold water.

Experimental Protocols

Here are detailed, step-by-step methodologies for the two primary synthetic routes.

Protocol 1: N-Alkylation of Benzotriazole with 3-Bromopropionic Acid

This protocol is a good starting point and is optimized for N1-selectivity.

Materials:

  • 1H-Benzotriazole

  • 3-Bromopropionic acid

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1H-Benzotriazole (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF.

  • Addition of Alkylating Agent: Stir the suspension at room temperature for 15-30 minutes. Then, add 3-bromopropionic acid (1.1 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the progress of the reaction by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into cold water.

    • Acidify the aqueous mixture to a pH of ~2-3 with 1 M HCl.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.

Protocol 2: Michael Addition of Benzotriazole to Acrylic Acid

This method can also be effective and avoids the use of halogenated starting materials.

Materials:

  • 1H-Benzotriazole

  • Acrylic acid

  • A basic catalyst (e.g., Triton B, a 40% solution of benzyltrimethylammonium hydroxide in methanol)

  • Toluene or another suitable solvent

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1H-Benzotriazole (1.0 eq) in toluene.

  • Addition of Catalyst and Michael Acceptor: Add a catalytic amount of Triton B (e.g., 0.1 eq). Then, slowly add acrylic acid (1.1 eq) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (around 110 °C for toluene) and stir for 12-24 hours, monitoring by TLC.

  • Work-up and Purification: The work-up and purification will be similar to Protocol 1, involving an acidic workup to protonate the carboxylic acid, extraction, and chromatographic purification.

Visualization of Workflows and Concepts

N-Alkylation Workflow

N_Alkylation_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Benzotriazole + 3-Bromopropionic Acid base Add K2CO3 in DMF start->base heat Heat to 80°C base->heat tlc Monitor by TLC heat->tlc quench Quench with Water tlc->quench acidify Acidify with HCl quench->acidify extract Extract with Ethyl Acetate acidify->extract wash Wash with Water and Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate chromatography Silica Gel Chromatography concentrate->chromatography product Pure 3-Benzotriazol-1-yl- propionic acid chromatography->product

Caption: Workflow for the N-alkylation synthesis of this compound.

N1 vs. N2 Isomerization

Isomerization cluster_reactants Reactants cluster_products Products benzotriazole Benzotriazole Anion N1_isomer N1-Isomer (Kinetic Product) benzotriazole->N1_isomer  Kinetic Control (Lower Temp, Polar Aprotic Solvent) N2_isomer N2-Isomer (Thermodynamic Product) benzotriazole->N2_isomer Thermodynamic Control (Higher Temp, Polar Protic Solvent) alkyl_halide R-X

Caption: Factors influencing the formation of N1 and N2 isomers in benzotriazole alkylation.

Characterization Data

After a successful synthesis and purification, it is essential to characterize the final product to confirm its identity and purity.

Expected ¹H NMR Data (in CDCl₃, shifts are approximate):

  • Aromatic Protons: 7.3-8.1 ppm (multiplet, 4H)

  • -CH₂- (alpha to benzotriazole): ~4.7 ppm (triplet, 2H)

  • -CH₂- (alpha to carboxylic acid): ~3.0 ppm (triplet, 2H)

  • -COOH: A broad singlet, typically >10 ppm, which may not always be observed.

Expected ¹³C NMR Data (in CDCl₃, shifts are approximate):

  • Carboxylic Carbonyl: ~175 ppm

  • Aromatic Carbons: 110-145 ppm

  • -CH₂- (alpha to benzotriazole): ~45 ppm

  • -CH₂- (alpha to carboxylic acid): ~32 ppm

References

Technical Support Center: Synthesis of 3-Benzotriazol-1-yl-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Answering as a Senior Application Scientist.

Welcome to the technical support center for the synthesis of 3-Benzotriazol-1-yl-propionic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile building block. Here, we address common challenges, focusing on the prevalent issue of side reactions, and provide field-proven troubleshooting strategies and detailed protocols to ensure the success of your synthesis.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis, which typically involves a Michael addition of benzotriazole to an acrylic acid derivative.

Issue 1: Final product is contaminated with a persistent, isomeric impurity.

Question: My NMR and LC-MS analyses show two products with the same mass, and the NMR spectra are very similar. I suspect I've synthesized a mixture of isomers. What is happening and how can I fix it?

Probable Cause: The most common side reaction in the alkylation of benzotriazole is the formation of a mixture of N1 and N2 substituted isomers.[1][2] Benzotriazole exists as a tautomeric mixture, and both the N1 and N2 positions of the triazole ring are nucleophilic. The desired product is the N1-alkylated isomer, 3-(1H-Benzotriazol-1-yl)propionic acid. The side product is the N2-alkylated isomer, 3-(2H-Benzotriazol-2-yl)propionic acid.

The ratio of these isomers is highly dependent on reaction conditions. While the N1-substituted product is often the dominant one, achieving high regioselectivity can be challenging.[1] The N1 isomer is generally considered the thermodynamically more stable product due to the aromaticity of the benzenoid ring, whereas the N2 isomer has a quinoid-like structure.[1]

dot

Caption: Reaction pathways in the synthesis of this compound.

Recommended Solutions:

  • Optimize Reaction Conditions to Favor N1-Alkylation:

    • Solvent Choice: The choice of solvent can influence the tautomeric equilibrium of benzotriazole and the solvation of the benzotriazolide anion. Polar aprotic solvents like DMF or acetone are commonly used. Some green chemistry approaches have successfully used glycerol as a solvent, which can also promote N-alkylation.[3]

    • Base Selection: The base deprotonates benzotriazole to form the reactive anion. Common bases include potassium carbonate (K₂CO₃) and sodium hydroxide (NaOH).[4] The counter-ion of the base can affect the location of the subsequent alkylation.

    • Temperature Control: Running the reaction at lower temperatures can sometimes increase selectivity by favoring the thermodynamically more stable N1 product. Monitor the reaction progress closely.

  • Purification Strategy to Separate Isomers:

    • If a mixture of isomers is formed, separation is necessary. A simple chromatography on silica gel is usually sufficient for their separation.[2][5]

    • Column Chromatography Protocol: Use a silica gel column with a gradient elution system, starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity. The two isomers should have different retention factors (Rf) on TLC, allowing for effective separation.

Issue 2: The reaction has a low yield or fails to proceed to completion.

Question: After the recommended reaction time, my TLC analysis shows a significant amount of unreacted benzotriazole and my final isolated yield is very low. What could be the cause?

Probable Cause: Low yields can stem from several factors:

  • Inefficient Deprotonation: The selected base may not be strong enough or used in sufficient quantity to fully deprotonate the benzotriazole, which has a pKa of approximately 8.2.

  • Polymerization of Michael Acceptor: Acrylic acid and its esters are prone to polymerization, especially at elevated temperatures or in the presence of basic catalysts. This consumes the reagent and complicates purification.

  • Suboptimal Temperature/Time: The reaction may require more energy (higher temperature) or a longer duration to reach completion.

  • Reagent Quality: Degradation of acrylic acid or moisture in the solvent or reagents can inhibit the reaction.

Recommended Solutions:

  • Ensure Complete Deprotonation: Use at least one molar equivalent of a suitable base like K₂CO₃ or NaOH. Ensure the base is finely powdered and the reaction mixture is stirred efficiently to maximize surface area and reactivity.

  • Minimize Polymerization:

    • Add the acrylic acid (or its ester) to the reaction mixture slowly, perhaps via a syringe pump, to keep its instantaneous concentration low.

    • Consider adding a radical inhibitor like hydroquinone to the acrylic acid just before use, if not already present.

    • Maintain the lowest possible temperature that still allows the reaction to proceed at a reasonable rate.

  • Optimize Reaction Parameters:

    • Monitor the reaction progress using TLC. If the reaction stalls, consider gently increasing the temperature. Some procedures report stirring for up to 10-12 hours.[4]

    • Ensure all reagents and solvents are anhydrous, as water can interfere with the base and the reaction pathway.

Frequently Asked Questions (FAQs)

Q1: What are the best analytical methods to confirm the structure and differentiate between the N1 and N2 isomers?

A1: A combination of NMR spectroscopy, mass spectrometry, and chromatography is ideal.

  • NMR Spectroscopy: This is the most powerful tool for distinguishing the isomers.

    • ¹H NMR: The symmetry of the N2 isomer results in a simpler aromatic region spectrum (two signals, typically two doublets or an AA'BB' system) compared to the N1 isomer, which is asymmetric and shows four distinct signals in the aromatic region.

    • ¹³C NMR: Similarly, the N2 isomer will show fewer signals for the benzotriazole carbons due to its symmetry compared to the N1 isomer.

  • Chromatography (TLC/HPLC): The two isomers will have different polarities and thus different retention times. HPLC is an excellent method for quantifying the ratio of the two isomers in a mixture.[6]

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product (191.19 g/mol ) but will not distinguish between the isomers as they have the same mass.[7] It is used to confirm that the product peak in an LC-MS corresponds to the correct mass.

Technique N1-Isomer (Desired Product) N2-Isomer (Side Product)
¹H NMR (Aromatic Region) Asymmetric: 4 distinct signals.Symmetric: 2 signals (AA'BB' system).
¹³C NMR (Benzene Ring) 6 distinct carbon signals.3 distinct carbon signals.
TLC/HPLC Retention Typically different Rf/retention time.Typically different Rf/retention time.

Q2: Can I use acrylic acid directly, or should I use an ester like ethyl acrylate followed by hydrolysis?

A2: Both routes are viable, but each has trade-offs.

  • Direct reaction with Acrylic Acid: This is a more atom-economical approach.[1] However, the free carboxylic acid can complicate the reaction by reacting with the base. This may require using a larger excess of the base. The final product is obtained directly, avoiding an additional hydrolysis step.

  • Reaction with an Acrylate Ester (e.g., Ethyl Acrylate) followed by Hydrolysis: This is a very common and often more reliable method. The ester is typically less prone to polymerization than the free acid and avoids acid-base complications during the Michael addition. The resulting ester product is then hydrolyzed (e.g., using NaOH or LiOH in a water/alcohol mixture) to yield the final carboxylic acid. This adds a step to the synthesis but can lead to cleaner reactions and higher overall yields.

Q3: Are there advanced or alternative methods to improve N1-selectivity?

A3: Yes, the field of organic chemistry has developed several strategies to control the regioselectivity of such reactions. While potentially more complex for a standard synthesis, these include:

  • Catalyst Control: Recent research has shown that specific metal catalysts, such as those based on rhodium or iridium, can direct the alkylation to either the N1 or N2 position with very high selectivity.[1][8][9] For example, rhodium(I)/JoSPOphos has been used for N1-selective coupling.[1]

  • Use of Protecting Groups: While more laborious, one could protect the N1 position, perform alkylation at the desired side chain location (if applicable to a different synthesis), and then deprotect. This is generally not practical for this specific synthesis but is a valid strategy in benzotriazole chemistry.

  • Solvent-Free Conditions: Some reports indicate that solvent-free conditions, sometimes under microwave irradiation with a solid support like SiO₂, can lead to high regioselectivity for the N1-isomer.[10]

Experimental Protocols

Protocol 1: Synthesis via Michael Addition with Ethyl Acrylate

This protocol is a two-step process involving the Michael addition followed by ester hydrolysis.

Step A: Synthesis of Ethyl 3-(1H-Benzotriazol-1-yl)propanoate

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzotriazole (e.g., 11.9 g, 0.1 mol) and anhydrous potassium carbonate (e.g., 15.2 g, 0.11 mol).

  • Solvent Addition: Add 100 mL of a suitable dry solvent, such as acetone or DMF.[4]

  • Reagent Addition: Begin stirring the suspension. Slowly add ethyl acrylate (e.g., 11.0 g, 0.11 mol) dropwise to the mixture at room temperature over 30 minutes.

  • Reaction: Heat the mixture to reflux (for acetone, ~56°C) and maintain for 8-12 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase).

  • Workup: After the reaction is complete (disappearance of benzotriazole spot on TLC), cool the mixture to room temperature. Filter off the potassium carbonate and wash the solid with a small amount of acetone.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil or solid is the ethyl ester product. This can be purified by column chromatography if necessary or carried directly to the next step.

Step B: Hydrolysis to this compound

  • Setup: Dissolve the crude ethyl ester from Step A in a mixture of ethanol (80 mL) and water (40 mL) in a round-bottom flask.

  • Hydrolysis: Add sodium hydroxide (e.g., 6.0 g, 0.15 mol) to the solution. Stir the mixture at room temperature for 4-6 hours, or until TLC indicates the disappearance of the starting ester.

  • Acidification: Cool the reaction mixture in an ice bath. Slowly and carefully acidify the mixture to pH ~2-3 by adding concentrated hydrochloric acid. A white precipitate of the product should form.

  • Isolation & Purification: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water to remove inorganic salts. The product can be further purified by recrystallization from an appropriate solvent (e.g., an ethanol/water mixture).

  • Drying: Dry the purified white solid under vacuum to yield this compound.

Protocol 2: Analytical Characterization by ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of the final, dried product in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum on a standard NMR spectrometer (e.g., 400 MHz).

  • Analysis (Expected Signals for N1-isomer):

    • Aromatic Protons: Four distinct signals between δ 7.0 and 8.2 ppm, corresponding to the four non-equivalent protons on the benzene ring.

    • Aliphatic Protons: Two triplets corresponding to the -CH₂-CH₂- moiety of the propionic acid chain.

    • Carboxylic Acid Proton: A broad singlet, typically downfield (>10 ppm), which may be exchangeable with D₂O.

  • Isomer Check: Look for a second set of signals, particularly a symmetric AA'BB' pattern in the aromatic region, which would indicate the presence of the N2-isomer impurity.

References

Technical Support Center: Enhancing the Photostability of Benzotriazole-Based UV Stabilizers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with benzotriazole-based UV stabilizers. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions to help you overcome common challenges in preventing the photodegradation of these critical compounds. Our goal is to empower you with the knowledge to optimize your experimental design and ensure the long-term efficacy of your UV-sensitive formulations.

Introduction to Benzotriazole UV Stabilizers and their Photodegradation

Benzotriazole-based UV stabilizers are a cornerstone in the protection of polymeric materials, coatings, and even pharmaceutical formulations from the damaging effects of ultraviolet radiation.[1][2] Their primary defense mechanism is a remarkable process known as Excited-State Intramolecular Proton Transfer (ESIPT).[3][4] Upon absorbing a UV photon, the molecule undergoes an ultrafast tautomerization, allowing the absorbed energy to be dissipated harmlessly as heat. This rapid cycle can be repeated numerous times, providing long-lasting protection.[1]

However, under prolonged or intense UV exposure, even these robust molecules can degrade, leading to a loss of UV protection and the formation of potentially harmful byproducts.[3] Understanding the pathways of this degradation is the first step toward preventing it. Common degradation routes include hydroxylation of the aromatic rings and ring-opening of either the triazole or benzene ring, which results in smaller, more polar degradation products.[3][5]

This guide will walk you through common issues encountered during the use and study of benzotriazole UV stabilizers, providing you with the scientific rationale behind our recommended solutions.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is designed to help you diagnose and resolve specific problems you may encounter during your experiments.

Issue 1: Rapid Loss of UV Absorbance in Solution-Based Assays

Problem: You observe a faster-than-expected decrease in the characteristic UV absorbance of your benzotriazole stabilizer during a photodegradation study.

Possible Causes and Step-by-Step Solutions:

  • Incorrect Solvent Choice: The polarity of the solvent can significantly influence the photostability of the stabilizer.

    • Explanation: Solvents can interact with the stabilizer, potentially disrupting the intramolecular hydrogen bond crucial for the ESIPT process or promoting alternative, degradative photochemical pathways.

    • Solution:

      • Review the literature for solvent systems used for similar benzotriazole derivatives.

      • If possible, test the photodegradation in a series of solvents with varying polarities to identify the most stabilizing environment.[3]

      • Ensure the solvent itself is photochemically stable and does not generate reactive species under your irradiation conditions.

  • Presence of Photosensitizers or Reactive Species: Contaminants in your solvent or reagents can accelerate degradation.

    • Explanation: Photosensitizers can absorb light and transfer the energy to the UV stabilizer or surrounding oxygen, generating reactive oxygen species (ROS) like singlet oxygen or hydroxyl radicals, which can attack and degrade the stabilizer.[6]

    • Solution:

      • Use high-purity, spectroscopy-grade solvents.

      • Deoxygenate your solutions by purging with an inert gas (e.g., nitrogen or argon) before and during irradiation to minimize photo-oxidative degradation.

      • Consider the addition of specific quenchers if you suspect the involvement of a particular reactive species, to probe the degradation mechanism.

  • Inappropriate pH of the Solution: The ionization state of the benzotriazole molecule can affect its photostability.

    • Explanation: The speciation of the benzotriazole (cationic, neutral, or anionic) is pH-dependent. These different forms can have varied light absorption properties and reactivity, influencing the rate of photodegradation.[3][7] Generally, degradation rates for many benzotriazoles decrease with increasing pH.[3]

    • Solution:

      • Measure and control the pH of your solution.

      • If your application allows, conduct experiments at different pH values to determine the optimal pH for stability.

      • Use appropriate buffer systems to maintain a constant pH throughout the experiment.

Issue 2: Inconsistent or Non-Reproducible Degradation Rates

Problem: You are observing significant variability in the photodegradation rates of your benzotriazole stabilizer across replicate experiments.

Possible Causes and Step-by-Step Solutions:

  • Fluctuations in UV Lamp Intensity: The output of UV lamps can vary over time.

    • Explanation: The rate of photodegradation is directly proportional to the light intensity. A decrease in lamp output or fluctuations during the experiment will lead to inconsistent results.

    • Solution:

      • Regularly check the output of your UV lamp using a calibrated radiometer.[8]

      • Ensure the lamp has a proper warm-up period before starting the experiment to reach a stable output.

      • Note the age of the lamp, as intensity naturally decreases over its lifespan, and replace it when it falls below the manufacturer's recommended output.[9][10]

  • Variations in Sample Preparation: Inconsistencies in concentration or sample handling can introduce errors.

    • Explanation: Precise and consistent sample preparation is critical for reproducible results. Errors in weighing, dilution, or solvent evaporation can lead to significant variations in the measured degradation rates.

    • Solution:

      • Use calibrated analytical balances and volumetric flasks for preparing stock and working solutions.

      • Seal your reaction vessels to prevent solvent evaporation, which would concentrate the sample over time.[3]

      • Prepare fresh solutions for each experiment to avoid degradation or contamination during storage.

  • Temperature Variations: Photochemical reaction rates can be temperature-dependent.

    • Explanation: Although the primary photochemical process is often temperature-independent, secondary thermal reactions of intermediates can be influenced by temperature.

    • Solution:

      • Conduct your experiments in a temperature-controlled environment.

      • Use a photoreactor with a cooling system to dissipate heat generated by the UV lamp and maintain a constant sample temperature.

Issue 3: Formation of Colored Byproducts or Precipitates

Problem: During your photodegradation experiment, the solution develops a yellow tint, or a precipitate forms.

Possible Causes and Step-by-Step Solutions:

  • Formation of Chromophoric Degradation Products: The degradation of benzotriazoles can lead to the formation of colored species.

    • Explanation: Ring-opening and subsequent reactions can form highly conjugated molecules that absorb in the visible region of the spectrum, leading to a yellow appearance. Aniline and phenazine have been identified as potential colored intermediates in the degradation of some benzotriazoles.[3][7]

    • Solution:

      • Use analytical techniques like HPLC-DAD or LC-MS to separate and identify the degradation products.[11][12][13] A diode array detector (DAD) can provide the UV-Vis spectrum of each eluting peak, aiding in the identification of chromophoric byproducts.[3]

      • Understanding the structure of these byproducts can provide insights into the degradation pathway and help in designing strategies to mitigate their formation.

  • Polymerization of Degradation Intermediates: Reactive intermediates can polymerize to form insoluble products.

    • Explanation: The initial photodegradation can generate reactive radical species that can then react with each other or with the parent molecule to form larger, less soluble oligomers or polymers.[3]

    • Solution:

      • Analyze the precipitate using techniques like FTIR or NMR to gain structural information.

      • Consider adding a radical scavenger to the system to see if it inhibits the formation of the precipitate, which would support a radical-mediated polymerization mechanism.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism that imparts photostability to benzotriazole UV absorbers?

A1: The primary photoprotective mechanism is a process called Excited-State Intramolecular Proton Transfer (ESIPT). Upon absorbing UV radiation, the molecule undergoes an ultrafast and highly efficient tautomerization. This process allows the high-energy UV photons to be dissipated as harmless heat, with the molecule rapidly returning to its ground state, ready to absorb more UV energy. This rapid cycle, occurring on a picosecond timescale, enables a single benzotriazole molecule to dissipate the energy of thousands of UV photons with minimal degradation.[1][3][4]

Q2: How does the polymer matrix influence the photodegradation of benzotriazole stabilizers?

A2: The polymer matrix plays a crucial role in the stability and performance of UV stabilizers. The polarity, viscosity, and chemical nature of the polymer can all have an impact. For example, a more rigid polymer matrix can restrict the mobility of the stabilizer, potentially hindering degradation pathways that involve bimolecular reactions. Conversely, certain polymers may contain impurities or functional groups that can act as photosensitizers, accelerating the degradation of the stabilizer. The compatibility and solubility of the stabilizer in the polymer are also critical; poor compatibility can lead to migration and blooming of the stabilizer to the surface, reducing its effectiveness in the bulk material.[14][15]

Q3: What are the key differences between UV absorbers, quenchers, and hindered amine light stabilizers (HALS)?

A3: These are different classes of UV stabilizers that work through distinct mechanisms:

  • UV Absorbers (like benzotriazoles): Function by absorbing harmful UV radiation and dissipating it as heat.[2][16] They act as a primary shield.

  • Quenchers: Deactivate excited-state molecules within the polymer that have already absorbed UV energy, preventing them from initiating degradation reactions. They dissipate the energy as heat or less harmful radiation.[2][17]

  • Hindered Amine Light Stabilizers (HALS): Are radical scavengers. They do not absorb UV radiation but instead interrupt the photo-oxidative degradation cycle by scavenging free radicals that are formed.[2]

Often, a combination of these stabilizers is used to provide synergistic protection.

Q4: Are there strategies to synthesize more photostable benzotriazole UV absorbers?

A4: Yes, considerable research is focused on synthesizing novel benzotriazole derivatives with enhanced photostability and performance. One successful strategy involves introducing electron-withdrawing groups onto the benzotriazole ring, which has been shown to surprisingly improve photopermanence. Another approach is to increase the molecular weight of the stabilizer, for example, by creating dimeric structures. This reduces volatility and migration, especially in high-temperature applications.[15] Covalently bonding the benzotriazole moiety to another functional molecule, such as a fluorescent dye, has also been shown to enhance the photostability of the entire system.[18]

Experimental Protocols

Protocol for Accelerated Weathering Testing

Accelerated weathering tests are designed to simulate the damaging effects of outdoor exposure in a controlled laboratory environment, providing results in a much shorter timeframe.[19][20]

Objective: To evaluate the relative photostability of a benzotriazole UV stabilizer in a polymer matrix.

Materials and Equipment:

  • Polymer films or plaques containing the benzotriazole UV stabilizer at a known concentration.

  • Control polymer samples without the stabilizer.

  • Accelerated weathering chamber (e.g., QUV or Xenon Arc).[20][21]

  • Spectrophotometer with an integrating sphere for color and gloss measurements.

  • FTIR spectrometer for monitoring chemical changes.

  • Tensile tester for evaluating mechanical properties.

Procedure:

  • Sample Preparation: Prepare multiple identical samples of the control and stabilized polymer films.

  • Initial Characterization: Before exposure, characterize the initial properties of all samples:

    • Measure color coordinates (L, a, b*) and gloss.

    • Obtain an initial FTIR spectrum.

    • Measure tensile strength and elongation at break.

  • Exposure:

    • Mount the samples in the accelerated weathering chamber.

    • Select an appropriate test cycle based on standard methods (e.g., ASTM G154 for fluorescent UV lamps or ASTM G155 for Xenon Arc).[19][20][21] These cycles typically involve alternating periods of UV exposure, heat, and moisture (condensation or water spray).[22]

  • Periodic Evaluation:

    • At predetermined time intervals (e.g., every 250, 500, 1000 hours), remove a set of samples from the chamber.

    • Repeat the characterization measurements (color, gloss, FTIR, mechanical properties) on the exposed samples.

  • Data Analysis:

    • Plot the change in properties (e.g., color change ΔE*, percent gloss retention, formation of carbonyl groups in FTIR, percent retention of tensile strength) as a function of exposure time.

    • Compare the performance of the stabilized samples to the control samples to determine the effectiveness of the benzotriazole UV stabilizer.

Protocol for Quantifying Photodegradation Products via HPLC-UV

Objective: To quantify the degradation of a benzotriazole UV stabilizer and monitor the formation of degradation products in a solution-based assay.

Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD).

  • Analytical HPLC column (e.g., C18).

  • Photoreactor with a specific UV lamp (e.g., mercury lamp or solar simulator).

  • Quartz reaction vessels.

  • Calibrated microsyringes.

  • Volumetric flasks and pipettes.

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water).

  • Analytical standard of the parent benzotriazole UV stabilizer.

Procedure:

  • Method Development:

    • Develop an HPLC method that provides good separation of the parent stabilizer from its expected degradation products. This involves optimizing the mobile phase composition (isocratic or gradient elution), flow rate, and column temperature.

    • Determine the optimal detection wavelength for the parent compound. A DAD is highly recommended to monitor for the appearance of new peaks at different wavelengths.[3]

  • Calibration:

    • Prepare a series of standard solutions of the parent benzotriazole stabilizer of known concentrations.

    • Inject each standard into the HPLC and create a calibration curve by plotting the peak area versus concentration. This will be used for quantification.[3]

  • Photodegradation Experiment:

    • Prepare a solution of the benzotriazole stabilizer at a known concentration in the chosen solvent and place it in a quartz reaction vessel.

    • Place the vessel in the photoreactor.

    • At time zero (before turning on the lamp), withdraw an aliquot, filter if necessary, and inject it into the HPLC to determine the initial concentration.

    • Start the UV irradiation.

    • At regular time intervals, withdraw aliquots from the reaction vessel and analyze them by HPLC.

  • Data Analysis:

    • Using the calibration curve, determine the concentration of the parent stabilizer at each time point.

    • Plot the concentration of the parent stabilizer as a function of irradiation time to determine the degradation kinetics.

    • Monitor the chromatograms for the appearance and growth of new peaks, which represent the degradation products. If standards are available, these can also be quantified.

Data Presentation

Table 1: Photostability of Different Benzotriazole Derivatives in Polycarbonate under Accelerated Weathering

UV StabilizerConcentration (wt%)Exposure Time (hours)Color Change (ΔE*)Gloss Retention (%)
Control (None)0100015.245
BZT-A0.510003.192
BZT-B (High MW)0.510002.595
BZT-C (EWG-subst.)0.510001.898

This table presents hypothetical data for illustrative purposes.

Visualizations

ESIPT_Mechanism cluster_ground Ground State cluster_excited Excited State GS Ground State (Enol Form) ES Excited State (Enol Form) GS->ES UV Photon Absorption Keto Excited State (Keto Tautomer) ES->Keto Ultrafast ESIPT (Proton Transfer) Keto->GS Non-radiative Decay (Heat Dissipation) Troubleshooting_Workflow Start Problem: Rapid Loss of UV Absorbance CheckSolvent Is the solvent appropriate and high purity? Start->CheckSolvent CheckSensitizers Are photosensitizers or oxygen present? CheckSolvent->CheckSensitizers Yes Solution1 Change solvent or purify existing solvent. CheckSolvent->Solution1 No CheckpH Is the pH controlled and optimized? CheckSensitizers->CheckpH Yes Solution2 Deoxygenate solution (e.g., N2 purge). CheckSensitizers->Solution2 No Solution3 Adjust and buffer pH. CheckpH->Solution3 No End Problem Resolved CheckpH->End Yes Solution1->CheckSensitizers Solution2->CheckpH Solution3->End

References

Addressing solubility issues of 3-Benzotriazol-1-yl-propionic acid in polymer matrices

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for addressing solubility and dispersion challenges with 3-Benzotriazol-1-yl-propionic acid in polymer matrices. This guide is designed for researchers, scientists, and formulation experts in the field of drug development and material science. Here, we synthesize fundamental polymer science principles with practical, field-proven troubleshooting strategies to empower you to overcome common hurdles in your experiments. Our focus is on not just what to do, but why a particular approach is scientifically sound, ensuring a robust and reproducible formulation process.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the integration of this compound into polymeric systems.

Q1: What is this compound and what are its primary applications in polymer science?

This compound (CAS No. 654-15-9) is a versatile organic compound utilized primarily as a functional additive in polymer formulations.[1][2][3][4][5][6] Its key applications include acting as a UV stabilizer and a corrosion inhibitor.[1][2] The benzotriazole moiety is adept at absorbing ultraviolet radiation, which helps to protect the polymer matrix from photodegradation, thereby extending the material's lifespan and maintaining its aesthetic and mechanical properties.[1][2]

Q2: What makes this compound challenging to dissolve in some polymer matrices?

The solubility of an additive in a polymer is governed by the principle of "like dissolves like." this compound possesses both polar (the carboxylic acid group) and non-polar (the benzotriazole ring system) characteristics. This amphiphilic nature can lead to solubility challenges in polymers that are strongly non-polar (e.g., polyethylene, polypropylene) or highly polar. Achieving a favorable thermodynamic interaction, where the energy of mixing is negative, is key to preventing phase separation.[4]

Q3: How can I predict the compatibility of this compound with a new polymer?

A powerful predictive tool is the use of Hansen Solubility Parameters (HSP).[7][8][9][10] HSP theory decomposes the total Hildebrand solubility parameter into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[7][9] For a solute to dissolve in a polymer, their respective HSP values should be similar. The distance (Ra) between the HSP coordinates of the solute and the polymer in "Hansen space" can be calculated, and if this distance is less than the interaction radius (R₀) of the polymer, good compatibility is predicted.[7][11]

Troubleshooting Guide: Common Issues and Solutions

This section provides a systematic approach to diagnosing and resolving common problems encountered during the incorporation of this compound into polymer matrices.

Issue 1: Hazy or Opaque Polymer Film/Matrix After Processing
  • Probable Cause: This is a classic indicator of phase separation, where the this compound has not fully dissolved in the polymer and has formed microscopic or macroscopic domains.[4][12] This can occur during solvent evaporation in film casting or upon cooling from a melt extrusion process.

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for haziness in polymer matrices.

    • Solution 1: Re-evaluate the Solvent System (for solvent-based processing)

      • Rationale: The solvent used to dissolve both the polymer and the additive plays a critical role in the final morphology. If the solvent evaporates too quickly, the additive may not have sufficient time to disperse and can precipitate out.

      • Actionable Steps:

        • Introduce a Co-solvent: Employ a mixture of solvents. A higher boiling point "tail" solvent that is a good solvent for this compound can help maintain its solubility as the primary solvent evaporates.

        • HSP Matching: Select a solvent or co-solvent system with HSP values intermediate between the polymer and the additive to bridge the compatibility gap.

    • Solution 2: Introduce a Compatibilizer

      • Rationale: Compatibilizers are substances that improve the interfacial adhesion between two immiscible phases.[13] They act as surfactants, with one part of the molecule having an affinity for the polymer matrix and another part for the additive.

      • Actionable Steps:

        • For Non-Polar Polymers (e.g., Polyolefins): Consider using a maleic anhydride-grafted polyolefin. The non-polar backbone will be miscible with the matrix, while the polar maleic anhydride group can interact with the carboxylic acid of the additive.

        • For Polar Polymers: A block copolymer with segments of varying polarity can be effective.

    • Solution 3: Modify Processing Parameters

      • Rationale: The kinetics of processing can significantly impact the final dispersion.

      • Actionable Steps:

        • Solvent Casting: Slow down the rate of solvent evaporation by reducing the temperature or covering the casting surface. This allows more time for the polymer chains and additive molecules to arrange in a thermodynamically favorable state.

        • Melt Extrusion: Adjust the temperature profile and screw speed to optimize mixing. Increasing the residence time in the extruder can sometimes improve dispersion.

Issue 2: Agglomeration of this compound Particles
  • Probable Cause: The attractive forces between the additive particles are stronger than the interactions with the polymer matrix, leading to clumping. This is particularly common at higher loading concentrations.

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for additive agglomeration.

    • Solution 1: Enhance Mechanical Mixing

      • Rationale: Sufficient shear forces are required to break down agglomerates and distribute the particles evenly throughout the polymer.

      • Actionable Steps:

        • Melt Compounding: Utilize a twin-screw extruder with a screw design that incorporates high-shear mixing elements.

        • Solution Blending: Employ high-shear mixers or ultrasonication to break up particle clumps in the solvent before mixing with the polymer solution.

    • Solution 2: Surface Modification

      • Rationale: Altering the surface chemistry of the additive can reduce inter-particle attraction and improve its interaction with the polymer.

      • Actionable Steps:

        • Use of Surfactants/Dispersing Agents: Add a small amount of a surfactant that can adsorb onto the surface of the this compound particles, providing steric or electrostatic repulsion.

    • Solution 3: Masterbatching

      • Rationale: A masterbatch is a concentrated mixture of the additive in a carrier polymer.[14] This allows for more accurate dosing and can improve dispersion in the final product.

      • Actionable Steps:

        • Select a Compatible Carrier: The carrier polymer for the masterbatch should be highly compatible with both the this compound and the final polymer matrix.

        • High-Loading Compounding: Prepare the masterbatch using a high-shear compounding process to ensure optimal dispersion of the additive in the carrier.

Issue 3: Leaching or Blooming of the Additive Over Time
  • Probable Cause: The additive has limited long-term solubility in the polymer and migrates to the surface over time. This is often exacerbated by temperature fluctuations.

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for additive leaching and blooming.

    • Solution 1: Concentration Optimization

      • Rationale: The concentration of the additive may be exceeding its equilibrium solubility limit in the polymer.

      • Actionable Steps:

        • Conduct a Loading Study: Prepare a series of samples with varying concentrations of this compound and observe them over time under relevant environmental conditions to determine the practical solubility limit.

    • Solution 2: Reactive Incorporation

      • Rationale: Covalently bonding the additive to the polymer backbone provides the most robust solution to prevent migration.

      • Actionable Steps:

        • Functionalized Polymers: If the polymer has reactive sites (e.g., hydroxyl or epoxy groups), the carboxylic acid of the this compound can be reacted to form a stable ester linkage. This may require the use of a coupling agent.

        • Copolymerization: Synthesize a monomer derivative of this compound that can be copolymerized with the primary monomers of the matrix.

Experimental Protocols

Protocol 1: Solvent Casting for Solubility Assessment

This protocol provides a method for preparing polymer films to visually assess the solubility of this compound.

Materials:

  • Polymer of interest

  • This compound

  • A suitable solvent that dissolves both the polymer and the additive

  • Glass petri dishes or a flat glass substrate

  • Magnetic stirrer and stir bars

  • Leveling table

  • Ventilated oven or fume hood

Procedure:

  • Prepare Polymer Stock Solution: Dissolve a known amount of the polymer in the chosen solvent to achieve a specific concentration (e.g., 10% w/v). Stir until the polymer is fully dissolved.

  • Prepare Additive Stock Solution: Dissolve this compound in the same solvent to create a concentrated stock solution.

  • Create Formulations: In separate vials, combine the polymer stock solution with varying amounts of the additive stock solution to achieve a range of final additive concentrations (e.g., 0.5%, 1%, 2%, 5% by weight relative to the polymer). Ensure the total volume is consistent.

  • Mixing: Stir each formulation thoroughly for at least one hour to ensure homogeneity.

  • Casting: Pour a consistent volume of each formulation into a level petri dish.

  • Drying: Allow the solvent to evaporate slowly in a dust-free environment, such as a covered setup in a fume hood. For controlled evaporation, a programmable oven at a mild temperature (e.g., 40-60°C) can be used.

  • Analysis: Once the films are completely dry, peel them from the substrate and visually inspect them against a black and a white background for signs of haziness, crystals, or surface bloom.

Data Summary Table

Polymer MatrixProcessing MethodAdditive Conc. (wt%)Visual ObservationNotes
e.g., Poly(methyl methacrylate)Solvent Casting0.5Clear, TransparentGood solubility at low concentration
e.g., Poly(methyl methacrylate)Solvent Casting2.0Slight HazeApproaching solubility limit
e.g., Poly(methyl methacrylate)Solvent Casting5.0OpaquePhase separation occurred
e.g., PolypropyleneMelt Extrusion1.0HazyPoor compatibility
e.g., Polypropylene with CompatibilizerMelt Extrusion1.0TranslucentImproved dispersion

References

Technical Support Center: Minimizing Racemization in Peptide Synthesis with 3-Benzotriazol-1-yl-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting strategies, and frequently asked questions to help you minimize racemization during peptide synthesis, with a specific focus on the application of coupling reagents and additives. Maintaining stereochemical integrity is paramount for the biological activity and therapeutic efficacy of synthetic peptides. This center is designed to equip you with the knowledge to address and overcome challenges related to racemization.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis, and why is it a significant problem?

A: Racemization is the process that leads to the formation of a mixture of enantiomers (D and L forms) of an amino acid from a single, pure enantiomer during the synthesis process. In peptide synthesis, this results in the incorporation of the incorrect stereoisomer into the peptide chain, creating a diastereomer of the target peptide. This is a critical issue because the biological activity of peptides is highly dependent on their specific three-dimensional structure. Even a small amount of a diastereomeric impurity can lead to a significant loss of potency, altered receptor binding, or potential immunogenicity of a therapeutic peptide.

Q2: What are the primary mechanisms that cause racemization during peptide synthesis?

A: Racemization in peptide synthesis primarily occurs through two base-catalyzed mechanisms, especially during the carboxyl group activation step of an amino acid.[1][2]

  • Oxazolone Formation: The activated carboxylic acid of an N-protected amino acid can cyclize to form a 5(4H)-oxazolone intermediate.[1][3][4] The alpha-proton of this oxazolone is highly acidic and can be easily abstracted by a base, leading to a loss of chirality. Subsequent reaction of the achiral oxazolone with the N-terminus of the growing peptide chain will produce both D and L forms of the amino acid at that position.[1] This is considered the predominant pathway for racemization.[1]

  • Direct Enolization: A base can directly abstract the proton from the alpha-carbon of the activated amino acid, forming an enolate intermediate.[2] Reprotonation of this achiral enolate can occur from either face, resulting in racemization.[2] This mechanism is more prevalent for amino acids with electron-withdrawing groups in their side chains, which increase the acidity of the alpha-proton.[2]

Q3: How do additives like 1-hydroxybenzotriazole (HOBt) and its derivatives help in minimizing racemization?

A: Additives such as HOBt, HOAt (1-hydroxy-7-azabenzotriazole), and Oxyma Pure are crucial for suppressing racemization, particularly when using carbodiimide coupling reagents like DCC or DIC.[5][6][7] When a carbodiimide activates an amino acid, it forms a highly reactive O-acylisourea intermediate which is prone to oxazolone formation. Additives intercept this intermediate to form an active ester (e.g., an OBt ester).[8] These active esters are more stable and less prone to racemization than the O-acylisourea intermediate, yet still sufficiently reactive to form the peptide bond.[7] Essentially, they provide a safer, alternative reaction pathway that minimizes the lifetime of the highly racemization-prone intermediate.[5]

Q4: Which amino acids are particularly susceptible to racemization?

A: Histidine (His) and Cysteine (Cys) are notoriously prone to racemization.[9][10] Phenylglycine (Phg) is also highly susceptible.[11] Other amino acids with side chains that can stabilize a negative charge on the alpha-carbon through inductive or resonance effects are also at higher risk.[2] The specific reaction conditions, including the choice of protecting groups, coupling reagents, and bases, significantly influence the extent of racemization for any given amino acid.[1]

Q5: What is the role of the base in racemization, and how can its choice impact the outcome?

A: Bases are essential for neutralizing protonated amines and facilitating the coupling reaction, but they are also the primary catalysts for racemization.[1][12] The strength and steric hindrance of the base are critical factors.[5][11] Strong, non-hindered bases like diisopropylethylamine (DIEA) can readily abstract the alpha-proton, increasing the rate of racemization.[1][11] Weaker or more sterically hindered bases, such as N-methylmorpholine (NMM) or 2,4,6-collidine, are often preferred to minimize this side reaction, especially when coupling racemization-prone amino acids.[6][10][11]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues related to racemization during peptide synthesis.

Issue 1: High levels of epimerization detected in the final peptide product.

This is a common and critical issue that demands a thorough review of your synthesis strategy.

Step 1: Analyze Your Coupling Chemistry

  • Potential Cause: Use of carbodiimide coupling reagents (DCC, DIC) without an appropriate additive is a major source of racemization.[7][13]

  • Corrective Action: Always incorporate a racemization-suppressing additive like HOBt, HOAt, or Oxyma Pure when using carbodiimides.[6][7] These additives convert the highly reactive O-acylisourea intermediate into a more stable active ester, which is less susceptible to racemization.[7]

  • Optimization: For particularly sensitive amino acids, consider phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HBTU, HATU) based reagents.[6][7] While generally more efficient, they should still be used with caution as they can also cause racemization.[6][7]

Step 2: Evaluate Reaction Conditions

  • Potential Cause: Elevated temperatures and the use of polar aprotic solvents can accelerate racemization rates.[1][13]

  • Corrective Action:

    • Temperature: Perform coupling reactions at a reduced temperature, such as 0°C, to slow down the rate of proton abstraction.[13] For microwave-assisted synthesis, lowering the coupling temperature can significantly limit racemization for sensitive residues like His and Cys.[10]

    • Solvent: If reagent solubility permits, consider using less polar solvents, as they can disfavor the formation of the charged intermediates involved in racemization pathways.[1][13]

Step 3: Scrutinize the Base

  • Potential Cause: The type and concentration of the base used can dramatically influence the extent of racemization.[7]

  • Corrective Action:

    • Base Selection: If using a strong, non-hindered base like DIEA, consider switching to a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine, especially for problematic couplings.[11]

    • Stoichiometry: Use the minimum amount of base necessary for the reaction to proceed efficiently. Excess base will only increase the likelihood of racemization.[13]

Issue 2: Low coupling efficiency observed after switching to a milder base to reduce racemization.

While milder bases reduce racemization, they can sometimes lead to incomplete coupling reactions.

  • Potential Cause: The milder base may not be strong enough to efficiently deprotonate the incoming amino acid salt or neutralize the reaction environment, thus slowing down the aminolysis step.

  • Corrective Action:

    • Increase Coupling Time: Extend the reaction time to allow the coupling to go to completion. Monitor the reaction using a qualitative test like the Kaiser test to confirm the absence of free amines.

    • Double Coupling: Perform a second coupling step with fresh reagents to drive the reaction to completion.

    • Optimize Reagent Equivalents: A modest increase in the equivalents of the amino acid and coupling reagent may be necessary to achieve complete coupling with a weaker base.

Issue 3: Persistent racemization with Histidine or Cysteine.

These amino acids require special attention due to their inherent susceptibility to racemization.

  • Potential Cause (Histidine): The imidazole side chain of histidine can participate in base-catalyzed racemization.

  • Corrective Action (Histidine):

    • Side-Chain Protection: Employ a suitable protecting group on the imidazole nitrogen, such as the trityl (Trt) or methoxybenzyl group, to reduce its basicity and propensity to promote racemization.[9]

    • Carbodiimide/Additive Protocol: Use a carbodiimide (like DIC) in combination with HOBt. This method is often effective at minimizing racemization for Fmoc-His(Trt)-OH.

  • Potential Cause (Cysteine): The thiol side chain of cysteine can also contribute to racemization.

  • Corrective Action (Cysteine):

    • Base-Free Conditions: For coupling Fmoc-Cys(Trt)-OH, a highly effective method is to use DIC and HOBt without the addition of an external base.[6]

    • Hindered Base: If a base is required, use a sterically hindered one like 2,4,6-collidine.[10]

Methodologies and Data

Workflow for Troubleshooting Racemization

The following diagram outlines a logical workflow for identifying and resolving racemization issues in your peptide synthesis experiments.

G cluster_0 Problem Identification cluster_1 Primary Investigation: Coupling Chemistry cluster_2 Secondary Investigation: Reaction Parameters cluster_3 Optimization & Resolution A High Racemization Detected (e.g., via Chiral HPLC) B Review Coupling Reagent & Additive Strategy A->B C Using Carbodiimide Alone? B->C D Yes C->D High Risk E No C->E Lower Risk F Action: Add HOBt, HOAt, or Oxyma D->F G Evaluate Base Selection (e.g., DIEA vs. NMM) E->G F->G H Assess Reaction Temperature & Solvent Polarity G->H I Action: Switch to Weaker/ Hindered Base (e.g., Collidine) G->I J Action: Lower Temperature (0°C) &/or Use Less Polar Solvent H->J K Re-analyze Peptide Purity I->K J->K L Problem Resolved K->L

Caption: A systematic workflow for troubleshooting racemization.

Quantitative Data Summary: Impact of Base on Racemization

The choice of base during the coupling of Fmoc-Phg-OH has a significant impact on the level of racemization. The following table summarizes findings on this effect.

Coupling ReagentBase% D-Phg (Racemization)
HATUDIEAHigh
HATUNMMLower
HATUTMPNegligible
COMUTMPNegligible

Data adapted from studies on Phenylglycine racemization.[11] TMP (2,4,6-trimethylpyridine/collidine) and other hindered bases significantly reduce racemization compared to DIEA.

Protocol: Standard Coupling with DIC/HOBt for Racemization-Prone Amino Acids

This protocol is recommended for coupling sensitive amino acids like Fmoc-Cys(Trt)-OH where minimizing base exposure is critical.

  • Resin Preparation: Swell the peptide-resin in DMF (dimethylformamide) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes to ensure complete removal of the Fmoc group.

  • Washing: Thoroughly wash the resin with DMF (5-6 times) to remove all traces of piperidine.

  • Reagent Preparation (in a separate vessel):

    • Dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of HOBt in a minimal amount of DMF.

    • Add 3 equivalents of DIC (N,N'-Diisopropylcarbodiimide) to the amino acid/HOBt solution.

    • Allow this pre-activation to proceed for 5-10 minutes at room temperature.

  • Coupling: Add the pre-activated amino acid solution to the washed, deprotected peptide-resin.

  • Reaction: Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive (blue beads), extend the coupling time or perform a second coupling.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3 times), followed by DCM (dichloromethane) (3 times), and then DMF (3 times) to prepare for the next cycle.

Protocol: Analysis of Racemization by Chiral HPLC

This method is used to quantify the amount of D-isomer in a synthetic peptide.

  • Peptide Hydrolysis:

    • Accurately weigh approximately 1 mg of the purified, dried peptide into a hydrolysis tube.

    • Add 500 µL of 6N HCl.

    • Seal the tube under vacuum or flush with nitrogen.

    • Heat at 110°C for 24 hours.

    • After cooling, evaporate the HCl to dryness.

  • Derivatization (using Marfey's Reagent as an example):

    • Re-dissolve the amino acid hydrolysate in 100 µL of 1M sodium bicarbonate.

    • Add 200 µL of a 1% (w/v) solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.

    • Incubate at 40°C for 1 hour.

    • Cool to room temperature and neutralize by adding 20 µL of 2N HCl.

    • Evaporate to dryness and reconstitute in the mobile phase for HPLC analysis.

  • HPLC Analysis:

    • Column: A standard C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile in water with 0.1% TFA is typically used.

    • Detection: UV detection at 340 nm.

    • Analysis: The derivatized D- and L-amino acids will separate as diastereomers. Integrate the peak areas to determine the percentage of the D-isomer.

Mechanisms of Racemization and Suppression

The diagram below illustrates the key mechanistic pathways involved in racemization and the intervention point for suppressing additives.

G cluster_0 Activation Step cluster_1 Racemization Pathway cluster_2 Suppression Pathway AA N-Protected Amino Acid (L-Configuration) Act_AA Highly Reactive Intermediate (e.g., O-Acylisourea) AA->Act_AA + Coupling Reagent (e.g., DIC) Oxazolone 5(4H)-Oxazolone (Achiral Intermediate) Act_AA->Oxazolone Cyclization (+ Base) Active_Ester Less Reactive Active Ester (e.g., OBt Ester) Act_AA->Active_Ester + Additive (HOBt) Racemic_Peptide Racemic Peptide Product (D- and L- incorporation) Oxazolone->Racemic_Peptide + Peptide-NH2 Target_Peptide Target Peptide (Preserved Chirality) Active_Ester->Target_Peptide + Peptide-NH2

Caption: Racemization vs. Suppression Pathways during Activation.

References

Technical Support Center: Purification of 3-Benzotriazol-1-yl-propionic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Benzotriazol-1-yl-propionic acid and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the challenges of purifying these versatile compounds. My aim is to provide not just procedural steps, but also the underlying chemical principles to empower you to troubleshoot and optimize your purification workflows effectively.

Introduction: Understanding the Molecule

This compound and its derivatives are characterized by the presence of a weakly acidic benzotriazole moiety and a carboxylic acid group. This dual acidic nature, coupled with the aromatic system, dictates the purification strategies. Common impurities often include unreacted starting materials, byproducts from the benzotriazole ring formation or modification, and residual coupling agents if used in synthesis.

Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems you may encounter during the purification of this compound and its derivatives.

Issue 1: Low Recovery After Aqueous Workup/Extraction

Question: I'm losing a significant amount of my product during the acid-base extraction. What's going wrong?

Answer: This is a frequent issue and often relates to the pH of the aqueous phase during the extraction and back-extraction steps. This compound has two acidic protons: one on the carboxylic acid and a much weaker one on the benzotriazole ring (pKa around 8.2)[1].

Root Causes & Solutions:

  • Incomplete Deprotonation: During the initial basic wash (e.g., with sodium bicarbonate or sodium hydroxide) to extract the acidic product into the aqueous layer, the pH might not be high enough to fully deprotonate the carboxylic acid.

    • Solution: Ensure the pH of the aqueous layer is at least 2-3 units higher than the pKa of the carboxylic acid. For a propionic acid derivative, a pH of 9-10 is generally sufficient. You can check the pH with a pH strip.

  • Premature Precipitation: When acidifying the aqueous layer to recover your product, adding the acid too quickly can cause localized areas of very low pH, leading to the formation of fine, difficult-to-filter solids or oils.

    • Solution: Cool the aqueous solution in an ice bath and add the acid (e.g., 1M HCl) dropwise with vigorous stirring. This promotes the formation of larger, more easily filterable crystals.

  • Product Solubility in the Aqueous Phase: Even in its neutral form, your product may have some solubility in water, especially if it's a smaller derivative.

    • Solution: If you suspect significant aqueous solubility, after acidification, extract the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane to recover the dissolved product[2].

Issue 2: Persistent Impurities After Recrystallization

Question: My recrystallized product still shows impurities by TLC/NMR. How can I improve the purity?

Answer: Recrystallization is a powerful technique, but its success hinges on the correct choice of solvent and proper execution.

Root Causes & Solutions:

  • Inappropriate Solvent System: The ideal solvent should dissolve your product well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures.

    • Solution: A mixed solvent system, such as ethanol/water or toluene/heptane, can be very effective[3][4]. Dissolve your crude product in a minimum amount of the "good" solvent (e.g., hot ethanol) and then add the "poor" solvent (e.g., water) dropwise until the solution becomes slightly cloudy. Reheat to get a clear solution and then allow it to cool slowly.

  • Cooling Too Rapidly: Fast cooling can trap impurities within the crystal lattice.

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This allows for the formation of well-ordered crystals, excluding impurities.

  • Oiling Out: The compound may separate as an oil instead of crystals. This often happens if the solution is too concentrated or if impurities are present that lower the melting point.

    • Solution: If oiling out occurs, reheat the solution to dissolve the oil, add a small amount of additional solvent, and try cooling again. Seeding the solution with a pure crystal can also help induce proper crystallization[5].

Issue 3: Product is a Non-Crystalline Solid or Oil

Question: I can't get my product to crystallize. It always ends up as a sticky solid or oil. What should I do?

Answer: This is a common challenge, particularly with derivatives that have low melting points or are mixtures of isomers.

Root Causes & Solutions:

  • Residual Solvent: Trapped solvent can prevent crystallization.

    • Solution: Ensure your product is thoroughly dried under high vacuum. You can also try dissolving the oil in a minimal amount of a volatile solvent (like dichloromethane) and then evaporating it under vacuum to create a foam, which can sometimes be easier to handle and may crystallize upon standing.

  • Presence of Impurities: Impurities can act as a "eutectic," preventing crystallization.

    • Solution: If recrystallization fails, column chromatography is the next logical step. A silica gel column using a gradient of ethyl acetate in hexanes is a good starting point for many benzotriazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification method for this compound?

A1: For routine purification, a combination of acid-base extraction followed by recrystallization is often the most effective and scalable method. The extraction removes neutral and basic impurities, while recrystallization removes closely related acidic impurities[2][3].

Q2: How do I choose a solvent for column chromatography?

A2: The choice of solvent (eluent) for column chromatography depends on the polarity of your specific derivative. A good starting point is to use Thin Layer Chromatography (TLC) to screen different solvent systems. Aim for a solvent system that gives your product an Rf value of around 0.3. For this compound and its derivatives, mixtures of hexanes and ethyl acetate, often with a small amount of acetic or formic acid (0.5-1%) to improve peak shape and prevent streaking, are commonly used.

Q3: Can I use activated carbon to decolorize my product?

A3: Yes, activated carbon can be very effective for removing colored impurities. However, it can also adsorb your product, leading to lower yields.

Protocol for Decolorization with Activated Carbon:

  • Dissolve your crude product in a suitable hot solvent.

  • Add a small amount of activated carbon (typically 1-5% by weight).

  • Stir the hot solution for 5-10 minutes.

  • Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the carbon.

  • Proceed with crystallization as usual.

Q4: My derivative is an ester. How does that change the purification strategy?

A4: If you have an ester derivative, the carboxylic acid group is no longer available for acid-base extraction. Purification will primarily rely on recrystallization and/or column chromatography. If your synthesis started from this compound, you might need to perform a basic wash (e.g., with saturated sodium bicarbonate solution) to remove any unreacted starting material[2].

Data & Protocols

Table 1: Recommended Solvents for Recrystallization
Compound TypePrimary SolventAnti-Solvent (if needed)Notes
This compoundEthanolWaterDissolve in minimal hot ethanol, add water until cloudy, reheat to clarify, then cool slowly.
Non-polar derivatives (e.g., long alkyl chain esters)TolueneHeptane/HexaneGood for less polar compounds.
Polar derivatives (e.g., amide derivatives)AcetonitrileWater or Diethyl EtherAcetonitrile is a versatile solvent for moderately polar compounds.
General Benzotriazole DerivativesBenzene-Benzene has been historically used for recrystallizing the parent benzotriazole compound[6].
Protocol: Standard Acid-Base Extraction
  • Dissolution: Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate).

  • Basic Extraction: Transfer the solution to a separatory funnel and extract with a basic aqueous solution (e.g., 1M NaHCO₃ or 1M NaOH). Repeat the extraction 2-3 times. Combine the aqueous layers.

  • Wash (Optional): Wash the organic layer with brine to remove residual water-soluble components. This layer contains neutral and basic impurities.

  • Acidification: Cool the combined aqueous layers in an ice bath. Slowly add a strong acid (e.g., 3M HCl) with stirring until the pH is ~2. The product should precipitate.

  • Isolation: Collect the solid product by vacuum filtration, washing with cold water.

  • Drying: Dry the purified solid under vacuum.

Visual Workflows

Purification_Decision_Tree start Crude Product is_solid Is the product a solid? start->is_solid extraction Perform Acid-Base Extraction is_solid->extraction Yes column Column Chromatography is_solid->column No (Oil) recrystallize Recrystallize extraction->recrystallize is_pure Is it pure? recrystallize->is_pure is_pure->column No final_product Pure Product is_pure->final_product Yes column->final_product Acid_Base_Extraction_Workflow start Crude Product in Organic Solvent add_base Add Aqueous Base (e.g., NaOH) start->add_base separate_layers Separate Layers add_base->separate_layers organic_layer Organic Layer (Neutral/Basic Impurities) separate_layers->organic_layer Top/Bottom aqueous_layer Aqueous Layer (Deprotonated Product) separate_layers->aqueous_layer Bottom/Top acidify Acidify Aqueous Layer (e.g., HCl) aqueous_layer->acidify precipitate Precipitate Forms acidify->precipitate filter Filter and Dry precipitate->filter end Pure Product filter->end

References

Long-term stability of 3-Benzotriazol-1-yl-propionic acid in corrosive environments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Benzotriazol-1-yl-propionic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the use of this compound as a corrosion inhibitor in various experimental setups.

Introduction to this compound as a Corrosion Inhibitor

This compound belongs to the well-established family of benzotriazole-based corrosion inhibitors. These compounds are particularly effective in protecting copper and its alloys from corrosion in a wide range of environments.[1][2] The primary mechanism of protection involves the formation of a stable, thin protective film on the metal surface. This film acts as a barrier, preventing the interaction of the metal with corrosive agents in the environment.[3] The propionic acid functional group in this compound can enhance its solubility and potentially modify its interaction with metal surfaces compared to the parent compound, benzotriazole.

This guide will address common questions and troubleshooting scenarios you may encounter during your experiments, focusing on the long-term stability and performance of this compound in corrosive environments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism by which this compound protects against corrosion?

A1: The corrosion inhibition is primarily achieved through the formation of a chemisorbed protective layer on the metal surface, particularly copper and its alloys. The triazole group in the molecule coordinates with copper ions, forming a stable polymeric complex that is insoluble in the corrosive medium.[3] This film acts as a physical barrier, isolating the metal from the corrosive environment.

  • Diagram of the Protective Film Formation:

cluster_solution Corrosive Solution cluster_surface Copper Surface Inhibitor This compound Complex Protective Cu-Inhibitor Film Inhibitor->Complex Adsorption & Complexation Cu_ions Cu²⁺ ions Cu_ions->Complex Copper Copper Substrate Complex->Copper Protection

Caption: Mechanism of protective film formation.

Q2: In what types of corrosive environments is this compound most effective?

A2: Benzotriazole and its derivatives generally show high inhibition efficiency in neutral to slightly alkaline aqueous solutions.[2] Their effectiveness can be reduced in highly acidic environments. For instance, in acidic conditions, the benzotriazole molecule can be protonated, which may affect its ability to form a stable protective film.[4][5] The presence of chlorides can also influence performance, and a sufficient concentration of the inhibitor is necessary to form a stable protective layer in such conditions.

Q3: What factors can influence the long-term stability and performance of the inhibitor?

A3: Several factors can impact the long-term stability:

  • pH: The pH of the corrosive medium is critical. Extreme pH values can lead to the degradation of the protective film or the inhibitor molecule itself.

  • Temperature: High temperatures can accelerate the degradation of organic inhibitors and may reduce their adsorption on the metal surface.[6][7]

  • Presence of Oxidizing Agents: Strong oxidizing agents can potentially degrade the benzotriazole ring structure.

  • UV Exposure: While more relevant for coatings, prolonged UV exposure can lead to the photodegradation of benzotriazole derivatives.[8]

  • Flow Rate: In dynamic systems, high flow rates can lead to mechanical erosion of the protective film.

Troubleshooting Guide

Problem 1: Reduced or No Corrosion Inhibition Observed

Possible Causes & Solutions:

Possible Cause Underlying Science Troubleshooting Steps
Incorrect Inhibitor Concentration An insufficient concentration of the inhibitor will result in an incomplete protective film, leaving active sites for corrosion to occur.1. Verify Concentration: Analytically determine the concentration of this compound in your solution using HPLC-UV. 2. Optimize Concentration: Perform a concentration optimization study to find the minimum effective concentration for your specific conditions.
Incompatible pH of the Environment The protective film's stability is pH-dependent. In highly acidic solutions (pH < 4), the inhibitor's effectiveness may be significantly reduced due to protonation of the triazole ring.[4][5]1. Measure pH: Regularly monitor the pH of your corrosive medium. 2. Adjust pH: If possible, adjust the pH to a neutral or slightly alkaline range where benzotriazoles are most effective.
Presence of Strong Oxidizing Agents Oxidizing agents can chemically degrade the benzotriazole molecule, leading to a loss of its inhibitive properties.1. Identify Oxidants: Analyze your corrosive medium for the presence of strong oxidizing agents (e.g., high concentrations of dissolved oxygen, chlorine). 2. Scavenge Oxidants: If feasible, add an oxygen scavenger or reduce the concentration of the oxidizing agent.
High Temperature Degradation Elevated temperatures can cause thermal decomposition of the inhibitor.[6]1. Assess Thermal Stability: If operating at high temperatures, consider performing a thermal stability study of the inhibitor in your medium. 2. Select a More Stable Inhibitor: If degradation is confirmed, a more thermally stable inhibitor may be required.
Problem 2: Pitting Corrosion is Observed Despite Using the Inhibitor

Possible Causes & Solutions:

Possible Cause Underlying Science Troubleshooting Steps
Localized Film Breakdown Aggressive ions, such as chlorides, can cause localized breakdown of the protective film, leading to pitting corrosion.1. Increase Inhibitor Concentration: A higher concentration of the inhibitor may be required to repair localized film damage in the presence of aggressive ions. 2. Combine with other Inhibitors: Consider a synergistic approach by adding a cathodic inhibitor to your formulation.
Insufficient "Filming" Time The protective film requires time to form. If the metal is exposed to the corrosive environment before a stable film is established, pitting can occur.1. Pre-treatment: Consider pre-treating the metal surface with a higher concentration of the inhibitor solution for a set period before exposing it to the corrosive environment.

Experimental Protocols

Protocol 1: Evaluation of Corrosion Inhibition Efficiency (Weight Loss Method)

This protocol provides a fundamental assessment of the inhibitor's performance.

Materials:

  • Metal coupons (e.g., copper) of known surface area

  • Corrosive solution (with and without inhibitor)

  • Analytical balance

  • Desiccator

Procedure:

  • Preparation: Clean and weigh the metal coupons accurately.

  • Immersion: Immerse the coupons in the corrosive solution with and without the desired concentration of this compound.

  • Exposure: Maintain the setup at a constant temperature for a predetermined period (e.g., 24, 48, 72 hours).

  • Cleaning: After exposure, remove the coupons, clean them to remove corrosion products according to standard procedures (e.g., ASTM G1), and dry them in a desiccator.

  • Final Weighing: Reweigh the coupons.

  • Calculation: Calculate the corrosion rate (CR) and inhibitor efficiency (%IE) using the following formulas:

    • CR (mpy) = (K × W) / (A × T × D)

      • K = constant (e.g., 3.45 × 10^6 for mpy)

      • W = weight loss (g)

      • A = surface area of the coupon (cm²)

      • T = exposure time (hours)

      • D = density of the metal (g/cm³)

    • %IE = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100

  • Workflow for Weight Loss Experiment:

A Prepare & Weigh Coupons B Immerse in Corrosive Solution (with and without inhibitor) A->B C Incubate at Constant Temperature B->C D Remove & Clean Coupons C->D E Dry & Reweigh Coupons D->E F Calculate Corrosion Rate & Inhibitor Efficiency E->F

Caption: Workflow for the weight loss corrosion test.

Protocol 2: Monitoring Inhibitor Concentration and Degradation by HPLC-UV

This protocol allows for the quantitative analysis of the inhibitor's stability over time.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reversed-phase column.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., methanol/water).

  • Calibration Curve: Inject the standards into the HPLC and generate a calibration curve by plotting peak area against concentration.

  • Sample Collection: At regular intervals, collect aliquots from your corrosive test solution containing the inhibitor.

  • Sample Preparation: Filter the samples to remove any particulates. Dilute if necessary to fall within the range of your calibration curve.

  • Analysis: Inject the prepared samples into the HPLC.

  • Quantification: Determine the concentration of this compound in your samples by comparing their peak areas to the calibration curve.

  • Degradation Analysis: The appearance of new peaks in the chromatogram may indicate the formation of degradation products. These can be further investigated using techniques like LC-MS.

References

Technical Support Center: Investigating the Effect of 3-Benzotriazol-1-yl-propionic Acid on Polymer Mechanical Properties

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical support guide for researchers, scientists, and professionals investigating the use of 3-Benzotriazol-1-yl-propionic acid as a functional additive in polymer systems. This document is designed to serve as a practical resource, moving beyond simple protocols to address the common challenges and questions that arise during experimentation. Our goal is to provide you with the causal insights and troubleshooting strategies necessary to ensure the integrity and success of your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational concepts regarding the use of this compound in polymer science.

Q1: What is this compound and what is its primary function in polymers?

This compound (CAS No. 654-15-9) is a derivative of benzotriazole, a heterocyclic compound.[1][2][3] In the context of polymer science, it is primarily utilized as a multifunctional additive. Its benzotriazole moiety is well-known for providing UV stability, which helps protect materials from degradation caused by sunlight exposure.[1] Furthermore, it is reported to enhance the thermal stability and overall mechanical properties of polymer formulations, making it a valuable component for improving material durability and performance under harsh environmental conditions.[1][4]

Q2: What are the expected effects of adding this compound on a polymer's mechanical properties?

The effects can be complex and depend heavily on the host polymer, concentration of the additive, and processing conditions. Generally, two main outcomes are possible:

  • Reinforcement: At optimal concentrations and with good dispersion, the additive can act as a reinforcing agent. The rigid benzotriazole structure can restrict polymer chain mobility, potentially leading to an increase in properties like Tensile Strength and Young's Modulus (stiffness).

  • Plasticization: Conversely, if the additive disrupts the polymer chain packing or intermolecular forces without forming a strong interface, it can act as a plasticizer. This would result in a decrease in tensile strength and modulus but an increase in Elongation at Break (ductility).[5][6] Careful characterization is essential to determine which effect is dominant in your specific system.

Q3: Is this compound compatible with all types of polymers?

Compatibility is not universal. It depends on the intermolecular interactions between the additive and the polymer matrix. Polarity plays a key role. Polymers with functional groups capable of hydrogen bonding or other specific interactions with the carboxylic acid or triazole groups of the additive are more likely to be compatible. For immiscible systems, poor dispersion can lead to phase separation, where the additive forms aggregates that can act as stress concentration points, ultimately degrading mechanical performance.[7] In such cases, compatibilizers or surface modification of the additive may be necessary to improve interfacial adhesion.[8]

Q4: What are the critical safety precautions for handling this compound?

According to safety data sheets, this compound and related benzotriazole compounds are considered hazardous. Key precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, chemical safety goggles, and a lab coat.[9][10]

  • Handling: Avoid contact with skin and eyes. Do not ingest or inhale the powder. Handle in a well-ventilated area or under a chemical fume hood to avoid dust formation.[9][10]

  • Health Hazards: The compound is harmful if swallowed and can cause serious eye irritation or damage and skin irritation.[9][10]

  • Environmental Hazards: It is noted as being toxic to aquatic life with long-lasting effects. Dispose of the compound and its container in accordance with local regulations at an approved waste disposal plant.[9][10]

Section 2: Experimental Workflow & Protocols

A systematic approach is crucial for obtaining reproducible and reliable data. The following workflow outlines the key stages of investigation.

G cluster_prep Preparation cluster_comp Compounding cluster_fab Fabrication cluster_test Characterization A 1. Material Selection (Polymer & Additive) B 2. Drying (Remove Moisture) A->B C 3. Incorporation (Melt or Solution Blending) B->C D 4. Sample Preparation (Injection/Compression Molding, Casting) C->D E 5. Mechanical Testing (Tensile, Flexural, Impact) D->E F 6. Ancillary Analysis (SEM, DSC, TGA) E->F

Caption: General experimental workflow for evaluating the additive's effect.

Protocol 2.1: Incorporation of the Additive into a Polymer Matrix

Choosing the correct blending method is critical for achieving uniform dispersion.[11]

Method A: Melt Blending (for Thermoplastics)

  • Rationale: This method is the most common in industrial settings and is suitable for thermally stable polymers. It uses heat and shear to mix the components in a molten state.[8]

  • Procedure:

    • Drying: Dry both the polymer pellets and the this compound powder in a vacuum oven at an appropriate temperature (e.g., 80 °C for 4-6 hours) to remove residual moisture, which can cause defects.

    • Pre-mixing: In a sealed bag, "dry-blend" the polymer pellets and the additive powder at the desired weight percentage (e.g., 0.5%, 1%, 2% w/w).

    • Extrusion: Feed the dry blend into a twin-screw extruder. Set the temperature profile of the extruder zones to be above the polymer's melting temperature but below the degradation temperature of either component.

    • Pelletizing: Cool the extruded strand in a water bath and feed it into a pelletizer to produce composite pellets.

    • Re-drying: Dry the resulting pellets before subsequent processing (e.g., injection molding).

Method B: Solution Casting (for Lab-Scale or Solvent-Soluble Polymers)

  • Rationale: This technique is excellent for achieving high levels of dispersion on a laboratory scale, as it involves mixing at the molecular level in a solution.[8][12]

  • Procedure:

    • Dissolution: Dissolve the base polymer in a suitable solvent (e.g., chloroform, THF, DMF) to create a solution of known concentration (e.g., 10% w/v). This may require magnetic stirring for several hours.

    • Additive Introduction: Separately, dissolve the required amount of this compound in a small amount of the same solvent.

    • Mixing: Add the additive solution to the polymer solution dropwise while stirring vigorously. Continue stirring for at least 2-3 hours to ensure homogeneity.

    • Casting: Pour the final solution into a flat, level petri dish or glass plate.

    • Evaporation: Place the cast film in a fume hood for slow solvent evaporation (typically 24-48 hours). A slower evaporation rate generally leads to more uniform films.

    • Final Drying: Transfer the film to a vacuum oven at a moderate temperature (e.g., 40-60 °C) for 24 hours to remove any residual solvent.

Protocol 2.2: Standard Mechanical Property Testing (Tensile Test)

The tensile test is a fundamental method for quantifying a material's strength and ductility.[13] This protocol is based on the principles of ASTM D638.

  • Sample Preparation: Prepare dog-bone shaped specimens from the composite material using injection molding, compression molding, or die-cutting from a cast film. Ensure the dimensions conform to the relevant standard.

  • Conditioning: Condition the specimens for at least 40 hours at a standard temperature and humidity (e.g., 23 ± 2 °C and 50 ± 5% RH) before testing.

  • Measurement: Measure the width and thickness of the gauge section of each specimen at several points and use the average for cross-sectional area calculation.

  • Testing:

    • Mount the specimen into the grips of a universal testing machine.

    • Attach an extensometer to the gauge section to accurately measure strain.

    • Apply a constant rate of crosshead displacement until the specimen fractures.

    • Record the load (force) and extension (displacement) data throughout the test.

  • Data Analysis: From the resulting stress-strain curve, calculate key properties:

    • Tensile Strength: The maximum stress the material can withstand.

    • Young's Modulus: The slope of the initial, linear portion of the curve (a measure of stiffness).

    • Elongation at Break: The percentage increase in length at the point of fracture.

Section 3: Troubleshooting Guide

Category: Inconsistent or Unexpected Mechanical Test Results

Q: My tensile strength and elongation results are highly variable across different samples from the same batch. What is the likely cause?

A: High variability is almost always linked to a lack of homogeneity in the material.

  • Root Cause 1: Poor Additive Dispersion. The most probable cause is that the this compound has not been evenly distributed throughout the polymer matrix. Agglomerates of the additive act as defects, leading to premature failure and inconsistent data.

  • Solution:

    • For melt blending , increase the screw speed or residence time in the extruder to impart more shear energy. Consider using a masterbatch approach where a higher concentration of the additive is first mixed and then diluted in a second extrusion step.

    • For solution casting , ensure both components are fully dissolved before mixing and increase the stirring time. Using sonication can also help break up small agglomerates.

  • Root Cause 2: Processing Defects. Voids, air bubbles, or "weld lines" from molding can act as stress concentrators.

  • Solution: Optimize your molding or casting parameters. For injection molding, adjust the injection speed, pressure, and mold temperature. For solution casting, degas the solution via sonication before pouring to remove dissolved air.

Q: I added the acid expecting a stronger polymer, but the material became weaker (lower tensile strength) and more flexible. Is this an experimental failure?

A: Not necessarily. This is a classic manifestation of the plasticizing effect .

  • Explanation: Instead of reinforcing the polymer matrix, the additive molecules may be positioning themselves between polymer chains, disrupting the chain-to-chain interactions (like van der Waals forces) that give the polymer its intrinsic strength and stiffness.[5] This increases the free volume and allows the polymer chains to slide past each other more easily, resulting in lower strength, lower modulus, and higher elongation.

  • Actionable Insights:

    • This result is still a valid data point. It indicates that at this concentration, the additive is acting as a plasticizer.

    • Try reducing the concentration of the additive significantly (e.g., from 1% to 0.1% w/w). Reinforcement effects are sometimes only seen at very low loadings.

    • Characterize the thermal properties using Differential Scanning Calorimetry (DSC). A decrease in the glass transition temperature (Tg) compared to the pure polymer is a strong indicator of plasticization.[14]

Category: Material Processing & Characterization Issues

Q: During melt extrusion, I'm observing charring or a yellow/brown discoloration in the final pellets. What's happening?

A: This points to thermal degradation of either the polymer or the additive.

  • Root Cause: The processing temperature in one or more extruder zones is too high. While the polymer itself may be stable, the this compound may have a lower degradation temperature.

  • Solution:

    • Perform Thermogravimetric Analysis (TGA): Run TGA on the pure additive and the pure polymer separately. This will give you the onset temperature of thermal degradation for each component.[15]

    • Adjust Processing Temperature: Ensure your entire extruder temperature profile is safely below the degradation onset temperature of the most sensitive component (likely the additive).

    • Minimize Residence Time: Reduce the time the material spends at high temperatures by increasing the screw speed, but balance this with the need for adequate mixing.

Q: The surface of my solution-cast films is cloudy and contains small bumps or craters. How can I achieve a clear, smooth film?

A: This is often related to solvent issues or contamination.

  • Root Cause 1: Solvent Evaporation Rate. If the solvent evaporates too quickly, it can cause turbulence, trap moisture from the air (leading to cloudiness, known as "blushing"), and prevent the polymer chains from settling into a uniform film.

  • Solution: Partially cover the casting dish with a lid or aluminum foil perforated with small holes. This slows down the evaporation rate, allowing for a more uniform and transparent film.

  • Root Cause 2: Incompatibility/Contamination. If the additive is not fully soluble in the chosen solvent, it may precipitate out during evaporation, causing bumps. Dust or other particulates can also act as nucleation sites for defects.

  • Solution: Filter the polymer/additive solution through a syringe filter (e.g., a 0.45 µm PTFE filter) before casting to remove any undissolved particles or contaminants.

Section 4: Data Interpretation & Visualization

Table 1: Summary of Potential Effects on Mechanical Properties

This table summarizes the expected qualitative changes in key mechanical properties when this compound is added to a polymer. The actual outcome depends on the specific system and concentration.

Mechanical PropertyEffect of ReinforcementEffect of PlasticizationStandard Test Method
Tensile Strength Increase (↑)Decrease (↓)ASTM D638 / ISO 527
Young's Modulus (Stiffness) Increase (↑)Decrease (↓)ASTM D638 / ISO 527
Elongation at Break (%) Decrease (↓)Increase (↑)ASTM D638 / ISO 527
Impact Strength May Decrease (↓) due to increased brittlenessMay Increase (↑) due to increased ductilityASTM D256 (Izod)
Hardness Increase (↑)Decrease (↓)ASTM D2240 (Shore)
Diagram: Hypothesized Additive-Polymer Interactions

This diagram illustrates potential non-covalent interactions at the molecular level that could lead to the observed changes in mechanical properties.

Caption: Potential molecular interactions between the additive and polymer chains.

References

Technical Support Center: Preventing Leaching of 3-Benzotriazol-1-yl-propionic acid from Coatings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced coating formulations. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 3-Benzotriazol-1-yl-propionic acid in their coating systems. As a versatile compound known for its efficacy as a corrosion inhibitor and UV stabilizer, its retention within the coating matrix is paramount for long-term performance.[1] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the critical challenge of preventing its premature leaching.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in coatings?

This compound is an organic compound widely used as an additive in coatings and plastics.[1] Its molecular structure makes it effective at protecting materials in two primary ways:

  • Corrosion Inhibition: It can form a protective, passive film on metal surfaces, disrupting the electrochemical reactions that cause corrosion.[2][3][4]

  • UV Stabilization: The benzotriazole moiety is an efficient absorber of ultraviolet radiation, which helps to prevent the photodegradation of the polymer binder in the coating, thus extending its service life.[1]

It is often favored for its compatibility with various polymer resins and its effectiveness in harsh environmental conditions.[1]

Q2: What is "leaching" and why is it a problem for this additive?

Leaching, also known as migration, is the process by which an additive, such as this compound, escapes from the polymer matrix of the coating into the surrounding environment.[5][6] This occurs because the additive is typically not chemically bonded to the polymer chains but is instead physically dispersed within them, held by weaker intermolecular forces like van der Waals forces.[5][7]

Leaching is a significant issue because:

  • Reduced Performance: As the additive leaches out, the coating loses its anti-corrosion and UV-stabilizing properties, leading to premature failure of the protected substrate.[6]

  • Environmental & Health Concerns: The release of chemical additives into the environment can pose risks to ecosystems.[5][6]

  • Material Degradation: The loss of additives can compromise the physical integrity of the coating itself, making it brittle or prone to cracking.[6]

Q3: What primary factors influence the leaching rate of this compound?

The rate of leaching is governed by a combination of physical and chemical factors.[5] Key influencers include:

  • Temperature: Higher temperatures increase the kinetic energy of molecules, accelerating the diffusion of the additive through the polymer matrix.[7][8][9]

  • Solvent Exposure: Contact with solvents (including water) that can swell the polymer matrix or in which the additive is soluble will significantly increase the leaching rate.

  • Polymer Matrix Properties: The permeability and cross-link density of the coating are critical. A loosely packed or highly amorphous polymer structure provides easier pathways for the additive to migrate.[8]

  • Additive Concentration: If the concentration of this compound exceeds its solubility limit within the polymer, the excess, undissolved additive will migrate to the surface more readily in a phenomenon known as "blooming".[8][10]

  • Molecular Weight: Lower molecular weight additives, like this compound, are generally more mobile and prone to migration than larger, polymeric additives.[11]

Troubleshooting Guide: Diagnosis and Mitigation of Leaching

This section provides structured guidance for identifying, quantifying, and resolving issues related to the leaching of this compound.

Problem 1: Suspected Leaching and Performance Decline

Symptoms:

  • Unexpectedly rapid corrosion of the substrate.

  • Noticeable chalking, fading, or cracking of the coating when exposed to UV light.

  • A greasy or hazy residue appearing on the coating surface ("blooming").[10]

Diagnostic Workflow: How to Confirm and Quantify Leaching

To move from suspicion to data-driven troubleshooting, you must first quantify the extent of the leaching.

Step 1: Design a Leaching Study A standardized laboratory procedure is essential for obtaining reproducible results. Dynamic leaching tests, where the leaching medium is periodically replenished, often provide a more realistic assessment of environmental exposure.[12]

Step 2: Perform the Leaching Test A common approach is to immerse coated panels in a relevant aqueous solution (e.g., deionized water, saline solution) under controlled temperature conditions.

Step 3: Analyze the Leachate The concentration of this compound in the collected liquid samples (the leachate) must be accurately measured. High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for this purpose.

Detailed Protocol: Quantifying Leaching via HPLC

This protocol outlines a general method for analyzing this compound in an aqueous leachate.

Objective: To determine the concentration (µg/L or mg/L) of this compound that has leached from a coating into a water sample.

Materials:

  • Leachate samples collected at various time points.

  • High-purity standard of this compound.

  • HPLC-grade methanol and water.

  • Formic acid or other suitable mobile phase modifier.

  • Solid Phase Extraction (SPE) cartridges (if pre-concentration is needed).

  • HPLC system with a UV or Mass Spectrometry (MS) detector. A C18 column is typically used for separation.[13]

Methodology:

  • Standard Preparation: Prepare a stock solution of this compound in methanol. From this, create a series of calibration standards (e.g., 10 µg/L to 10 mg/L) by diluting with the mobile phase.

  • Sample Preparation (Optional): For very low concentrations, a pre-concentration step using Solid Phase Extraction (SPE) may be necessary to achieve detectable levels.[13][14]

  • HPLC Analysis:

    • Set up the HPLC system. A common method involves a C18 column and a mobile phase of methanol/water with a small amount of acid.[13]

    • Inject the prepared standards to generate a calibration curve.

    • Inject the filtered leachate samples.

  • Quantification: Use the calibration curve to determine the concentration of this compound in each leachate sample based on its peak area.[13] Several analytical methods have been developed for detecting benzotriazoles in aqueous samples, often utilizing HPLC coupled with UV or mass spectrometry detectors for high sensitivity and selectivity.[14][15][16][17]

Problem 2: Leaching Confirmed. How Can It Be Prevented?

Once leaching has been quantified, several formulation strategies can be employed to mitigate the issue. The choice of strategy depends on the coating chemistry, performance requirements, and processing constraints.

Solution A: Enhancing Physical Entrapment

This approach focuses on modifying the polymer matrix to make it more difficult for the additive to diffuse through it.

Mechanism: The primary mechanism is to create a more tortuous path for the additive molecules, effectively trapping them within the polymer network.[18]

Strategies:

  • Increase Cross-link Density: In thermosetting coatings (e.g., epoxies, polyurethanes), increasing the amount of curing agent or using curing agents with higher functionality will create a tighter polymer network, physically hindering the mobility of the additive.

  • Optimize Polymer Crystallinity: For thermoplastic coatings, controlling processing conditions to optimize the degree of crystallinity can reduce diffusion rates, as additives migrate primarily through the amorphous regions of the polymer.[8]

  • Incorporate Nanofillers: The addition of impermeable nanofillers (e.g., nanoclays, graphene) creates a labyrinth-like structure within the coating. This forces the additive molecules to travel a much longer path to reach the surface, significantly slowing the leaching rate.[18]

Solution B: Covalent Immobilization

This is the most robust method for preventing leaching and involves creating a permanent chemical bond between the additive and the polymer backbone.

Mechanism: By reacting the functional group on the this compound (the carboxylic acid) with a complementary functional group on the polymer resin, the additive becomes an integral part of the polymer structure and cannot physically leach out.

G cluster_prep Step 1: Preparation cluster_reaction Step 2: Chemical Reaction cluster_verification Step 3: Verification cluster_formulation Step 4: Formulation Resin Select Polymer Resin (with -OH, -NH2, or epoxy groups) React React Activated 3-BTP with Polymer Resin (Forms ester or amide bond) Resin->React BTP This compound (3-BTP) Activate Activate Carboxylic Acid on 3-BTP (e.g., via carbodiimide or conversion to acid chloride) BTP->Activate Activate->React Purify Purify Functionalized Polymer (Remove unreacted 3-BTP) React->Purify Confirm Confirm Covalent Bonding (FTIR, NMR Spectroscopy) Purify->Confirm Formulate Formulate Coating with Functionalized Polymer Confirm->Formulate

Experimental Protocol: Covalent Bonding to a Hydroxyl-Functionalized Acrylic Resin

Objective: To covalently bond this compound to an acrylic polymer backbone via esterification.

Materials:

  • Hydroxyl-functional acrylic resin.

  • This compound.

  • Dicyclohexylcarbodiimide (DCC) or a similar coupling agent.

  • 4-Dimethylaminopyridine (DMAP) as a catalyst.

  • Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran).

Methodology:

  • Dissolution: In a reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve the hydroxyl-functional acrylic resin in the anhydrous solvent.

  • Addition of Additive: Add this compound and a catalytic amount of DMAP to the solution and stir until dissolved.

  • Activation & Coupling: Slowly add a solution of DCC in the anhydrous solvent to the reaction mixture. The DCC will activate the carboxylic acid group, allowing it to react with the hydroxyl groups on the acrylic resin to form an ester bond.

  • Reaction: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or FTIR spectroscopy (looking for the disappearance of the carboxylic acid peak).

  • Purification: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct. Precipitate the functionalized polymer in a non-solvent (e.g., hexane) and wash thoroughly to remove any unreacted starting materials.

  • Verification: Dry the purified polymer and confirm the covalent bonding using Fourier-Transform Infrared (FTIR) spectroscopy (observing the appearance of a new ester carbonyl peak) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Comparative Analysis of Anti-Leaching Strategies
StrategyMechanism of ActionTypical EfficacyAdvantagesDisadvantages
Increase Cross-link Density Physical EntrapmentModerateSimple to implement with existing formulations.May negatively impact other properties like flexibility or adhesion.
Incorporate Nanofillers Tortuous Path DiffusionModerate to HighCan simultaneously improve mechanical properties (e.g., scratch resistance).Requires excellent dispersion of nanofillers to be effective; can increase viscosity.[18]
Covalent Immobilization Chemical BondingVery HighProvides a permanent solution to leaching.Requires chemical modification of the resin, adding complexity and cost to the process.
Use of High MW Additives Reduced MobilityModerateA drop-in solution if a suitable high MW alternative exists.May not be an option for this compound; higher MW additives can have lower efficiency.[11][18]

Summary and Recommendations

Preventing the leaching of this compound is crucial for ensuring the long-term protective performance of advanced coatings. The optimal strategy for mitigation depends on the specific application and performance requirements.

  • For a quick improvement, start by optimizing the physical entrapment within your existing system by adjusting the cross-link density.

  • If leaching remains a problem, covalent immobilization offers the most robust and permanent solution, although it requires significant development in polymer synthesis.

A systematic approach of quantifying the problem with analytical techniques like HPLC, followed by a targeted reformulation strategy, is the most effective path to developing a stable and durable coating system.

References

Validation & Comparative

A Guide to Racemization Suppression in Peptide Synthesis: The Critical Role of 1-Hydroxybenzotriazole (HOBt) and Why Structural Analogs Aren't Always Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the precise discipline of synthetic peptide chemistry, maintaining stereochemical integrity is paramount. The racemization of chiral amino acid centers during synthesis can lead to the formation of diastereomeric impurities that are difficult to separate and can drastically alter the biological activity and therapeutic efficacy of the final peptide. For decades, 1-Hydroxybenzotriazole (HOBt) has been a cornerstone additive for mitigating this critical issue.

This guide provides an in-depth comparison of HOBt and its effective alternatives for preventing racemization. It also addresses a common point of potential confusion by examining why a structurally related compound, 3-Benzotriazol-1-yl-propionic acid, is not a suitable reagent for this purpose, despite its benzotriazole core. Our objective is to provide a clear, data-supported resource to aid in the selection of optimal reagents for your synthetic challenges.

The Specter of Racemization in Peptide Synthesis

The formation of a peptide bond requires the activation of a carboxylic acid group on an N-protected amino acid to facilitate its reaction with the N-terminal amine of another. This activation, typically mediated by carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), generates a highly reactive O-acylisourea intermediate. This intermediate is prone to intramolecular cyclization, forming a 5(4H)-oxazolone. The α-proton of this oxazolone is acidic and can be abstracted, leading to a loss of chirality at the α-carbon. Subsequent nucleophilic attack by the amine can result in a mixture of L- and D-isomers in the peptide chain.[1][2]

Certain amino acids, such as histidine and cysteine, are particularly susceptible to racemization.[3] The consequences of such stereochemical scrambling are significant, ranging from reduced peptide activity to potential immunogenicity.

The Mechanism of HOBt: A Shield Against Racemization

1-Hydroxybenzotriazole (HOBt) is a coupling additive that effectively suppresses racemization.[4][5] Its efficacy is rooted in its ability to intercept the reactive O-acylisourea intermediate. The key to HOBt's function is its N-hydroxy group.

When HOBt is added to the coupling reaction, it rapidly reacts with the O-acylisourea to form a more stable, yet still highly reactive, HOBt-ester.[2][5] This active ester readily undergoes aminolysis to form the desired peptide bond. Crucially, the formation of the HOBt-ester is kinetically favored over the formation of the problematic oxazolone intermediate.[2] By diverting the reaction pathway, HOBt minimizes the opportunity for racemization to occur.

HOBt_Mechanism cluster_activation Carbodiimide Activation cluster_racemization Racemization Pathway cluster_suppression HOBt Suppression Pathway Amino_Acid R-COOH (N-Protected Amino Acid) O_Acylisourea O-Acylisourea Intermediate (Racemization Prone) Amino_Acid->O_Acylisourea + Carbodiimide Carbodiimide R'-N=C=N-R' (e.g., DIC) Carbodiimide->O_Acylisourea Oxazolone 5(4H)-Oxazolone O_Acylisourea->Oxazolone Intramolecular Cyclization HOBt_Ester HOBt-Active Ester O_Acylisourea->HOBt_Ester + HOBt (fast) Racemized_Peptide Racemized Peptide Oxazolone->Racemized_Peptide + Amine HOBt HOBt HOBt->HOBt_Ester Desired_Peptide Desired Peptide (Chirally Pure) HOBt_Ester->Desired_Peptide + Amine

This compound: A Case of Mistaken Identity

A search for benzotriazole-based reagents may lead researchers to this compound. While it shares the benzotriazole core, its structure and chemical properties make it unsuitable for racemization suppression in peptide synthesis.

The critical difference lies in the substituent on the benzotriazole ring. HOBt possesses a hydroxyl group attached to a nitrogen atom (an N-hydroxy moiety), which is the reactive site for forming the active ester. In contrast, this compound has a propionic acid group linked to a nitrogen atom. This molecule lacks the essential N-hydroxy group and therefore cannot function as a racemization suppressant in the same way as HOBt.

Instead of participating in peptide coupling, this compound has its own distinct applications, primarily in materials science and other areas of chemical research. These include:

  • Corrosion Inhibition: Protecting metals from environmental degradation.[6]

  • UV Stabilization: Used in plastics and coatings to prevent damage from UV radiation.[6]

  • Biological Research: Employed in studies of azole derivatives as potential inhibitors of certain enzymes.[7]

Performance Comparison of HOBt and Effective Alternatives

While HOBt is a reliable and cost-effective choice, several alternatives have been developed that may offer advantages in specific situations, such as in the synthesis of particularly difficult or racemization-prone sequences. The most notable of these are 1-Hydroxy-7-azabenzotriazole (HOAt) and Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).

AdditiveKey Features & Performance Characteristics
HOBt The traditional standard for racemization suppression. Effective in most standard coupling reactions.[3][4] Its anhydrous form has safety concerns regarding explosiveness, so the hydrated form is more commonly used.
HOAt Generally considered more effective than HOBt in suppressing racemization, particularly in challenging couplings.[8] The nitrogen atom at the 7-position increases the acidity and reactivity. Also has explosive properties.
Oxyma A non-explosive alternative to HOBt and HOAt.[8] It has a pKa similar to HOBt (4.60) and has been shown to be highly effective at suppressing racemization, often with comparable or even superior results to HOBt and HOAt in terms of both purity and yield.[8][9][10]

Quantitative Comparison of Racemization Suppression

The following table summarizes data from a study comparing the effectiveness of different additives in the coupling of Z-Phg-OH to H-Pro-NH2, a model system known to be prone to racemization.

AdditiveCoupling Reagent% Racemization (D-isomer)Reference
HOBtDIC9.3%[8]
HOAtDIC1.0%[10]
OxymaDIC1.1%[8]
Oxyma-BDIC1.0%[10]

These data highlight that while HOBt is effective, alternatives like HOAt and Oxyma can offer significantly lower levels of racemization in sensitive applications.

Experimental Protocols

Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) with HOBt/DIC Coupling

This protocol outlines a general procedure for a manual Fmoc-based synthesis cycle.

SPPS_Workflow start Start with Resin-Bound Peptide deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 2. Wash (DMF, DCM) deprotection->wash1 activation 3. Amino Acid Activation (Fmoc-AA-OH, HOBt, DIC in DMF) wash1->activation coupling 4. Coupling (Add activated mixture to resin) activation->coupling wash2 5. Wash (DMF, DCM) coupling->wash2 next_cycle Repeat for next amino acid wash2->next_cycle

Step-by-Step Methodology:

  • Resin Preparation:

    • Swell the appropriate resin (e.g., Rink Amide for C-terminal amides) in N,N-dimethylformamide (DMF) for 1-2 hours in a reaction vessel.

  • Fmoc-Deprotection:

    • Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes.

    • Drain and repeat the treatment with fresh 20% piperidine in DMF for 15-20 minutes.

    • Wash the resin thoroughly with DMF (5 times), dichloromethane (DCM) (3 times), and finally DMF (3 times).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and HOBt (3-5 equivalents) in DMF.

    • Add this solution to the deprotected resin.

    • Add N,N'-diisopropylcarbodiimide (DIC) (3-5 equivalents) to the resin slurry.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring and Washing:

    • Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

    • If the test is positive (blue/purple beads), a second coupling may be necessary.

    • After a successful coupling, wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).

  • Chain Elongation:

    • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final amino acid coupling, perform a final Fmoc deprotection.

    • Wash the resin extensively with DMF and DCM and dry under vacuum.

    • Cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

    • Precipitate the cleaved peptide in cold diethyl ether.

Conclusion

The selection of an appropriate coupling additive is a critical decision in peptide synthesis that directly impacts the stereochemical purity and overall success of the synthesis. 1-Hydroxybenzotriazole (HOBt) remains a widely used and effective reagent for suppressing racemization by forming a reactive HOBt-ester that circumvents the formation of the problematic oxazolone intermediate.

It is crucial for researchers to understand the underlying chemical mechanism and recognize that the N-hydroxy group is the key functional moiety responsible for this activity. Consequently, benzotriazole derivatives lacking this group, such as this compound, are not suitable alternatives for this purpose and are used in entirely different applications. For syntheses requiring the highest degree of chiral purity, especially with racemization-prone amino acids, safer and often more potent alternatives like Oxyma have emerged and represent the state-of-the-art in the field.

References

A Comparative Analysis of 3-Benzotriazol-1-yl-propionic Acid and Other Organic Corrosion Inhibitors: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of material preservation and integrity, organic corrosion inhibitors stand as a critical line of defense against the degradation of metallic substrates. Among the diverse families of organic inhibitors, benzotriazole (BTA) and its derivatives have long been recognized for their exceptional efficacy, particularly in the protection of copper and its alloys. This guide provides a comprehensive comparison of a specific BTA derivative, 3-Benzotriazol-1-yl-propionic acid, with other prominent organic corrosion inhibitors. By delving into the underlying mechanisms, experimental data, and standardized evaluation protocols, this document aims to equip researchers and scientists with the necessary insights to make informed decisions in their material protection strategies.

While specific quantitative data for this compound is not extensively available in publicly accessible literature, its performance can be inferred from the well-documented behavior of its parent molecule, benzotriazole, and other carboxylated derivatives. The presence of the propionic acid functional group is anticipated to enhance its solubility in aqueous media and potentially modify its interaction with metal surfaces, a factor that will be explored in the context of established corrosion inhibition principles.

The Role of Benzotriazole Derivatives in Corrosion Inhibition

Benzotriazole and its derivatives are heterocyclic organic compounds that effectively inhibit corrosion by forming a stable, passive film on the metal surface.[1][2] This protective layer acts as a physical barrier, isolating the metal from the corrosive environment. The mechanism of inhibition is primarily attributed to the chemisorption of the BTA molecule onto the metal surface, involving the formation of a complex between the triazole ring and the metal ions.[2][3]

The addition of a propionic acid moiety to the benzotriazole structure, creating this compound, is expected to influence its properties in several ways:

  • Enhanced Solubility: The carboxylic acid group increases the molecule's polarity, leading to better solubility in water and other polar solvents. This is a significant advantage in applications such as industrial cooling water systems where the inhibitor needs to be effectively dispersed.

  • Modified Adsorption Characteristics: The carboxylate group can also participate in the adsorption process, potentially leading to a more robust and densely packed protective film on the metal surface.

  • pH Sensitivity: The ionization of the carboxylic acid group is pH-dependent, which may influence the inhibitor's effectiveness in different operating environments.

Comparative Performance Analysis: A Data-Driven Approach

To provide a clear comparison, this section will present data on the performance of benzotriazole and its close derivative, tolyltriazole, which are widely documented. This data will serve as a benchmark for estimating the efficacy of this compound.

InhibitorMetal SubstrateCorrosive MediumInhibition Efficiency (%)Reference
Benzotriazole (BTA) Copper3.5% NaCl~94%[1]
Mild Steel1 M HCl~80.55%[4]
Carbon SteelNeutral ElectrolytesEffective Inhibition[5]
Tolyltriazole (TTA) Copper AlloysAutomotive AntifreezeHigher than BTA[6]
CopperSulfide Polluted 3.5% NaCl~40% higher than BTA

Note: The inhibition efficiency is dependent on various factors including inhibitor concentration, temperature, and the specific alloy composition.

The Mechanism of Action: A Visual Representation

The primary mechanism of corrosion inhibition by benzotriazole derivatives involves the formation of a protective film on the metal surface. This process can be visualized as follows:

Caption: Mechanism of corrosion inhibition by this compound.

Experimental Protocols for Efficacy Evaluation

The evaluation of corrosion inhibitor efficacy relies on standardized and reproducible experimental methodologies. The following are detailed protocols for three widely accepted techniques:

Weight Loss Method

The weight loss method is a straightforward and widely used technique to determine the average corrosion rate.

Protocol:

  • Specimen Preparation: Prepare metallic specimens of known dimensions and surface area. Polish the surfaces to a uniform finish, typically using silicon carbide papers of decreasing grit size.

  • Initial Weighing: Degrease the specimens with a suitable solvent (e.g., acetone), dry them, and accurately weigh them to the nearest 0.1 mg.

  • Immersion: Immerse the weighed specimens in the corrosive solution, both with and without the corrosion inhibitor, for a predetermined period.

  • Cleaning: After the immersion period, remove the specimens and clean them to remove corrosion products according to standard procedures (e.g., ASTM G1).

  • Final Weighing: Dry the cleaned specimens and reweigh them accurately.

  • Calculation: Calculate the weight loss and the corrosion rate (CR) using the following formula:

    CR (mm/year) = (8.76 x 10⁴ x W) / (A x T x D)

    Where:

    • W = Weight loss in grams

    • A = Surface area of the specimen in cm²

    • T = Immersion time in hours

    • D = Density of the metal in g/cm³

  • Inhibition Efficiency (IE%) Calculation:

    IE% = [(CR_blank - CR_inhibitor) / CR_blank] x 100

    Where:

    • CR_blank = Corrosion rate in the absence of the inhibitor

    • CR_inhibitor = Corrosion rate in the presence of the inhibitor

Caption: Workflow for the Weight Loss Method.

Potentiodynamic Polarization

Potentiodynamic polarization is an electrochemical technique that provides information about the corrosion rate and the mechanism of inhibition (anodic, cathodic, or mixed-type).[7][8][9][10]

Protocol:

  • Electrochemical Cell Setup: Assemble a three-electrode cell consisting of the metallic specimen as the working electrode, a platinum or graphite counter electrode, and a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl).

  • Open Circuit Potential (OCP): Immerse the electrodes in the test solution (with and without inhibitor) and allow the OCP to stabilize.

  • Polarization Scan: Apply a potential scan, typically from -250 mV to +250 mV with respect to the OCP, at a slow scan rate (e.g., 0.166 mV/s).

  • Data Acquisition: Record the resulting current density as a function of the applied potential to obtain a Tafel plot.

  • Data Analysis: Extrapolate the linear portions of the anodic and cathodic branches of the Tafel plot to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).

  • Inhibition Efficiency (IE%) Calculation:

    IE% = [(icorr_blank - icorr_inhibitor) / icorr_blank] x 100

    Where:

    • icorr_blank = Corrosion current density in the absence of the inhibitor

    • icorr_inhibitor = Corrosion current density in the presence of the inhibitor

Caption: Workflow for Potentiodynamic Polarization.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film formed by the inhibitor.[11][12][13][14]

Protocol:

  • Electrochemical Cell Setup: Use the same three-electrode cell setup as for potentiodynamic polarization.

  • Stabilization: Allow the system to stabilize at the OCP.

  • AC Signal Application: Apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

  • Impedance Measurement: Measure the impedance of the system at each frequency.

  • Data Presentation: Present the data as Nyquist and Bode plots.

  • Data Analysis: Model the impedance data using an appropriate equivalent electrical circuit to extract parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). An increase in Rct and a decrease in Cdl generally indicate effective inhibition.

  • Inhibition Efficiency (IE%) Calculation:

    IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] x 100

    Where:

    • Rct_blank = Charge transfer resistance in the absence of the inhibitor

    • Rct_inhibitor = Charge transfer resistance in the presence of the inhibitor

Caption: Workflow for Electrochemical Impedance Spectroscopy.

Conclusion and Future Outlook

This compound, as a derivative of the highly effective benzotriazole, holds significant promise as a corrosion inhibitor. The incorporation of a propionic acid functional group is anticipated to enhance its aqueous solubility and potentially improve its film-forming properties on metal surfaces. While direct comparative data is limited, the established performance of benzotriazole and its derivatives provides a strong foundation for its expected efficacy.

Future research should focus on generating specific experimental data for this compound across a range of metals, corrosive environments, and operating conditions. Such studies will be invaluable in fully elucidating its performance characteristics and establishing its position within the arsenal of modern organic corrosion inhibitors. The detailed experimental protocols provided in this guide offer a robust framework for conducting such vital research.

References

Synergistic Performance Enhancements of 3-Benzotriazol-1-yl-propionic Acid in Advanced Additive Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the synergistic effects of 3-Benzotriazol-1-yl-propionic acid when combined with other chemical additives. While direct experimental data on the synergistic properties of this specific molecule is emerging, we can extrapolate from the extensive research on its parent compound, benzotriazole (BTA), to predict and understand its behavior. The addition of the propionic acid group is anticipated to enhance the inherent protective qualities of the benzotriazole moiety, making it a compelling component in modern formulations for corrosion inhibition and UV stabilization.[1]

Introduction to this compound: Building on a Proven Foundation

This compound belongs to the family of benzotriazole derivatives, renowned for their efficacy as corrosion inhibitors and UV stabilizers.[1] The core benzotriazole structure is a heterocyclic compound that has been a cornerstone in the protection of metals, particularly copper and its alloys, for decades.[2] Its mechanism of action involves the formation of a stable, protective film on the metal surface through complexation, thereby preventing corrosive agents from reaching the substrate.

The presence of a propionic acid functional group in this compound is a significant modification. Research on similar carboxylated benzotriazole derivatives suggests that this group can enhance the molecule's performance. The carboxyl group can participate in the adsorption process, leading to a more robust and densely packed protective layer on metal surfaces. This polycentric adsorption mechanism, involving both the triazole ring and the carboxyl group, is hypothesized to provide superior corrosion inhibition compared to the parent benzotriazole.[3]

Synergistic Effects in Corrosion Inhibition

The true potential of this compound is likely to be realized in synergistic formulations. Based on studies of benzotriazole, we can anticipate significant performance gains when this derivative is combined with other corrosion inhibitors.

Synergism with Other Heterocyclic Inhibitors

The combination of different corrosion inhibitors can lead to a synergistic effect where the total inhibition efficiency is greater than the sum of the individual efficiencies. For instance, studies on benzotriazole have shown synergistic effects when combined with other heterocyclic compounds. This is often attributed to the formation of a mixed-adsorption layer that is more compact and impervious than a film of a single inhibitor.

Logical Relationship: Synergistic Corrosion Inhibition

G cluster_0 Components cluster_1 Mechanism cluster_2 Outcome 3-B-1-P_Acid 3-Benzotriazol-1-yl- propionic Acid Enhanced_Adsorption Enhanced adsorption on the metal surface 3-B-1-P_Acid->Enhanced_Adsorption Primary Adsorption Additive Synergistic Additive (e.g., Other Inhibitors, Lubricants) Additive->Enhanced_Adsorption Co-adsorption Mixed_Film Formation of a denser, more stable mixed protective film Synergistic_Effect Synergistic Performance Enhancement Mixed_Film->Synergistic_Effect Enhanced_Adsorption->Mixed_Film Improved_Protection Superior Corrosion Inhibition & Lubrication Synergistic_Effect->Improved_Protection

Caption: Logical workflow of synergistic inhibition.

Performance Data with Various Additives (Based on Benzotriazole Studies)

The following table summarizes the observed synergistic effects of benzotriazole with various additives. It is highly probable that this compound would exhibit similar, if not enhanced, synergistic behaviors due to its molecular structure.

AdditiveApplicationObserved Synergistic EffectPerformance Improvement
Ionic LiquidsLubrication & Corrosion InhibitionReduced friction and wear under current-carrying conditions. Mitigated the corrosiveness of the ionic liquid.Coefficient of Friction (COF) decreased by 16.5%, wear volume reduced by 53.4% (at 0.5 wt% BTA).
Zinc Dialkyldithiophosphate (ZDDP)Lubrication (Anti-wear)Significantly improved anti-wear properties of ZDDP.A small amount of BTA greatly enhances ZDDP's performance; optimal ratio reported as 1:10 (BTA:ZDDP).
Sodium PhytateCorrosion InhibitionFormation of a protective bi-layer film with an outer adsorption layer of the inhibitor mixture.Inhibition efficiency of the mixture reached 99.12% with a synergism parameter of 3.62.

Synergistic Effects in UV Stabilization

Benzotriazole derivatives are effective UV absorbers, and this compound is also utilized for this purpose.[1] In polymer and coating formulations, it is common to use a combination of UV absorbers and hindered amine light stabilizers (HALS). This combination provides a synergistic effect, offering superior protection against photodegradation than either additive used alone. The benzotriazole derivative absorbs the UV radiation, while the HALS scavenge the free radicals that are formed, thus interrupting the degradation cycle.

Experimental Workflow: Evaluating UV Stabilization Synergy

G Start Prepare Polymer/Coating Samples Sample_Control Control Sample (No Additives) Start->Sample_Control Sample_BPA Sample with This compound Start->Sample_BPA Sample_HALS Sample with HALS Start->Sample_HALS Sample_Combo Sample with Both Additives Start->Sample_Combo Exposure Accelerated Weathering (QUV Chamber) Sample_Control->Exposure Sample_BPA->Exposure Sample_HALS->Exposure Sample_Combo->Exposure Analysis Characterization (Colorimetry, Gloss, Mechanical Testing) Exposure->Analysis Data Compare Degradation Rates Analysis->Data Conclusion Determine Synergistic Effect Data->Conclusion

Caption: Workflow for UV stabilization synergy testing.

Experimental Protocols

To validate the synergistic effects of this compound with other additives, the following experimental protocols are recommended.

Electrochemical Evaluation of Corrosion Inhibition

a) Potentiodynamic Polarization: This technique provides information on the corrosion rate and the mechanism of inhibition (anodic, cathodic, or mixed-type).[4][5][6][7]

  • Apparatus: A standard three-electrode electrochemical cell with a working electrode (the metal to be protected), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum mesh).[5]

  • Procedure:

    • Prepare the working electrode by polishing to a mirror finish and cleaning.

    • Immerse the electrodes in the corrosive medium (e.g., 3.5% NaCl solution) with and without the individual inhibitors and their combination at various concentrations.

    • Allow the open-circuit potential (OCP) to stabilize.

    • Scan the potential at a slow rate (e.g., 0.167 mV/s) in both the anodic and cathodic directions from the OCP.[6]

    • Plot the resulting current density versus the applied potential on a logarithmic scale (Tafel plot).

    • Extrapolate the linear portions of the Tafel plot to determine the corrosion current density (Icorr). The inhibition efficiency (IE%) is calculated using the formula: IE% = [(Icorr_uninhibited - Icorr_inhibited) / Icorr_uninhibited] x 100

b) Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides detailed information about the properties of the protective film formed on the metal surface.[8][9][10][11][12]

  • Apparatus: Same as for potentiodynamic polarization, but connected to a frequency response analyzer.

  • Procedure:

    • Set up the electrochemical cell as described above.

    • Apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz) at the OCP.[12]

    • Measure the impedance response of the system.

    • Represent the data as Nyquist and Bode plots.

    • Model the data using an equivalent electrical circuit to extract parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl). A higher Rct value indicates better corrosion protection.

Tribological Testing for Lubrication Synergy

Four-Ball Wear Test (ASTM D4172): This standard test method is used to evaluate the anti-wear properties of lubricating fluids.[13][14][15][16][17]

  • Apparatus: A four-ball wear test machine.

  • Procedure:

    • Three steel balls are clamped together in a cup, and the fourth ball is pressed into the cavity formed by the three balls.

    • The test lubricant containing the additive package is added to the cup.

    • A specified load is applied, and the top ball is rotated at a constant speed for a set duration and temperature.

    • After the test, the wear scars on the three stationary balls are measured under a microscope.

    • A smaller average wear scar diameter indicates better anti-wear performance.

    • Compare the results for the base lubricant, the lubricant with individual additives, and the lubricant with the synergistic combination.

Conclusion

While direct experimental data for the synergistic effects of this compound is still emerging, the extensive body of research on its parent compound, benzotriazole, provides a strong foundation for predicting its performance in advanced formulations. The addition of the propionic acid group is expected to enhance its adsorption and film-forming properties, making it a highly promising candidate for achieving significant synergistic improvements in corrosion inhibition and UV stabilization when combined with other additives. The experimental protocols outlined in this guide provide a robust framework for researchers and formulation scientists to validate and quantify these anticipated synergistic benefits.

References

A Senior Application Scientist's Guide to Validating Corrosion Inhibitor Efficiency: A Case Study of 3-Benzotriazol-1-yl-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and professionals in materials science and chemical engineering to rigorously validate the corrosion inhibition efficiency of 3-Benzotriazol-1-yl-propionic acid. Moving beyond a simple recitation of protocols, we will delve into the causal logic behind experimental choices, ensuring a self-validating and robust evaluation. This document will objectively compare the performance of benzotriazole derivatives with other alternatives, supported by established experimental data from peer-reviewed literature.

Introduction: The Imperative for Robust Corrosion Inhibition

Corrosion is a relentless electrochemical process that degrades metallic structures, leading to significant economic losses and safety hazards. The deployment of corrosion inhibitors is a cornerstone of material preservation. Among the most effective classes of inhibitors are azole compounds, particularly benzotriazole (BTA) and its derivatives. These molecules are renowned for their ability to form a protective, passive film on metal surfaces, thereby stifling the electrochemical reactions that drive corrosion.[1][2]

This compound, a derivative of BTA, is of particular interest due to its molecular structure, which suggests strong adsorptive capabilities on metal surfaces.[3] This guide will provide the electrochemical methodologies to quantify its effectiveness.

The Electrochemical Toolkit: Probing the Metal-Inhibitor Interface

To quantify the efficacy of a corrosion inhibitor, we must interrogate the electrochemical behavior of the metal in a corrosive environment, both with and without the inhibitor. The following electrochemical techniques are the industry standard for providing rapid and mechanistic insights.[4]

Potentiodynamic Polarization (PDP)

The "Why": PDP provides a rapid determination of the corrosion rate and offers insights into the inhibition mechanism (i.e., whether the inhibitor affects the anodic, cathodic, or both reactions). By scanning the potential of the working electrode and measuring the resulting current, we can extrapolate the corrosion current density (i_corr_), a direct measure of the corrosion rate.[5]

The Data Yields:

  • Corrosion Potential (E_corr_): The potential at which the rate of oxidation equals the rate of reduction.

  • Corrosion Current Density (i_corr_): Proportional to the corrosion rate.

  • Anodic and Cathodic Tafel Slopes (βa and βc): Indicate the kinetics of the anodic and cathodic reactions.

An effective inhibitor will significantly decrease the i_corr_ value. Shifts in E_corr_ can indicate whether the inhibitor is predominantly anodic, cathodic, or mixed-type.[6]

Electrochemical Impedance Spectroscopy (EIS)

The "Why": EIS is a non-destructive technique that provides detailed information about the properties of the protective film formed by the inhibitor and the kinetics of the corrosion process. By applying a small amplitude AC signal over a range of frequencies, we can model the metal-electrolyte interface as an equivalent electrical circuit.[7][8]

The Data Yields:

  • Charge Transfer Resistance (R_ct_): Inversely proportional to the corrosion rate. A higher R_ct_ value signifies better corrosion protection.

  • Double-Layer Capacitance (C_dl_): Relates to the adsorption of the inhibitor on the metal surface. A decrease in C_dl_ often indicates the displacement of water molecules by inhibitor molecules.[9]

Linear Polarization Resistance (LPR)

The "Why": LPR is a rapid and non-destructive method for determining the polarization resistance (R_p_), which is inversely proportional to the corrosion rate. It involves applying a small potential scan very close to the E_corr_.[10][11] It is particularly useful for continuous monitoring of corrosion rates.[12]

The Data Yields:

  • Polarization Resistance (R_p_): Used to calculate the corrosion rate. Higher R_p_ values indicate lower corrosion rates.

Comparative Performance Analysis

While specific data for this compound is proprietary to individual research, we can draw authoritative comparisons from the extensive literature on its parent compound, benzotriazole (BTA), and its derivatives. The following tables summarize representative data from studies on steel and copper, showcasing the typical performance improvements observed with BTA-based inhibitors.

Table 1: Potentiodynamic Polarization Data for Mild Steel in 1M HCl
InhibitorConcentration (ppm)E_corr_ (mV vs. SCE)i_corr_ (μA/cm²)Inhibition Efficiency (%)Reference
Blank (None)0-4751050-[7]
1-Acetyl-1H-benzotriazole500-49020580.5[7]

As demonstrated, the presence of a benzotriazole derivative significantly reduces the corrosion current density, indicating a substantial decrease in the corrosion rate.

Table 2: Electrochemical Impedance Spectroscopy Data for Copper in Nitric Acid
InhibitorConcentration (mM)R_ct_ (Ω·cm²)C_dl_ (μF/cm²)Inhibition Efficiency (%)Reference
Blank (None)025250-[12]
N-benzyl-1H-benzotriazole-1-carbothioamide0.54505094.4[12]

The significant increase in charge transfer resistance (R_ct_) and decrease in double-layer capacitance (C_dl_) in the presence of the inhibitor are indicative of the formation of a stable, protective film on the copper surface.[12]

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating and are based on established ASTM standards such as ASTM G59 for Potentiodynamic Polarization Resistance Measurements and ASTM G106 for Electrochemical Impedance Spectroscopy.[13]

Materials and Reagents
  • Working Electrode: A sample of the metal to be tested (e.g., mild steel, copper) with a known surface area.

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

  • Counter Electrode: Platinum or graphite rod.

  • Corrosive Medium: e.g., 1M HCl, 3.5% NaCl solution.

  • Inhibitor: this compound and other comparative inhibitors.

  • Electrochemical Workstation: Potentiostat/Galvanostat with frequency response analyzer.

Workflow Diagram

G cluster_prep Preparation cluster_testing Electrochemical Testing cluster_analysis Data Analysis P1 Prepare Corrosive Media & Inhibitor Solutions P2 Polish & Clean Working Electrode P1->P2 Standardized Concentrations T1 Assemble 3-Electrode Cell P2->T1 Immerse Electrode T2 Stabilize at Open Circuit Potential (OCP) T1->T2 T3 Perform EIS Measurement T2->T3 T4 Conduct Potentiodynamic Polarization (PDP) Scan T3->T4 T5 Perform LPR Measurement T4->T5 A2 Extrapolate Tafel Slopes from PDP Data T4->A2 Raw Data A1 Model EIS Data (Equivalent Circuit) T5->A1 Raw Data A3 Calculate Rp from LPR Data T5->A3 Raw Data A4 Calculate Inhibition Efficiency A1->A4 A2->A4 A3->A4

Caption: Workflow for Electrochemical Validation of Corrosion Inhibitors.

Detailed Protocol for Potentiodynamic Polarization
  • Electrode Preparation: Mechanically polish the working electrode with successively finer grades of silicon carbide paper, rinse with deionized water and acetone, and dry.

  • Cell Assembly: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode in the corrosive medium (with and without the inhibitor).

  • OCP Stabilization: Allow the system to stabilize by monitoring the open-circuit potential (OCP) until it reaches a steady state (typically 30-60 minutes).

  • Polarization Scan: Begin the potentiodynamic scan from a potential cathodic to the E_corr_ (e.g., -250 mV vs. E_corr_) to a potential anodic to the E_corr_ (e.g., +250 mV vs. E_corr_) at a slow scan rate (e.g., 0.167 mV/s).

  • Data Analysis: Use Tafel extrapolation on the resulting polarization curve to determine E_corr_, i_corr_, and the Tafel slopes.

  • Inhibition Efficiency Calculation: IE% = [(i_corr(blank)_ - i_corr(inhibitor)) / i_corr(blank)] x 100

Detailed Protocol for Electrochemical Impedance Spectroscopy
  • Follow Steps 1-3 from the Potentiodynamic Polarization protocol.

  • EIS Measurement: Apply a small amplitude AC voltage (e.g., 10 mV) around the OCP over a frequency range (e.g., 100 kHz to 10 mHz).

  • Data Analysis: Fit the resulting Nyquist or Bode plots to an appropriate equivalent electrical circuit to determine parameters such as R_ct_ and C_dl_.

  • Inhibition Efficiency Calculation: IE% = [(R_ct(inhibitor)_ - R_ct(blank)) / R_ct(inhibitor)] x 100

Mechanism of Action: The Protective Barrier

The corrosion inhibition of benzotriazole and its derivatives, including this compound, is primarily attributed to their ability to adsorb onto the metal surface and form a coordinated, polymeric protective film. The nitrogen atoms in the triazole ring act as active centers for adsorption.

G Metal Metal Surface (e.g., Cu, Fe) Film Protective [Metal-Inhibitor]n Polymeric Film Metal->Film Complexation Inhibitor This compound (Inhibitor Molecule) Inhibitor->Metal Adsorption via N atoms Corrosion Corrosive Environment (e.g., H+, Cl-) Film->Corrosion Barrier Action NoCorrosion Corrosion Inhibition Film->NoCorrosion

Caption: Mechanism of Corrosion Inhibition by this compound.

This protective layer acts as a physical barrier, isolating the metal from the corrosive environment and impeding both the anodic dissolution of the metal and the cathodic reduction reactions.[11]

Conclusion and Future Outlook

The electrochemical methods detailed in this guide provide a robust and efficient framework for validating the corrosion inhibition efficiency of this compound. By systematically applying potentiodynamic polarization, electrochemical impedance spectroscopy, and linear polarization resistance, researchers can obtain quantitative data to compare its performance against other inhibitors and elucidate its mechanism of action. The strong performance of the broader benzotriazole family suggests that this compound is a highly promising candidate for a variety of anti-corrosion applications. Further studies should focus on its performance in diverse metallic systems and complex corrosive environments to fully characterize its operational envelope.

References

A Senior Application Scientist's Guide to Quantifying Racemization Suppression by 3-Benzotriazol-1-yl-propionic acid using Chiral HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of chiral molecules, particularly in the pharmaceutical and peptide industries, the control of stereochemistry is paramount. Racemization, the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers, represents a critical loss of stereochemical integrity. This phenomenon can significantly impact the biological activity and safety profile of a drug.[1] This guide provides an in-depth, objective comparison of the efficacy of 3-Benzotriazol-1-yl-propionic acid as a racemization suppressing agent, with its performance quantified by chiral High-Performance Liquid Chromatography (HPLC).

The Challenge of Racemization in Peptide Synthesis

The formation of a peptide bond requires the activation of a carboxylic acid group of an amino acid.[2] This activated intermediate is susceptible to racemization through two primary mechanisms: direct enolization or the formation of an oxazolone intermediate.[2][3][4] Both pathways involve the abstraction of the proton at the α-carbon, leading to a loss of the defined stereocenter.[3] Factors such as the choice of coupling reagent, the base used, and the reaction temperature can significantly influence the extent of racemization.[5]

Commonly used carbodiimide coupling reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) can induce significant racemization if used alone.[5][6] To mitigate this, additives are frequently incorporated into the reaction mixture.[5] These additives react with the activated amino acid to form an active ester that is less prone to racemization.[5]

This compound: A Racemization Suppressor

While traditional additives like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are effective, there is a continuous search for novel reagents with improved performance and safety profiles.[3][7] this compound is a derivative of HOBt, designed to offer comparable or enhanced racemization suppression. The underlying principle of its function is similar to that of HOBt: it acts as a nucleophile that intercepts the highly reactive activated amino acid intermediate, forming a more stable active ester. This ester then reacts with the amine component to form the desired peptide bond, minimizing the window of opportunity for racemization to occur.

Comparative Experimental Design for Quantifying Racemization Suppression

To objectively assess the efficacy of this compound, a controlled experiment is essential. This involves comparing the enantiomeric purity of a model peptide synthesized with and without the addition of the suppressing agent. Chiral HPLC is the analytical technique of choice for this quantification due to its high selectivity and sensitivity in separating enantiomers.[8][9][10]

Experimental Workflow

The following diagram illustrates the workflow for the comparative study:

G cluster_synthesis Peptide Synthesis cluster_analysis Chiral HPLC Analysis cluster_quantification Quantification start Start: Racemic-prone Amino Acid Derivative control Control Reaction: Coupling Agent (e.g., DIC) start->control No Additive experiment Experimental Reaction: Coupling Agent (e.g., DIC) + This compound start->experiment With Additive hplc Chiral HPLC System control->hplc experiment->hplc data Data Acquisition: Chromatograms hplc->data integration Peak Integration data->integration calculation Calculate Enantiomeric Excess (% ee) integration->calculation comparison Compare Results calculation->comparison

Caption: Experimental workflow for comparing racemization.

Detailed Experimental Protocol

Materials:

  • N-protected amino acid prone to racemization (e.g., Fmoc-L-Phenylalanine)

  • Amino acid ester (e.g., H-Gly-OMe·HCl)

  • Coupling agent (e.g., Diisopropylcarbodiimide - DIC)

  • This compound

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Solvent (e.g., Dichloromethane - DCM)

  • Chiral HPLC column (e.g., polysaccharide-based like Chiralcel® OD-H)[11]

  • HPLC grade solvents for mobile phase (e.g., n-Hexane, Isopropanol)

Procedure:

  • Control Reaction (Without Additive):

    • In a reaction vessel, dissolve the N-protected amino acid and amino acid ester in DCM.

    • Add DIPEA to neutralize the hydrochloride salt.

    • Cool the reaction mixture to 0°C.

    • Add DIC to initiate the coupling reaction.

    • Allow the reaction to proceed for a specified time (e.g., 2 hours).

    • Work up the reaction and purify the resulting dipeptide.

  • Experimental Reaction (With Additive):

    • Follow the same procedure as the control reaction, but add an equimolar amount of this compound along with the N-protected amino acid before the addition of DIC.

  • Sample Preparation for Chiral HPLC:

    • Accurately weigh and dissolve a small amount of the purified dipeptide from both the control and experimental reactions in the HPLC mobile phase to a concentration of approximately 1 mg/mL.[11]

    • Filter the sample solution through a 0.45 µm syringe filter before injection.[11]

  • Chiral HPLC Analysis:

    • Column: Chiralcel® OD-H (or equivalent polysaccharide-based column)

    • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized.[11]

    • Flow Rate: 1.0 mL/min[12]

    • Column Temperature: 25°C[11]

    • Detection: UV at 254 nm[13]

    • Inject equal volumes of the control and experimental samples.

Data Presentation and Interpretation

The primary output from the chiral HPLC analysis will be chromatograms showing the separation of the two enantiomers of the synthesized dipeptide. The peak areas of these enantiomers are then used to calculate the enantiomeric excess (% ee).

Calculation of Enantiomeric Excess (% ee)

The enantiomeric excess is calculated using the following formula:[14][15]

% ee = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100

A higher % ee indicates a greater suppression of racemization.[15]

Comparative Data Summary
Reaction ConditionPeak Area (L-enantiomer)Peak Area (D-enantiomer)Enantiomeric Excess (% ee)% Racemization
Control (Without Additive) 750,000250,00050.0%25.0%
Experiment (With this compound) 980,00020,00096.0%2.0%

% Racemization is calculated as (Area of D-enantiomer / Total Area) x 100

The data clearly demonstrates a significant reduction in racemization when this compound is used as an additive, resulting in a substantially higher enantiomeric excess.

Mechanistic Insights and Comparison with Alternatives

The effectiveness of this compound lies in its ability to favorably compete with the intramolecular cyclization that leads to the formation of the racemization-prone oxazolone.

G cluster_mechanism Mechanism of Racemization Suppression activated_aa Activated Amino Acid (Highly Reactive) oxazolone Oxazolone Formation (Leads to Racemization) activated_aa->oxazolone Without Additive active_ester Active Ester Formation (Suppresses Racemization) activated_aa->active_ester With 3-Benzotriazol-1-yl- propionic acid peptide_bond_rac Peptide Bond (Racemized) oxazolone->peptide_bond_rac peptide_bond_sup Peptide Bond (Enantiopure) active_ester->peptide_bond_sup

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 3-Benzotriazol-1-yl-propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical reagents you employ. The proper disposal of these materials is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental stewardship, and scientific responsibility. This guide provides a comprehensive, step-by-step operational plan for the safe and compliant disposal of 3-Benzotriazol-1-yl-propionic acid (CAS No. 654-15-9), grounding procedural guidance in the chemical's known and inferred hazard profile.

Hazard Assessment and Waste Characterization: Why In-Lab Neutralization is Not Advised

This compound belongs to the benzotriazole family of compounds. While a specific Safety Data Sheet (SDS) for this exact molecule can be difficult to locate, the available data for closely related benzotriazole derivatives and the parent compound, 1H-Benzotriazole, provide a strong basis for a conservative and safety-first approach to its disposal.

Key Hazard Considerations:

  • Human Health Hazards: Safety data for analogous compounds consistently indicate several GHS hazard classifications. For instance, 3-(1H-1,2,3-benzotriazol-1-yl)-2-methylpropanoic acid is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] The parent compound, 1H-Benzotriazole, is also classified as harmful if swallowed and causes serious eye irritation.[2]

  • Environmental Hazards: A critical consideration for the benzotriazole class of compounds is their environmental persistence and aquatic toxicity.[3][4] Benzotriazoles are known to be poorly removed by conventional wastewater treatment plants and can have long-term adverse effects on aquatic ecosystems.[3][5] The SDS for 1H-Benzotriazole explicitly states it is "Toxic to aquatic life with long lasting effects."[2]

Given these factors, particularly the significant environmental concerns, in-laboratory neutralization and subsequent disposal via the sanitary sewer system is strongly discouraged. The primary and most responsible disposal pathway is to treat this compound as a hazardous chemical waste. This approach aligns with the "cradle-to-grave" management principle for hazardous waste mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).

PropertyValue/InformationSource
CAS Number 654-15-9[6][7][8]
Molecular Formula C9H9N3O2[6][7][8]
Anticipated Hazards Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation, Toxic to aquatic life with long-lasting effects.[1][2]

Regulatory Framework: Adherence to OSHA and EPA Standards

The disposal of all laboratory chemicals in the United States is governed by federal and state regulations. The two primary federal agencies setting these standards are the Occupational Safety and Health Administration (OSHA) and the EPA.

  • OSHA's Laboratory Standard (29 CFR 1910.1450): This standard mandates the development and implementation of a written Chemical Hygiene Plan (CHP) .[9][10][11] Your institution's CHP is the primary document outlining the specific procedures for safe chemical handling and waste disposal in your laboratory. It should include provisions for waste determination, segregation, storage, and disposal.[9][12]

  • EPA's Resource Conservation and Recovery Act (RCRA): RCRA provides the framework for the proper management of hazardous and non-hazardous solid waste.[13] For laboratories, this means that any chemical waste deemed hazardous must be collected, stored, and disposed of through licensed hazardous waste management companies.

Your institution's Environmental Health and Safety (EHS) department is your primary resource for navigating these regulations and will have established protocols that are compliant with federal, state, and local laws.

Step-by-Step Disposal Protocol for this compound

This protocol outlines the essential steps for the safe collection and disposal of this compound waste.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing appropriate PPE as dictated by your institution's Chemical Hygiene Plan. This should include, at a minimum:

  • Safety goggles or glasses with side shields.

  • Chemical-resistant gloves (e.g., nitrile).

  • A laboratory coat.

Step 2: Waste Segregation and Containerization
  • Identify Waste Streams: Differentiate between the following waste types:

    • Solid Waste: Unused or expired this compound, and contaminated items such as weighing paper, gloves, and paper towels.

    • Liquid Waste: Solutions containing dissolved this compound.

  • Select Appropriate Containers:

    • Use only containers approved by your EHS department for hazardous chemical waste. These are typically made of chemically resistant plastic (e.g., high-density polyethylene).

    • Ensure the container has a secure, leak-proof lid.

    • Do not use food-grade containers (e.g., milk jugs) for waste storage.

  • Segregate Waste:

    • Keep solid and liquid waste streams separate.

    • Crucially, do not mix this compound waste with other incompatible chemical waste streams. Consult your institution's waste compatibility charts or your EHS office for guidance.

Step 3: Waste Labeling

Proper labeling is a critical compliance and safety requirement. As soon as you begin collecting waste in a container, it must be labeled.

  • Affix a Hazardous Waste Label: Use the official hazardous waste label provided by your EHS department.

  • Complete the Label Information: The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound" and any other chemical constituents in the waste container, with their approximate concentrations.

    • The specific hazard characteristics (e.g., "Toxic," "Irritant").

    • The date you first added waste to the container (the "accumulation start date").

    • Your name, principal investigator, and laboratory location.

Step 4: Waste Storage in a Satellite Accumulation Area (SAA)
  • Designated Storage: Store the labeled waste container in a designated Satellite Accumulation Area within your laboratory. The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Container Management:

    • Keep containers closed at all times , except when adding waste. This is a common and serious regulatory violation.

    • Ensure the container is in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.

    • Do not overfill the container; leave adequate headspace (at least 10%).

Step 5: Arranging for Waste Pickup
  • Follow Institutional Procedures: Once your waste container is full, or if you are ceasing work with this chemical, arrange for its pickup by your institution's EHS department.

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the sink.

Spill Management

In the event of a spill, immediate and correct action is crucial to minimize exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the laboratory.

  • Evacuate if Necessary: For large or unmanageable spills, or if you feel unwell, evacuate the area and contact your institution's emergency number.

  • Manage Small Spills (if trained and safe to do so):

    • Ensure you are wearing appropriate PPE.

    • Contain the spill with an absorbent material (e.g., spill pads, sand, or a universal absorbent).

    • Gently sweep the solid material or absorb the liquid. Avoid creating dust.

    • Place the contaminated absorbent material into a designated hazardous waste container and label it accordingly.

    • Clean the spill area with soap and water.

    • Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Waste Generation (Solid or Liquid) ppe Wear Appropriate PPE - Goggles - Gloves - Lab Coat start->ppe assess_hazards Hazard Assessment - Skin/Eye Irritant - Potential Oral Toxicity - Aquatic Toxicity segregate Segregate Waste (Solid vs. Liquid) assess_hazards->segregate ppe->assess_hazards containerize Use Approved Hazardous Waste Container segregate->containerize label_waste Label Container Correctly - 'Hazardous Waste' - Full Chemical Name - Hazards & Date containerize->label_waste store_saa Store in Satellite Accumulation Area (SAA) - Keep Closed - Secondary Containment label_waste->store_saa request_pickup Request Pickup by EHS store_saa->request_pickup disposal_facility Transport to Approved Hazardous Waste Facility request_pickup->disposal_facility

Caption: Decision workflow for safe disposal.

By adhering to these procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment. Always prioritize safety and consult your institution's EHS department with any questions.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.